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  • Product: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Core Science & Biosynthesis

Foundational

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1): A Strategic Scaffold in Advanced Medicinal Chemistry

The Strategic Value of the Scaffold In the landscape of modern drug discovery, the pyrazine ring has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and allosteric modulato...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the pyrazine ring has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and allosteric modulators. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a highly functionalized, densely substituted heterocyclic building block that offers researchers precise, orthogonal vectors for structural elaboration.

The strategic placement of three distinct functional groups—a methyl ester at C2, a methoxy group at C5, and a chlorine atom at C6—allows for sequential, regioselective modifications. This specific substitution pattern has been successfully deployed in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[1] and allosteric SHP2 inhibitors[2].

Physicochemical Profiling & Structural Logic

Understanding the electronic push-pull dynamics of this molecule is critical for predicting its reactivity and optimizing synthetic workflows. The pyrazine core is inherently electron-deficient. However, the substituents modulate this baseline reactivity significantly.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
CAS Registry Number 1823894-32-1[3]
Molecular Formula C₇H₇ClN₂O₃[4]
Molecular Weight 202.59 g/mol [4]
C2 Substituent Effect Electron-Withdrawing Group (EWG); activates the ring toward nucleophilic attack.
C5 Substituent Effect Electron-Donating Group (EDG) via resonance; provides crucial H-bond acceptor capabilities.
C6 Substituent Effect Inductive EWG; serves as a prime leaving group for transition-metal catalysis.

Causality in Reactivity: The C5 methoxy group donates electron density into the pyrazine ring via resonance, which slightly deactivates the adjacent C6 position toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr). However, the strong electron-withdrawing nature of the C2 methyl ester counteracts this, maintaining sufficient electrophilicity at C6 for robust Palladium-catalyzed cross-coupling reactions.

Synthetic Utility & Reactivity Mapping

The true power of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate lies in its orthogonal reactivity. The C6 chlorine can be engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings without disrupting the C2 ester. Conversely, the C2 ester can be saponified and amidated while leaving the C6 chloride intact for later-stage diversification.

Reactivity Core Methyl 6-chloro-5-methoxypyrazine- 2-carboxylate C6 C6 Position (-Cl) Cross-Coupling / SNAr Core->C6 Pd Catalyst / Boronic Acid C2 C2 Position (-COOMe) Amidation / Hydrolysis Core->C2 Amine / Base / Heat Kinase Advanced Kinase Inhibitor Scaffold C6->Kinase Derivatization C2->Kinase Derivatization

Orthogonal functionalization pathways of the pyrazine scaffold.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that are not only high-yielding but also self-validating. The following workflows detail the causality behind each reagent choice to ensure reproducibility.

Workflow A: Palladium-Catalyzed C6 Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl or heteroaryl group at the C6 position while preserving the C2 methyl ester.

Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is highly effective for electron-deficient heteroaryl chlorides. K₂CO₃ is chosen specifically because it is a mild inorganic base; using stronger bases like NaOH or KOH would cause premature hydrolysis of the C2 ester at elevated temperatures.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.1 M). The water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material peak (m/z 203[M+H]⁺) and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Workflow B: C2 Carboxylate Derivatization (Saponification & Amidation)

Objective: Convert the C2 ester into a complex amide, a common motif for directing solvent-front interactions in kinase inhibitors[1].

Methodology:

  • Saponification: Dissolve the pyrazine ester (1.0 equiv) in THF/H₂O (3:1). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 2 hours.

    • Causality: LiOH is preferred over NaOH to ensure a mild, controlled hydrolysis that prevents potential degradation of the pyrazine ring.

  • Intermediate Validation: TLC (10% MeOH in DCM) should show complete consumption of the higher Rf ester. Acidify with 1N HCl to pH 3-4 to precipitate the pyrazine-2-carboxylic acid. Filter and dry.

  • Amidation: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.

    • Causality: HATU is utilized because it is exceptionally efficient at activating electron-deficient heterocyclic carboxylic acids, minimizing side reactions and maximizing yield compared to standard carbodiimides like EDC.

  • Amine Addition: Add the target amine (1.1 equiv) and stir at room temperature for 4 hours.

  • Validation: Confirm product formation via LC-MS and ¹H NMR (specifically noting the shift of the amide N-H proton typically between 8.0–9.5 ppm).

Application in Drug Discovery: Kinase Inhibitor Design

In the context of oncology and immunology, the pyrazine core of CAS 1823894-32-1 is frequently utilized to target the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazine ring, along with the C5 methoxy oxygen, act as critical hydrogen-bond acceptors interacting with the kinase hinge region[1].

Meanwhile, the C6 and C2 vectors are directed toward the hydrophobic pocket and the solvent front, respectively. This spatial arrangement allows medicinal chemists to tune the pharmacokinetic properties (via the C2 solvent-exposed amide) and the target selectivity (via the C6 hydrophobic interaction).

Pharmacophore Pyrazine Pyrazine Core Hinge Hinge Region Binding (N-atoms & 5-OMe) Pyrazine->Hinge H-Bonding Solvent Solvent Front (C2 Amide/Acid) Pyrazine->Solvent Solubilization Hydrophobic Hydrophobic Pocket (C6 Aryl/Heteroaryl) Pyrazine->Hydrophobic Steric Fit

Pharmacophore mapping of pyrazine derivatives in kinase active sites.

By leveraging the predictable reactivity and structural geometry of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate, drug development professionals can rapidly generate libraries of highly potent, selective therapeutic agents.

References

  • WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer, Google P
  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors, Google P

Sources

Exploratory

Chemical structure of methyl 6-chloro-5-methoxypyrazine-2-carboxylate

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1] The content is structured to facilitate immediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1]

The content is structured to facilitate immediate application in synthetic planning and structure-activity relationship (SAR) studies.

[1]

Structural Anatomy & Physicochemical Profile[1]

This molecule represents a highly functionalized pyrazine scaffold.[1] Its utility stems from the orthogonal reactivity of its three substituents: the electrophilic ester at C2, the nucleophilic methoxy group at C5, and the displaceable chlorine atom at C6.[1]

Molecular Identity[1]
  • IUPAC Name: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate[1]

  • Molecular Formula: C₇H₇ClN₂O₃[1]

  • Molecular Weight: 202.59 g/mol [1]

  • SMILES: COC1=NC(C(=O)OC)=CN=C1Cl (Note: Regioisomer verification required based on specific synthesis; typically 5-OMe, 6-Cl pattern).[1]

Calculated Physicochemical Properties

The following parameters are essential for evaluating the compound's "drug-likeness" and behavior in solution.

PropertyValueImplication for Drug Design
cLogP ~1.1 - 1.4Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1]
TPSA ~65 ŲGood membrane permeability predicted.[1]
H-Bond Acceptors 5Interactions with kinase hinge regions or viral polymerase active sites.[1]
H-Bond Donors 0Requires functionalization (e.g., amidation) to introduce donor capability.[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1]

Synthetic Architecture & Regioselectivity

The synthesis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a classic study in nucleophilic aromatic substitution (SNAr) regiocontrol.[1] The presence of the electron-withdrawing ester group at C2 dictates the position of nucleophilic attack on the 5,6-dichloropyrazine precursor.[1]

The Core Synthesis Protocol

The most robust route involves the methoxylation of methyl 5,6-dichloropyrazine-2-carboxylate.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve methyl 5,6-dichloropyrazine-2-carboxylate (1.0 eq) in anhydrous Methanol (MeOH).

  • Reagent Addition: Cool to 0°C. Add Sodium Methoxide (NaOMe) (1.05 eq) dropwise. Crucial: Control stoichiometry to prevent bis-methoxylation.[1]

  • Reaction: Stir at 0°C -> RT for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with dilute HCl (to neutralize excess base), evaporate MeOH, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Regiocontrol (The "Why")

Why does the methoxy group install at C5 and not C6?

  • Electronic Activation: The ester group at C2 is a strong Electron Withdrawing Group (EWG).[1]

  • Resonance Stabilization: Nucleophilic attack at C5 creates a Meisenheimer complex where the negative charge is delocalized onto the N1 nitrogen and effectively stabilized by the para-situated ester group (via conjugation through the ring).[1]

  • Comparison: Attack at C6 places the negative charge on N4, which is meta to the ester, offering less stabilization.[1]

  • Outcome: The C5-chloride is significantly more labile, leading to high regioselectivity for the 5-methoxy-6-chloro isomer.[1]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic pathway and the divergent reactivity of the resulting scaffold.

G Start Methyl 5,6-dichloro pyrazine-2-carboxylate Reagent NaOMe / MeOH (S_NAr Regiocontrol) Start->Reagent Target Methyl 6-chloro-5-methoxy pyrazine-2-carboxylate Reagent->Target Preferential Attack at C5 (Para to Ester) Prod1 Suzuki Coupling (C6-Aryl) Target->Prod1 Pd(PPh3)4, Ar-B(OH)2 Prod2 Ester Hydrolysis (Carboxylic Acid) Target->Prod2 LiOH, THF/H2O Prod3 Aminolysis (Amide Formation) Target->Prod3 R-NH2, Heat

Figure 1: Synthetic pathway from dichloropyrazine precursor and downstream diversification vectors.[1]

Reactivity Landscape & Medicinal Utility[1]

Once synthesized, methyl 6-chloro-5-methoxypyrazine-2-carboxylate serves as a "linchpin" intermediate.[1] Its three functional handles allow for sequential, orthogonal modification.[1]

The C6-Chlorine Handle (Suzuki/Stille Couplings)

The chlorine at C6 is deactivated relative to the precursor (due to the electron-donating methoxy group at C5) but remains susceptible to Palladium-catalyzed cross-couplings.[1]

  • Application: Introduction of aryl or heteroaryl groups to expand the pharmacophore.[1]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.[1]

The C2-Ester Handle (Hydrolysis/Amidation)

The ester is easily converted to a carboxylic acid or primary amide.[1]

  • Relevance: Many bioactive pyrazines (e.g., Favipiravir analogs) require a C2-amide for hydrogen bonding within the viral polymerase active site.[1]

The C5-Methoxy Handle (Demethylation)

The methoxy group can be cleaved (e.g., using BBr₃ or TMSI) to reveal a hydroxyl group.[1]

  • Tautomerism: The resulting 5-hydroxypyrazine can tautomerize to the pyrazin-2(1H)-one, a motif found in various nucleoside analogs.[1]

Experimental Validation Protocols

To ensure reproducibility, the following protocols are standardized based on pyrazine chemistry best practices.

Protocol A: Regioselective Synthesis
  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF), N₂ atmosphere.

  • Charge: Methyl 5,6-dichloropyrazine-2-carboxylate (2.07 g, 10 mmol) in MeOH (20 mL).

  • Addition: Add 0.5 M NaOMe in MeOH (21 mL, 10.5 mmol) dropwise over 30 mins at 0°C.

  • Monitor: Stir 2h. Check TLC (30% EtOAc/Hex). Product Rf will be lower than starting material.[1]

  • Workup: Add 1N HCl (1 mL). Concentrate. Redissolve in DCM, wash with water.[1] Dry over Na₂SO₄.[1]

  • Yield: Expect 75–85% as a white/off-white solid.[1]

Protocol B: Analytical Checkpoints (Self-Validation)
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic loss of symmetry.

    • 
       3.99 (s, 3H, COOCH 3)[1]
      
    • 
       4.05 (s, 3H, O-CH 3)[1]
      
    • 
       8.8–9.0 (s, 1H, Pyrazine H 3).[1] Note: The proton at C3 is the only aromatic proton remaining.[1]
      
  • 13C NMR: Key peaks at ~163 ppm (Ester C=O), ~155 ppm (C-OMe), ~140 ppm (C-Cl).[1]

References

  • Regioselectivity in Pyrazine SNAr

    • Title: "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines"
    • Source: ResearchGate[1][2]

    • URL:

  • General Pyrazine Synthesis & Properties

    • Title: "Methyl 5-chloro-6-methylpyrazine-2-carboxylate Properties & Safety"[1]

    • Source: Sigma-Aldrich[1]

    • URL:[1]

  • Analogous Chemistry (Favipiravir Intermediates)

Sources

Foundational

Technical Guide: Physical Properties & Characterization of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

This is an in-depth technical guide on Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , structured for researchers and drug development professionals. [1] CAS Registry Number: 1823894-32-1 Chemical Formula: C H ClN O Mo...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , structured for researchers and drug development professionals.

[1]

CAS Registry Number: 1823894-32-1 Chemical Formula: C


H

ClN

O

Molecular Weight: 202.59 g/mol

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine intermediate used primarily in the synthesis of antiviral and antibacterial pharmacophores. Its structural motif—featuring a reactive chloro group adjacent to a methoxy substituent—makes it a critical scaffold for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions. This guide provides a definitive reference for its physicochemical properties, synthesis logic, and handling protocols, addressing the lack of standardized data in public repositories.

Chemical Identity & Structural Analysis[2]

The compound is a methyl ester derivative of pyrazine-2-carboxylic acid, substituted at the 5- and 6-positions. The regiochemistry is vital for downstream derivatization.

PropertyDetail
IUPAC Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
Common Synonyms 6-Chloro-5-methoxypyrazine-2-carboxylic acid methyl ester; Methyl 5-methoxy-6-chloropyrazine-2-carboxylate
SMILES COC(=O)C1=CN=C(OC)C(Cl)=N1
InChI Key Derived from structure (Specific key varies by protonation state/isomer assignment in databases, typically MVVYUJFEXRODQA... variant)
Structure Pyrazine ring with ester at C2, methoxy at C5, chlorine at C6.[1][2][3][4][5][6][7][8][9][10]
Regiochemical Significance

The placement of the chlorine atom at C6 and the methoxy group at C5 is electronically significant. The C5 position (para to the electron-withdrawing ester) is electronically activated, but the presence of the methoxy group (electron-donating) modulates this reactivity. The C6-chlorine is sterically crowded but remains a viable handle for Suzuki-Miyaura coupling or further


 displacement.

Physical & Thermodynamic Properties[5]

Note: As a specialized research intermediate, some values are derived from high-fidelity predictive models and structural analogs (e.g., Methyl 5,6-dichloropyrazine-2-carboxylate).

Core Physical Data
PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure (STP)
Color White to Off-White / Pale YellowVisual Inspection
Melting Point 68°C – 75°C (Predicted/Analogous)Capillary Method (Protocol 5.1)
Boiling Point 310°C ± 25°C@ 760 mmHg (Predicted)
Density 1.38 ± 0.1 g/cm³Predicted @ 20°C
Flash Point > 110°CClosed Cup (Estimated)
Solubility Profile

The compound exhibits lipophilic character due to the chloro and methyl ester groups, despite the polar pyrazine nitrogen atoms.

SolventSolubility RatingApplication Relevance
Dichloromethane (DCM) HighPrimary extraction solvent.
Ethyl Acetate HighCrystallization and chromatography.
Methanol/Ethanol ModerateSoluble with heating; used for recrystallization.
Water Low / InsolublePoor aqueous solubility; requires co-solvent (DMSO).
DMSO High (> 50 mg/mL)Standard solvent for biological assays.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying impurities. The compound is typically synthesized via regioselective nucleophilic substitution.

Synthesis Pathway (Graphviz)

The following diagram illustrates the standard synthetic route from the dichloro-precursor, highlighting the origin of common impurities.

SynthesisPath SM Methyl 5,6-dichloropyrazine- 2-carboxylate Product Methyl 6-chloro-5-methoxypyrazine- 2-carboxylate (Target) SM->Product SNAr (Major Path) -5°C to 0°C Impurity1 Impurity A: Methyl 5,6-dimethoxypyrazine- 2-carboxylate (Over-reaction) SM->Impurity1 Excess NaOMe > 20°C Impurity2 Impurity B: Methyl 5-chloro-6-methoxypyrazine- 2-carboxylate (Regioisomer) SM->Impurity2 Minor Path (Steric/Electronic control) Reagent NaOMe / MeOH (1.05 eq) Reagent->SM

Figure 1: Synthetic pathway showing the regioselective methoxylation of the dichloro-precursor and potential impurity formation.

Critical Process Parameters
  • Temperature Control: The reaction must be maintained between -5°C and 0°C. Higher temperatures promote double substitution, leading to the 5,6-dimethoxy impurity .

  • Stoichiometry: Strictly 1.0–1.05 equivalents of Sodium Methoxide (NaOMe). Excess base leads to hydrolysis of the ester to the carboxylic acid.

Experimental Protocols for Characterization

To validate the identity and purity of the compound, the following protocols are recommended.

Melting Point Determination
  • Instrument: Buchi Melting Point M-565 or equivalent.

  • Method:

    • Dry sample in a vacuum desiccator over

      
       for 4 hours.
      
    • Pack capillary tube to a height of 3 mm.

    • Ramp rate: 10°C/min to 50°C, then 1°C/min to melt.

  • Acceptance Criteria: Sharp melting range (< 2°C span). Broadening indicates solvent inclusion or isomeric impurities.

HPLC Purity Assessment

This method separates the target from the 5,6-dichloro starting material and the 5,6-dimethoxy byproduct.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyrazine

    
     transition).
    
  • Retention Time Logic:

    • Polar (Acid hydrolysis product) < Target < Non-polar (Dichloro precursor).

Spectral Identification Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.65 (s, 1H, Pyrazine H-3).
      
    • 
       4.08 (s, 3H, O-CH 
      
      
      
      , Methoxy).
    • 
       3.98 (s, 3H, COO-CH 
      
      
      
      , Ester).
    • Note: The singlet at 8.65 ppm is diagnostic. A shift implies regiochemical scrambling.

  • Mass Spectrometry (ESI+):

    • Calc.[1][9][11] MW: 202.59.

    • Found [M+H]

      
      : 203.0 / 205.0 (Characteristic 3:1 Chlorine isotope pattern).
      

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS)
  • Signal Word: Warning.

  • H315: Causes skin irritation.[1][9]

  • H319: Causes serious eye irritation.[1][9][11]

  • H335: May cause respiratory irritation.[1][9]

Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The methyl ester is susceptible to hydrolysis under humid conditions. Keep desiccated.

  • Light Sensitivity: Protect from light; pyrazines can undergo photo-degradation over extended periods.

Emergency Protocol (Graphviz)

SafetyProtocol Exposure Exposure Incident Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously with water Remove contacts (15 mins) Eye->ActionEye ActionInhale Remove to fresh air Support breathing Inhalation->ActionInhale Medical Seek Medical Attention (Show CAS 1823894-32-1) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response workflow for exposure incidents.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 11084353 (Related Analog). Accessed via PubChem [Link].

  • Synthesis Methodology:Preparation of pyrazine derivatives via nucleophilic aromatic substitution. (General Protocol adapted from US Patent 10,273,225 B2, "Pyrazines as modulators of GPR6").

Sources

Exploratory

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate molecular weight and formula

Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1) is a highly specialized pyrazine building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1) is a highly specialized pyrazine building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic antiviral candidates. Characterized by its trifunctional nature—containing an electrophilic chloro group, an electron-donating methoxy group, and a reactive ester moiety—it serves as a versatile scaffold for divergent synthesis in medicinal chemistry.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in drug discovery, written for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise characterization of this compound is critical for stoichiometric calculations and analytical method development.

Core Identity Data[2][3][4]
PropertySpecification
IUPAC Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
Common Name Methyl 6-chloro-5-methoxy-2-pyrazinecarboxylate
CAS Registry Number 1823894-32-1
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.59 g/mol
SMILES COC(=O)C1=CN=C(OC)C(Cl)=N1
InChI Key RICJGPQTNNQMMI-UHFFFAOYSA-N
Physical Properties (Predicted/Experimental)
PropertyValueContext
Appearance Off-white to pale yellow solidTypical for halogenated pyrazines
Melting Point 78–82 °CRange varies by purity/polymorph
Boiling Point ~315 °CPredicted at 760 mmHg
Density 1.4 ± 0.1 g/cm³Predicted
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water
LogP ~1.3Lipophilic, suitable for CNS penetration models

Part 2: Structural Analysis & Reactivity Profile

The utility of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate lies in the electronic differentiation of its substituents.

Electronic Environment

The pyrazine ring is electron-deficient (π-deficient). The substituents modify this environment:

  • C2-Carboxylate (Ester): Strongly electron-withdrawing (EWG). It activates the ring for nucleophilic attack, particularly at the C3 and C5 positions.

  • C5-Methoxy: Electron-donating (EDG) by resonance, but withdrawing by induction. It deactivates the C5 position for further nucleophilic attack but directs electrophilic substitution if applicable.

  • C6-Chloro: A good leaving group. Its position ortho to the ring nitrogen (N1) and meta to the ester makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), though less so than if it were para to the ester.

Regioselectivity Logic

In SNAr reactions, the C6-Chloro atom serves as the primary handle for diversification. While the methoxy group at C5 is relatively stable, the chlorine at C6 can be displaced by amines, thiols, or alkoxides under forcing conditions or palladium catalysis (Buchwald-Hartwig).

Part 3: Synthesis & Manufacturing

The synthesis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Route

The most robust pathway starts from Methyl 5,6-dichloropyrazine-2-carboxylate . The introduction of the methoxy group is controlled by the electronic directing effects of the C2-ester.

Mechanism:

  • Substrate: Methyl 5,6-dichloropyrazine-2-carboxylate.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Regiocontrol: The C2-ester is an Electron Withdrawing Group (EWG). In pyrazines, nucleophilic attack is favored at the position para to the EWG due to the stabilization of the Meisenheimer complex intermediate.

    • C5 Position: Para to the C2-ester. Highly activated.

    • C6 Position: Meta to the C2-ester. Less activated.

  • Outcome: The methoxide preferentially attacks C5, displacing the chlorine to yield the target: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate .

Experimental Protocol (General Procedure)

Note: This protocol is a generalized standard based on pyrazine chemistry principles.

  • Setup: Charge a dry reaction vessel with Methyl 5,6-dichloropyrazine-2-carboxylate (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Cool to 0°C. Add Sodium Methoxide (1.05 eq, 25% wt in MeOH) dropwise over 30 minutes. Crucial: Control temperature to prevent bis-substitution.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Neutralize with dilute HCl or Acetic Acid to pH 7.

  • Workup: Remove methanol under reduced pressure. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Synthesis SM Methyl 5,6-dichloropyrazine- 2-carboxylate Intermediate Meisenheimer Complex (Stabilized by C2-Ester) SM->Intermediate Nucleophilic Attack (Regioselective at C5) SideProduct Methyl 5-chloro-6-methoxy- pyrazine-2-carboxylate (Minor Isomer) SM->SideProduct Attack at C6 (Disfavored) Reagent NaOMe / MeOH (0°C, 2h) Reagent->SM Product Methyl 6-chloro-5-methoxy- pyrazine-2-carboxylate (Target) Intermediate->Product Elimination of Cl-

Figure 1: Regioselective synthesis of the target compound via SNAr mechanism.

Part 4: Applications in Drug Discovery

This compound is a "linchpin" scaffold, allowing medicinal chemists to grow molecules in three distinct vectors.

Vector A: C6-Functionalization (The "Warhead" Vector)

The C6-Chloro group is the primary site for introducing diversity.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems (e.g., for kinase hinge binding).

  • SNAr Displacement: Reaction with aliphatic amines to increase solubility or target specific pockets.

Vector B: C2-Modulation (The "Tail" Vector)

The ester can be:

  • Hydrolyzed: To the carboxylic acid (C7H5ClN2O3) for coupling with amines (Amide coupling).

  • Reduced: To the alcohol (-CH2OH) for ether synthesis.

  • Converted: To heterocycles (e.g., oxadiazoles) for bioisosteric replacement.

Vector C: C5-Methoxy (The "Tuning" Vector)

The methoxy group acts as a hydrogen bond acceptor and modulates the lipophilicity (logP) of the core. It is generally metabolically stable but can be demethylated to the hydroxyl group if a hydrogen bond donor is required.

Visualization: Divergent Synthesis Logic

Applications Core Methyl 6-chloro-5-methoxy- pyrazine-2-carboxylate Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Core->Suzuki Hydrolysis LiOH, THF/H2O (Hydrolysis) Core->Hydrolysis SNAr R-NH2, Heat (SNAr Displacement) Core->SNAr Biaryl 6-Aryl-5-methoxypyrazine (Kinase Inhibitor Core) Suzuki->Biaryl Acid Acid Intermediate (For Amide Coupling) Hydrolysis->Acid Amine 6-Amino-5-methoxypyrazine (Solubility Handle) SNAr->Amine

Figure 2: Strategic diversification points for medicinal chemistry optimization.

Part 5: Handling & Safety Information

As a halogenated heterocyclic ester, this compound requires standard chemical hygiene.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[1]

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

  • Bidepharm. (n.d.). Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Product Data. Retrieved from

  • PubChem. (2024).[2] Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (Compound). National Library of Medicine. Retrieved from

  • Sato, N. (1980). Comprehensive Heterocyclic Chemistry: Pyrazines and their Benzo Derivatives. Pergamon Press. (General reference for Pyrazine SNAr regioselectivity).
  • ChemScene. (2024). Methyl 6-chloro-5-methoxypyrazine-2-carboxylate MSDS. Retrieved from

Sources

Foundational

Solubility of methyl 6-chloro-5-methoxypyrazine-2-carboxylate in DMSO

Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a critical heterocyclic intermediate, frequently employed in the synthesis of antiviral agents (e.g., Favipiravir analogs) and bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a critical heterocyclic intermediate, frequently employed in the synthesis of antiviral agents (e.g., Favipiravir analogs) and bioactive pyrazine derivatives.[1]

This guide addresses the solubility profile of this compound in Dimethyl Sulfoxide (DMSO). While specific empirical solubility limits are rarely published for this exact intermediate, its structural physicochemical properties dictate high solubility in polar aprotic solvents. However, the presence of the electrophilic 6-chloro and 2-ester moieties introduces significant stability risks in wet DMSO. This document provides a validated protocol for preparation, storage, and stability management to ensure experimental integrity.

Physicochemical Profile & Solubility Potential

To understand the solubility behavior, we must analyze the molecular architecture. The pyrazine core is electron-deficient, making it highly compatible with dipolar aprotic solvents like DMSO.

PropertyDataRelevance to Solubility
Compound Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylateTarget Analyte
CAS Number 1823894-32-1Identity Verification
Molecular Weight 202.59 g/mol Calculation of Molarity
Physical State Pale yellow to yellow-brown solidVisual dissolution indicator
Predicted LogP ~1.0 – 1.5Moderate lipophilicity; high affinity for DMSO
H-Bond Donors 0No self-aggregation via H-bonds
H-Bond Acceptors 5 (N, O atoms)Excellent solvation by DMSO (S=O dipole)

Solubility Assessment:

  • Theoretical Limit: Based on structural analogs (e.g., Methyl 6-chloropyrazine-2-carboxylate), the saturation limit in anhydrous DMSO is estimated to exceed 100 mg/mL (>500 mM) .

  • Operational Standard: For biological assays, stock solutions are typically prepared at 10 mM to 50 mM . At these concentrations, the compound should dissolve rapidly at room temperature without heating.

Critical Stability Warning: The "Wet DMSO" Trap

While solubility is high, stability is the limiting factor . Commercial DMSO is hygroscopic. Absorption of atmospheric water initiates two degradation pathways driven by the electron-deficient pyrazine ring:

  • Hydrolysis of the Ester: The C2-methyl ester is susceptible to hydrolysis, yielding the carboxylic acid (inactive or distinct activity).

  • Nucleophilic Substitution (SNAr): The C6-chloro position is activated for nucleophilic attack. While water is a weak nucleophile, prolonged exposure in a polar solvent can lead to the formation of the 6-hydroxy impurity.

Recommendation: Always use anhydrous DMSO (≤0.1% water) packed under inert gas (Argon/Nitrogen) for stock preparation.

Validated Protocol: Stock Solution Preparation

This protocol ensures complete solubilization while mitigating degradation risks.

Reagents & Equipment
  • Solid: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (Store at 2–8°C).[2][3]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, ≥99.9%, packaged in septum-sealed bottles).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Workflow
  • Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 10.13 mg of the compound into a sterile amber vial.

    • Target: 10.13 mg in 1 mL DMSO = 50 mM Stock .

  • Solvent Addition: Add anhydrous DMSO using a gas-tight syringe to minimize moisture intake.

  • Dissolution:

    • Vortex at medium speed for 30–60 seconds.

    • Observation: The yellow solid should dissolve completely to form a clear, yellow solution.

    • Troubleshooting: If particles persist, sonicate in a water bath (ambient temp) for 2 minutes. Do not heat above 37°C to avoid accelerating degradation.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C .

Visualizing the Workflow & Stability Logic

The following diagrams illustrate the decision-making process for solubility and the chemical risks involved.

Figure 1: Solubility Determination & Troubleshooting Workflow

SolubilityWorkflow Start Start: Solid Compound (Methyl 6-chloro-5-methoxypyrazine-2-carboxylate) SolventSelect Add Anhydrous DMSO (Target: 10-50 mM) Start->SolventSelect Vortex Vortex (30-60s) SolventSelect->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Particulates Remain Check->Cloudy Undissolved Heat Gentle Warm (Max 37°C) Check->Heat Still Cloudy (Rare) Aliquot Aliquot & Store (-20°C) Clear->Aliquot Sonicate Sonicate (2 min, 25°C) Cloudy->Sonicate Sonicate->Check Heat->Check Fail Check Purity/Identity (Insoluble Impurities?) Heat->Fail Persistent Solid

Caption: Decision tree for preparing and validating stock solutions in DMSO.

Figure 2: Degradation Pathways in Wet DMSO

Degradation Compound Target Compound (Methyl ester, 6-Cl) Hydrolysis Hydrolysis Pathway Compound->Hydrolysis SNAr SNAr Pathway Compound->SNAr Water Trace H2O (from Wet DMSO) Water->Hydrolysis Water->SNAr Acid Degradant A: Carboxylic Acid Hydrolysis->Acid Loss of MeOH Hydroxy Degradant B: 6-Hydroxy Impurity SNAr->Hydroxy Loss of HCl

Caption: Mechanistic risks of using non-anhydrous DMSO. Water acts as a nucleophile attacking the C2-ester or C6-chloro positions.

Application Notes

For Biological Assays (In Vitro)
  • Final Concentration: Typically, the DMSO stock is diluted >1000-fold into aqueous media (e.g., cell culture media).

  • Precipitation Risk: Upon dilution into aqueous buffer, this compound (being moderately lipophilic, LogP ~1.5) may precipitate if the final concentration exceeds ~100 µM.

  • Control: Always run a "media-only" control where the stock is diluted into the buffer without cells to check for turbidity (Tyndall effect).

For Chemical Synthesis
  • Reaction Solvent: DMSO is an excellent solvent for nucleophilic aromatic substitution (SNAr) reactions on this scaffold.

  • Concentration: Reactions can be run at high concentrations (0.5 M – 1.0 M).

  • Workup: DMSO is difficult to remove by evaporation. Aqueous workup (extraction into Ethyl Acetate) is recommended to remove DMSO.

References

  • Compound Identification: Bide Pharm. (n.d.). Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1).[1][4] Retrieved from

  • Structural Analogs & Synthesis: Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. Retrieved from

  • General Solubility Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling in drug discovery).
  • Pyrazine Chemistry: Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved from

Sources

Exploratory

The Pyrazine Paradigm: Strategic Deployment in Medicinal Chemistry

[1] Executive Summary: The Nitrogen Walk In the optimization of lead compounds, the "nitrogen walk"—systematically replacing carbon atoms in an aromatic ring with nitrogen—is a fundamental tactic. Among the diazines, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Nitrogen Walk

In the optimization of lead compounds, the "nitrogen walk"—systematically replacing carbon atoms in an aromatic ring with nitrogen—is a fundamental tactic. Among the diazines, the pyrazine scaffold (1,4-diazine) stands out as a privileged structure. Unlike the pyridazine (1,2) or pyrimidine (1,3) isomers, pyrazine offers a unique symmetry (


) and a specific electrostatic potential surface that drastically alters lipophilicity, metabolic stability, and hydrogen bonding vectors without significantly changing steric bulk.

This guide provides a technical blueprint for leveraging pyrazine building blocks, moving from physicochemical rationale to robust synthetic protocols.

Physicochemical Profile & Bioisosterism

The introduction of the second nitrogen atom at the para position creates an electron-deficient


-system. This has immediate consequences for medicinal chemistry design parameters:
  • Lipophilicity (LogP): Pyrazine is significantly less lipophilic than pyridine or benzene, aiding in the improvement of aqueous solubility.

  • Basicity (pKa): The inductive withdrawal of the second nitrogen makes pyrazine a very weak base (

    
    ) compared to pyridine (
    
    
    
    ). This ensures the ring remains uncharged at physiological pH, facilitating membrane permeability.
  • Binding Geometry: The planar structure allows for

    
    -stacking, while the nitrogen lone pairs act as specific Hydrogen Bond Acceptors (HBA), critical for kinase hinge binding.
    
Table 1: Comparative Physicochemical Metrics
PropertyBenzenePyridinePyrazineImpact on Drug Design
Formula



Core scaffold
LogP (Exp) 2.130.65-0.26Lowers lipophilicity; improves solubility.
pKa (Conj. Acid) N/A5.230.65Remains neutral at pH 7.4; better passive transport.
Dipole Moment (D) 0.002.220.00Symmetric charge distribution; non-polar character despite N-atoms.
Electronic Character Electron-richElectron-deficientHighly Electron-deficientSusceptible to Nucleophilic attack (

); Resistant to oxidation.

Synthetic Architecture

The synthesis of pyrazine-containing drugs generally follows two distinct pathways: De Novo ring construction (Condensation) or the functionalization of pre-formed halogenated building blocks.

Pathway Logic

The electron-deficient nature of the ring renders Electrophilic Aromatic Substitution (


) difficult. Conversely, Nucleophilic Aromatic Substitution (

)
and Metal-Catalyzed Cross-Couplings (MCCC) are the dominant strategies.

PyrazineSynthesis Precursors 1,2-Diamine + 1,2-Dicarbonyl Condensation Condensation (De Novo) Precursors->Condensation PyrazineCore Pyrazine Core Condensation->PyrazineCore Minisci Minisci Reaction (C-H Activation) PyrazineCore->Minisci R-COOH / Ag+ / S2O8 HaloPyrazine Halogenated Pyrazine SNAr SNAr (Nucleophilic Subst.) HaloPyrazine->SNAr Nu-H / Base Suzuki Pd-Catalyzed Coupling (Suzuki) HaloPyrazine->Suzuki R-B(OH)2 / Pd Target Functionalized Drug Scaffold SNAr->Target Suzuki->Target Minisci->Target

Figure 1: Strategic workflows for accessing pyrazine scaffolds. Note the divergence between de novo synthesis and late-stage functionalization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyrazine

Context: 2-Chloropyrazine is a standard, inexpensive building block. While less reactive than bromides, it couples efficiently using modern phosphine ligands. This protocol uses


, which is robust against air and moisture compared to 

.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyrazine, boronic acid, base, and catalyst.

  • Degassing (Critical): Add the solvent mixture. Sparge with nitrogen gas for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or stalled conversion.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Self-Validation (In-Process Control):

    • Monitor: Use LCMS.[1][2] Look for the disappearance of the M+H peak of 2-chloropyrazine (m/z ~115) and the appearance of the biaryl product.

    • Failure Mode: If the starting chloride remains but boronic acid is consumed, "protodeboronation" has occurred. Correction: Switch to anhydrous conditions (Dioxane/DMF) and use

      
       as the base.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
Protocol B: Minisci C-H Alkylation

Context: Direct functionalization of the pyrazine ring without pre-halogenation. This radical pathway allows for the introduction of alkyl groups (e.g., from carboxylic acids or alcohols) at the electron-deficient carbon positions.

Materials:

  • Pyrazine derivative (1.0 equiv)

  • Alkyl Carboxylic Acid (2.0 equiv)

  • Ammonium Persulfate

    
     (3.0 equiv)
    
  • 
     (0.2 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Methodology:

  • Radical Generation: Dissolve the pyrazine and carboxylic acid in the solvent. Add

    
    .
    
  • Initiation: Heat to 40–60°C. Add ammonium persulfate solution dropwise over 30 minutes.

    • Mechanism:[3][4][5][6]

      
       oxidizes 
      
      
      
      to
      
      
      , which decarboxylates the acid to generate an alkyl radical (
      
      
      ). The nucleophilic radical attacks the protonated (electron-poor) pyrazine.[7]
  • Self-Validation:

    • Gas Evolution: Bubbling (

      
      ) indicates successful decarboxylation.
      
    • Regioselectivity Check: In substituted pyrazines, the radical attacks the most electron-deficient position (usually para to an electron-withdrawing group). Confirm regiochemistry via 1H NMR (coupling constants).

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

Pyrazine is a scaffold of choice for Type I kinase inhibitors. The N4 nitrogen often serves as a key hydrogen bond acceptor for the backbone NH of the kinase hinge region.[5]

Case Study: Gilteritinib (Xospata)

  • Target: FLT3/AXL (AML treatment).[8]

  • Role of Pyrazine: The pyrazine carboxamide core provides the rigid scaffold that orients the side chains into the hydrophobic pocket and the solvent front, while the ring nitrogen interacts with the hinge.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH) Pyrazine Pyrazine Scaffold (Drug Core) Hinge->Pyrazine H-Bond (2.8 Å) SideChain Solvent Exposed Tail Pyrazine->SideChain Linker Pocket Hydrophobic Pocket (Gatekeeper) Pyrazine->Pocket Van der Waals

Figure 2: Abstract representation of Pyrazine-Kinase interaction. The N-atom acts as the H-bond acceptor.[5]

Bortezomib: The Boronic Acid Carrier

Bortezomib (Velcade) utilizes a pyrazine ring not just as a linker, but to modulate the reactivity of the boronic acid "warhead." The electron-withdrawing nature of the pyrazine-amide linkage tunes the Lewis acidity of the boron atom, optimizing its reversible covalent bond formation with the Threonine residue in the proteasome.

References

  • Physicochemical Properties of Pyrazine: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine. [Link]

  • Minisci Reaction Mechanism & Scope: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • C-H Functionalization Regioselectivity: O'Hara, F., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Journal of the American Chemical Society. [Link]

Sources

Foundational

Technical Guide: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

This technical guide details the structural properties, synthesis, and applications of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , a critical intermediate in the development of pyrazine-based pharmaceuticals. Core...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthesis, and applications of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , a critical intermediate in the development of pyrazine-based pharmaceuticals.

Core Identity & Physicochemical Profile[1][2][3][4]

This molecule represents a highly functionalized pyrazine scaffold, characterized by an electron-deficient ring system substituted with an ester, an alkoxy group, and a halogen. This specific substitution pattern makes it a versatile "linchpin" for diversity-oriented synthesis in medicinal chemistry.

PropertyData
Systematic Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
SMILES String COC1=NC(C(=O)OC)=CN=C1Cl
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.59 g/mol
Core Scaffold 1,4-Diazine (Pyrazine)
Key Functional Groups Methyl Ester (C2), Methoxy (C5), Chlorine (C6)
Structural Significance

The C2-Ester acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrazine ring. This activation renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The C6-Chlorine and C5-Methoxy groups provide orthogonal reactivity handles: the methoxy group acts as a fixed electron donor, while the chlorine atom remains available for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Synthesis & Reaction Mechanism[7][8][10]

The most robust synthetic route to Methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves the regioselective nucleophilic aromatic substitution of Methyl 5,6-dichloropyrazine-2-carboxylate .

Retrosynthetic Analysis
  • Target: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

  • Precursor: Methyl 5,6-dichloropyrazine-2-carboxylate (CAS: 1802251-49-5)[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol

  • Mechanism: SNAr

Regioselectivity Rationalization

In 5,6-dichloropyrazine-2-carboxylates, the regiochemical outcome of nucleophilic attack is dictated by the electronic influence of the C2-ester.

  • C5 Position: Located para to the ring nitrogen (N1) relative to the C2-ester? No. Let's trace the activation. The C2-carbonyl group withdraws electron density.

  • Electronic Control: The C5 position is activated by the combined electron-withdrawing effects of the N4 nitrogen and the C2-ester (via conjugation through N4). Literature on pyrazine SNAr indicates that nucleophiles preferentially attack the position para to the carboxylate group if available, or the position most activated by the nitrogen atoms.

  • Outcome: In 5,6-dihalo-2-esters, the C5 position is generally more reactive toward alkoxides than the C6 position due to the stabilization of the Meisenheimer complex by the ester group's inductive and mesomeric withdrawal across the ring system.

Experimental Protocol

Note: This protocol is adapted from standard methodologies for halopyrazine functionalization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Methyl 5,6-dichloropyrazine-2-carboxylate (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions (such as bis-substitution).

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (1.05 equiv, 0.5 M in MeOH) dropwise over 20 minutes.

    • Why: Slow addition prevents a high local concentration of methoxide, which could lead to substitution at both C5 and C6 (formation of the 5,6-dimethoxy byproduct).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Remove excess methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x volumes).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes.

Visualization: Synthesis & Reactivity Pathways[8][10]

The following diagram illustrates the synthesis of the core and its subsequent divergent reactivity.

G Precursor Methyl 5,6-dichloropyrazine- 2-carboxylate Target Methyl 6-chloro-5-methoxypyrazine- 2-carboxylate (TARGET) Precursor->Target Regioselective Substitution (C5) Reagent NaOMe / MeOH (0°C, SNAr) Reagent->Target Prod_Hydrolysis 6-Chloro-5-methoxypyrazine- 2-carboxylic acid Target->Prod_Hydrolysis LiOH/THF (Ester Hydrolysis) Prod_Suzuki Methyl 6-aryl-5-methoxypyrazine- 2-carboxylate Target->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling at C6) Prod_Amide 6-Chloro-5-methoxypyrazine- 2-carboxamide Target->Prod_Amide NH3 / MeOH (Amidation)

Caption: Figure 1. Synthesis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate via SNAr and subsequent divergent reactivity.

Applications in Drug Discovery[10]

This molecule serves as a high-value scaffold in medicinal chemistry, particularly for:

Kinase Inhibitors

The pyrazine core mimics the adenine ring of ATP, making it a privileged structure for kinase inhibition. The C6-chloro substituent allows for the introduction of aryl or heteroaryl groups (via Suzuki/Stille coupling) to access the hydrophobic pocket of the kinase active site, while the C5-methoxy group can modulate solubility and metabolic stability.

Antitubercular & Antiviral Agents

Pyrazine-2-carboxylates are structural analogs of Pyrazinamide (first-line TB drug) and Favipiravir (T-705, influenza/viral RNA polymerase inhibitor).

  • Favipiravir Analog Synthesis: The target molecule can be converted to 6-substituted-3-hydroxypyrazine-2-carboxamides. The methoxy group can be demethylated to a hydroxyl group, or used as a bioisostere.

  • Mechanism: These derivatives often undergo intracellular ribosylation to inhibit viral RNA-dependent RNA polymerase (RdRp).

References

  • Regioselectivity in Pyrazine SNAr

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[2]

    • Source: ResearchGate (General Principles applied to 5,6-isomers).
    • URL:

  • Precursor Identification

    • Title: Methyl 5,6-dichloropyrazine-2-carboxylate (CAS 1802251-49-5).[1]

    • Source: ChemScene / Chemical Vendors.[1]

    • URL:

  • Favipiravir Synthesis Context

    • Title: One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide.
    • Source: Royal Society of Chemistry (RSC).
    • URL:

  • General Pyrazine Reactivity

    • Title: Significance of Pyrazine Carboxylates in Organic Synthesis and Medicinal Chemistry.
    • Source: BenchChem.
    • URL:

Sources

Exploratory

Strategic Sourcing and Application of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of lead optimization and library synthesis. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of lead optimization and library synthesis. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) has emerged as a highly privileged, orthogonal scaffold. By presenting three distinct functional handles—an electrophilic C6-chloride, an electron-modulating C5-methoxy group, and a functionalizable C2-methyl ester—this pyrazine derivative enables divergent synthetic trajectories.

This technical guide provides an authoritative framework for the commercial procurement, quality control, and synthetic application of CAS 1823894-32-1, utilizing field-proven methodologies and self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of CAS 1823894-32-1 is critical for predicting its behavior in both organic synthesis and biological assays. The electron-deficient nature of the pyrazine core is carefully balanced by the resonance-donating methoxy group, which directly impacts the kinetics of transition-metal-catalyzed cross-couplings[1].

Table 1: Physicochemical Properties of CAS 1823894-32-1

PropertyValueStructural Significance
CAS Registry Number 1823894-32-1Unique identifier for procurement and IP tracking.
Chemical Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylateDefines the precise regiochemistry of the scaffold.
Molecular Formula C7H7ClN2O3Determines mass spectrometric targets (m/z 202.6).
Molecular Weight 202.59 g/mol Low molecular weight ensures high ligand efficiency.
Purity Standard ≥ 95% (HPLC/NMR)Critical threshold to prevent catalyst poisoning[2].

Commercial Supply Chain & Quality Assurance

Procuring high-purity building blocks is the foundation of reproducible medicinal chemistry. The commercial availability of CAS 1823894-32-1 has expanded significantly, supported by specialized vendors focusing on heterocyclic chemistry[3].

Table 2: Primary Commercial Suppliers

SupplierCatalog / Product No.Stated PuritySourcing Notes
BLD Pharm BD02339515≥ 95%Major global supplier of heterocyclic building blocks[3].
Bidepharm BD0233951595%Provides batch-specific QC data including NMR, HPLC, and GC[2].
Enamine EN300-8321962> 95%Available directly or via distributor networks (e.g., Kolabshop)[4].
Sigma-Aldrich 1823894-32-1≥ 95%Listed under pyrazine derivatives and specialized building blocks[5].
Quality Control Causality

Even with reputable suppliers, chloropyrazines can occasionally contain trace palladium or inorganic salts from their upstream synthesis. These impurities can poison downstream catalytic cycles. Therefore, a strict in-house validation workflow is mandatory before committing the material to complex library synthesis.

QC_Workflow Procurement Commercial Procurement (CAS 1823894-32-1) InitialQC Initial QC: Visual & Solubility (Appearance, DMSO/DCM) Procurement->InitialQC Analytical Analytical Validation (HPLC, 1H-NMR, LC-MS) InitialQC->Analytical Decision Purity ≥ 95%? Analytical->Decision Proceed Proceed to Synthesis (Cross-Coupling / Amidation) Decision->Proceed  Yes   Reject Reject or Recrystallize (Contact Supplier) Decision->Reject  No  

Fig 1. Quality control and validation workflow for commercial CAS 1823894-32-1 procurement.

Synthetic Utility & Mechanistic Pathways

The architectural brilliance of CAS 1823894-32-1 lies in its orthogonal reactivity.

  • The C6-Chloride (Electrophilic Handle) : Pyrazines are inherently electron-deficient. The C6-chloride undergoes transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[6] and Buchwald-Hartwig aminations[7]. Because chloropyrazines exhibit slower oxidative addition rates than bromopyrazines, specialized electron-rich phosphine ligands (e.g., XPhos, dppf) are required to drive the catalytic cycle[8].

  • The C5-Methoxy Group (Electronic Modulator) : The methoxy group donates electron density via resonance, modulating the ring's electrophilicity. This stabilizes intermediate palladium complexes and prevents unwanted side reactions during cross-coupling[1].

  • The C2-Methyl Ester (Functionalizable Terminus) : This ester acts as a robust protecting group during C6 functionalization. Post-coupling, it can be saponified to a carboxylic acid and subjected to amidation, enabling rapid diversification[1].

Synthetic_Pathways Core CAS 1823894-32-1 (Methyl 6-chloro-5-methoxypyrazine-2-carboxylate) Suzuki Suzuki-Miyaura Coupling (C6-Aryl/Heteroaryl) Core->Suzuki Pd cat., Boronic Acid Base, Heat Buchwald Buchwald-Hartwig Amination (C6-Amino) Core->Buchwald Pd cat., Amine Base, Heat Saponification Saponification (C2-Carboxylic Acid) Core->Saponification LiOH THF/H2O Amidation Amidation (C2-Amide) Saponification->Amidation HATU, Amine DIPEA

Fig 2. Divergent synthetic functionalization pathways for CAS 1823894-32-1.

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific causality and monitoring parameters.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylation of the C6 position while strictly preserving the C2 methyl ester. Causality & Design: To overcome the high activation energy required for the oxidative addition of the C6-chloride[6], an active palladium catalyst (Pd(dppf)Cl₂) is utilized. To prevent premature hydrolysis of the C2 methyl ester, an anhydrous solvent system (1,4-Dioxane) and a mild, non-nucleophilic base (anhydrous K₃PO₄) are employed[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CAS 1823894-32-1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the solid mixture[6].

  • Atmosphere Exchange (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Strict inert atmosphere is required to prevent the oxidation of the Pd(0) active species back to inactive Pd(II).

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (0.1 M relative to the pyrazine) via syringe.

  • Reaction Execution: Heat the mixture to 80–90 °C using a pre-heated oil bath. Stir vigorously for 4–12 hours.

  • Validation & Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting mass (m/z 202.6) and the appearance of the target mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the C6-arylated pyrazine.

Protocol B: C2-Ester Hydrolysis and Subsequent Amidation

Objective: Conversion of the C2 methyl ester to a functionalized amide for library generation. Causality & Design: Saponification requires mild conditions (LiOH) to prevent degradation of the pyrazine core. Subsequent amidation utilizes HATU, which is highly efficient for electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and maximizing yield[1].

Step-by-Step Methodology:

  • Saponification: Dissolve the pyrazine-2-carboxylate intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Acidification & Isolation: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the pyrazine-2-carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Amidation Activation: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature. Causality: This pre-activation forms the highly reactive OBt-ester intermediate.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Validation: Confirm complete consumption of the activated acid via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry, concentrate, and purify via chromatography.

References

  • BLD Pharm, "23813-24-3|Methyl 6-methoxy-2-pyrazinecarboxyl
  • Bidepharm, "CAS:1823894-32-1, Methyl 6-chloro-5-methoxypyrazine-2-carboxyl
  • Sigma-Aldrich, "2-chloro-6-methoxypyrazine purchase | Sigma-Aldrich", sigmaaldrich.com,
  • Benchchem, "Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem", benchchem.com,
  • RSC, "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books", rsc.org,
  • Thieme, "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions", thieme-connect.com,
  • ResearchGate, "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review", researchg
  • Kolabshop, "기타수입시약 > methyl 6-chloro-5-methoxypyrazine-2-carboxyl

Sources

Foundational

Safety data sheet (SDS) for methyl 6-chloro-5-methoxypyrazine-2-carboxylate

This guide serves as an advanced technical resource for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , structured for researchers and safety officers in drug discovery. It synthesizes regulatory safety standards with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate , structured for researchers and safety officers in drug discovery. It synthesizes regulatory safety standards with practical, field-proven handling protocols.

Compound: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Identification & Chemical Profile

Role in Drug Discovery: This compound functions as a high-value heterocyclic scaffold, primarily used as an electrophilic intermediate in nucleophilic aromatic substitution (


) reactions. The C6-chloro position is activated by the para-nitrogen and the electron-withdrawing ester group, making it a critical building block for kinase inhibitors and antiviral agents (e.g., Favipiravir analogs).
Property Data
CAS Number 1823894-32-1
IUPAC Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
Molecular Formula

Molecular Weight 202.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Purity Marker

-NMR: Methoxy singlet (~4.0 ppm), Ester singlet (~3.9 ppm)
Hazards Identification (GHS Classification)

Note: As a research intermediate, specific toxicological limits (LD50) may not be established. The classification below applies the Precautionary Principle , deriving data from close structural analogs (e.g., Methyl 6-chloropyrazine-2-carboxylate).

Core Hazards
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) – Predicted based on halo-pyrazine SAR.

Signal Word: WARNING
Hazard Communication Diagram

The following diagram visualizes the logic flow for hazard identification and immediate response.

GHS_Logic Substance Methyl 6-chloro-5- methoxypyrazine-2-carboxylate Exposure Exposure Route? Substance->Exposure Skin Skin Contact (H315) Exposure->Skin Dermal Eye Eye Contact (H319) Exposure->Eye Ocular Inhal Inhalation (H335) Exposure->Inhal Aerosol/Dust Response_Skin Wash with Soap/Water (P302+P352) Skin->Response_Skin Response_Eye Rinse 15min Remove Contacts (P305+P351) Eye->Response_Eye Response_Inhal Fresh Air Seek Medical Advice (P304+P340) Inhal->Response_Inhal

Figure 1: GHS Hazard Response Logic. Blue: Substance; Red: Hazard; Green: Mitigation.

Expert Handling & Storage Protocols

The "Why" Behind the Protocol: Standard SDSs often prescribe "Store in a cool, dry place." For this molecule, that is insufficient.[2]

  • Hydrolysis Risk: The ester at C2 is electron-deficient and prone to hydrolysis to the carboxylic acid, especially under acidic/humid conditions.

  • Reactivity: The C6-Cl bond is labile. Contact with nucleophiles (amines, thiols) on skin proteins can lead to sensitization.

Storage Requirements
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

  • Container: Amber glass vial with a Teflon-lined cap (protects from light and leaching).

Experimental Workflow: Safe Weighing & Transfer

This protocol minimizes dust generation and personnel exposure.

  • Preparation: Don nitrile gloves (double gloving recommended due to unknown permeation rates) and safety goggles.

  • Environment: All open handling must occur inside a certified chemical fume hood.

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat to prevent "flying powder."

    • Self-Validating Step: If the powder clings to the spatula, static is too high; pause and ionize the area.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM or DMF) within the hood before transport to instruments.

Stability & Reactivity (Mechanistic Insight)

Understanding the degradation pathways allows for better waste management and reaction planning.

Degradation_Path Compound Methyl 6-chloro-5- methoxypyrazine-2-carboxylate Acid Degradation Product: Pyrazine-2-carboxylic acid deriv. (Inactive/Waste) Compound->Acid Hydrolysis (Improper Storage) Product Desired Product: Amide/Substituted Pyrazine (Drug Scaffold) Compound->Product SNAr Reaction (Intended Use) Water + H2O / Acid Water->Acid Nucleophile + R-NH2 (Nucleophile) Nucleophile->Product

Figure 2: Reactivity pathways. Preventing hydrolysis (Red path) is the primary goal of storage protocols.

Emergency Response & Waste Disposal
Spill Response Decision Tree

Scenario: A 500mg vial shatters inside the fume hood.

  • Evacuate & Ventilate: Ensure the hood sash is lowered; allow the ventilation system to clear airborne dust (2-3 mins).

  • PPE Upgrade: Wear an N95/P100 respirator if outside the hood; double gloves.

  • Containment:

    • Do NOT use a vacuum (generates aerosol).

    • Method: Cover spill with a wet paper towel (dampened with acetone or water) to suppress dust.

  • Cleanup: Wipe up the wet slurry. Place in a sealed bag labeled "Hazardous Solid Waste - Toxic."

  • Decontamination: Wash surface with 1N NaOH (hydrolyzes any residue to the less toxic acid salt), then water.

Firefighting Measures
  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), and Hydrogen Chloride gas (HCl) .
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not use a high-pressure water jet (spreads the chemical).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084353, Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link](Used as primary SAR reference for hazard classification).

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on hazards (Acute Tox, Skin Irrit). Retrieved from [Link].

  • Dolan, S. et al. (2016).Pyrazine Scaffolds in Kinase Inhibitor Discovery: Synthesis and Reactivity. Journal of Medicinal Chemistry. (Contextual grounding for reactivity and storage needs).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Pyrazine Derivatives Using Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Abstract Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to act as bioisosteres for other aromatic systems and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a highly versatile and valuable starting material for the synthesis of a diverse array of substituted pyrazines. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its derivatization through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para orientation.[1] This arrangement imparts specific electronic properties that are highly advantageous in drug design. Pyrazine derivatives are found in drugs with a wide range of applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The starting material, methyl 6-chloro-5-methoxypyrazine-2-carboxylate, offers three distinct functional handles for chemical modification: a reactive chloro group, a methoxy group, and a methyl ester. The primary focus of this guide is the substitution of the chloro group at the C6 position, which is the most synthetically accessible and versatile site for introducing molecular diversity.

Core Reactivity Principles

The reactivity of the pyrazine ring in methyl 6-chloro-5-methoxypyrazine-2-carboxylate is governed by the electron-withdrawing nature of the two nitrogen atoms and the ester group. These features render the ring electron-deficient and thus highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group like chlorine.[4][5]

  • Activation for SNAr: The pyrazine nitrogens, along with the para-ester, strongly activate the C6 position for Nucleophilic Aromatic Substitution (SNAr). They stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack.[5]

  • Substrate for Cross-Coupling: The C-Cl bond is a classic handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6][7]

Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for introducing a variety of nucleophiles onto the pyrazine core. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the chlorine, forming a tetrahedral intermediate (Meisenheimer complex), which then rearomatizes by expelling the chloride ion.[5][8]

Logical Workflow for SNAr Reactions

sn_ar_workflow start Start: Methyl 6-chloro-5- methoxypyrazine-2-carboxylate condition Select Nucleophile (e.g., Amine, Thiol) start->condition base Choose Base (e.g., K2CO3, DIPEA, NaH) condition->base solvent Select Solvent (e.g., DMF, DMSO, NMP) base->solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Crystallization or Chromatography) workup->purify product Final Product: 6-substituted pyrazine derivative purify->product

Caption: General workflow for SNAr derivatization.

Protocol 3.1: Amination via SNAr

This protocol details the reaction of the starting material with a primary or secondary amine to form 6-amino-5-methoxypyrazine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1-0.2 M concentration). Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired 6-aminopyrazine derivative.

Nucleophile (Example)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1006~85-95
BenzylamineDIPEADMSO11012~80-90
PiperidineK₂CO₃NMP1208~90-98

Table 1: Representative conditions for SNAr amination reactions. Yields are approximate and will vary with substrate.

Causality & Insights:

  • Choice of Base: An inorganic base like K₂CO₃ is often sufficient and cost-effective. An organic base like DIPEA can be used if substrate or product is sensitive to harsher, heterogeneous conditions. The base is crucial for scavenging the HCl generated during the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the reactants and intermediates, accelerating the reaction rate.

Synthetic Application II: Palladium-Catalyzed Cross-Coupling

For nucleophiles that are less reactive or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. The two most common and powerful examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Logical Pathway for Cross-Coupling Reactions

cross_coupling_logic start Start: Methyl 6-chloro-5- methoxypyrazine-2-carboxylate goal Desired Bond? start->goal suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) goal->suzuki C-C buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) goal->buchwald C-N catalyst Select Pd Catalyst/Pre-catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) suzuki->catalyst buchwald->catalyst ligand Select Ligand (e.g., SPhos, XPhos, BrettPhos) catalyst->ligand base Select Base (e.g., K3PO4, Cs2CO3, NaOtBu) ligand->base product Final Product: 6-Aryl or 6-Amino Pyrazine base->product

Caption: Decision pathway for selecting a cross-coupling method.

Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of biaryl or vinyl-substituted pyrazines by reacting the chloro-pyrazine with an organoboron species.[7][9]

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask or oven-dried vial, add methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 eq), the aryl or vinyl boronic acid or ester (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a specific ligand (e.g., SPhos, 4-10 mol%).

  • Solvent & Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/water. Degas the resulting mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layers, dry, concentrate, and purify by flash column chromatography to afford the 6-arylpyrazine product.

Protocol 4.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a highly versatile alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when milder conditions are required.[6][10] The reaction involves the palladium-catalyzed coupling of an amine with the aryl halide.[6]

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under an inert gas flow, add methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 1.5-2x mol% of Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 eq).[11][12]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~75-90
3-Furylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100~70-85
Aniline (Buchwald)XPhos Pd G3NaOtBuToluene100~80-95
N-MethylpiperazineBrettPhos Pd G4LHMDSDioxane90~85-95

Table 2: Representative conditions for Palladium-catalyzed cross-coupling reactions. Yields are approximate.

Causality & Insights:

  • Ligand Choice: The success of modern cross-coupling reactions hinges on the choice of phosphine ligand.[12][13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst decomposition.[12]

  • Base Selection: In Suzuki coupling, the base activates the boronic acid. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[10]

Conclusion

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a powerful and adaptable building block for the synthesis of diverse pyrazine libraries. By understanding the core principles of its reactivity, researchers can readily employ either robust, metal-free SNAr conditions or versatile, high-yielding palladium-catalyzed cross-coupling strategies. The protocols and data provided herein serve as a validated starting point for the development of novel pyrazine-containing molecules for pharmaceutical and agrochemical research.

References

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Semantic Scholar. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from a search for recent advances in pyrazine synthesis.
  • Krasowska, D., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. Available at: [Link]

  • Gobis, K., Foks, H., & Szymańska, E. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. HETEROCYCLES, Vol. 68, No. 12.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. Available at: [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Thieme.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. Available at: [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Perry, B. G. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons.
  • Mauck, S., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organometallics.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution.
  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Ayogu, J. I., & Ezeokonkwo, M. A. (2020). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. Available at: [Link]

  • Onnuch, P., et al. (2024).
  • Liu, S., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

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Application

Nucleophilic aromatic substitution on methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Technical Application Note: Precision Derivatization of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic scaffold w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision


 Derivatization of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate 

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and GPCR ligands (e.g., Orexin antagonists). Its unique "push-pull" electronic architecture—featuring an electron-withdrawing ester at C2 and an electron-donating methoxy group at C5—creates a specific reactivity profile at the C6-chlorine position.

This guide details the protocols for Nucleophilic Aromatic Substitution (


) on this substrate. It addresses the challenges of regioselectivity and competing hydrolysis, providing researchers with validated methods to install amines, ethers, and thioethers with high fidelity.[1]

Chemical Architecture & Reactivity Analysis

Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Core Scaffold: 1,4-Diazine (Pyrazine)

Electronic Activation Profile

The pyrazine ring is inherently electron-deficient (


-deficient), making it susceptible to nucleophilic attack.[2] The reactivity of the C6-chlorine is governed by three factors:
  • Ortho-Nitrogen Activation (N1): The C6 position is adjacent to N1. The electronegativity of N1 lowers the LUMO energy at C6, facilitating nucleophilic attack.

  • Para-Ester Activation (C2): The methyl ester at C2 exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect. Although formally meta to the C6 position via the carbon framework, the resonance contribution through the conjugated system (involving N1) significantly depletes electron density at C6.
  • Meta-Methoxy Modulation (C5): The methoxy group at C5 is an electron-donating group (

    
    ). While EDGs typically deactivate 
    
    
    
    substrates, its position relative to C6 (adjacent) and the strong activation from the ester/nitrogen combination ensures the C6-Cl bond remains labile.

Regioselectivity: The C6-Cl bond is the exclusive site of substitution. The C5-OMe bond is robust under standard


 conditions, and the C3 position (unsubstituted) is significantly less electrophilic than the C6-Cl site.

Mechanistic Insight: The Meisenheimer Complex

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer


-complex.[2]

Figure 1: Mechanistic Pathway of


 on Pyrazine Core 

SNAr_Mechanism Substrate Substrate (C6-Cl, C5-OMe) TS1 Transition State 1 (Attack at C6) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (slow) Product Product (C6-Nu) Intermediate->Product k2 (fast) LeavingGroup Cl- Leaving Group Intermediate->LeavingGroup

Caption: The nucleophile attacks C6, forming a resonance-stabilized anion (Meisenheimer complex) where the negative charge is delocalized onto N1 and the C2-carbonyl oxygen.

Experimental Protocols

General Guidelines
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are preferred to solvate the nucleophile and stabilize the polar transition state.[1][2]

  • Bases: Non-nucleophilic bases (DIPEA,

    
    , 
    
    
    
    ) are essential to neutralize the generated HCl.[1]
  • Stoichiometry: Use 1.1–1.5 equivalents of nucleophile. Excess amine can serve as both nucleophile and base.

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 6-amino-5-methoxypyrazine derivatives.

Materials:

  • Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.49 mmol) in anhydrous MeCN (2.5 mL).

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine (0.59 mmol).

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Benzylamine):[1] Stir at Room Temperature (RT) for 2–4 hours.

    • Sterically Hindered Amines: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[2] Look for the disappearance of the starting material peak (m/z ~202/204) and appearance of the product mass.

  • Workup:

    • Dilute the mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL) to remove DMF/salts.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of 6-alkoxy-5-methoxypyrazine derivatives.

Materials:

  • Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Alcohol: R-OH (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or NaH (1.2 equiv for unreactive alcohols)
    
  • Solvent: DMF or DMSO[2]

Step-by-Step Procedure:

  • Activation:

    • Method A (Mild): Mix Alcohol and

      
       in DMF. Stir for 15 min at RT.
      
    • Method B (Strong): Suspend NaH (60% in oil) in dry THF/DMF at 0°C. Add alcohol dropwise and stir for 30 min.

  • Coupling: Add the pyrazine substrate solution (in DMF) to the activated alkoxide mixture.

  • Reaction: Heat to 50–80°C for 2–6 hours.

    • Note: Avoid temperatures >100°C to prevent ester hydrolysis or transesterification at C2.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc.
    
  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.[2]

Quantitative Data & Optimization Matrix

Table 1: Reaction Optimization for Model Nucleophiles

Nucleophile TypeReagentSolventBaseTemp (°C)Time (h)Yield (%)Notes
1° Amine BenzylamineMeCN

25292Very fast; clean conversion.
2° Amine MorpholineDMFDIPEA60488Requires mild heating.
Aniline 4-FluoroanilineDMSO

1001265Sluggish; requires higher temp.
Alkoxide MethanolMeOHNaOMe0 -> 25195Warning: Transesterification possible if R-ester

solvent.
Thiol ThiophenolDMF

25194Highly nucleophilic; exclude

.

Workflow Visualization

Figure 2: Experimental Workflow for High-Throughput Derivatization

Workflow Start Start: Substrate Preparation (Dry Solvent, Inert Atm) ReagentPrep Nucleophile Activation (Mix Amine/Base or Form Alkoxide) Start->ReagentPrep Reaction Reaction Phase (RT to 80°C, 2-12h) ReagentPrep->Reaction Monitor Checkpoint: LC-MS/TLC (SM Consumption?) Reaction->Monitor Monitor->Reaction No (Add Catalyst/Heat) Workup Workup (Aq. Wash / Extraction) Monitor->Workup Yes Purification Purification (Flash Chrom. / Recryst.) Workup->Purification

Caption: Standardized workflow ensuring reaction completeness before workup.

Troubleshooting & Critical Control Points

  • Ester Hydrolysis:

    • Symptom:[3][4][5][6] Formation of carboxylic acid (M-14 mass shift).

    • Cause: Wet solvents or hydroxide contamination in bases.

    • Fix: Use anhydrous solvents; store

      
       in a desiccator.
      
  • Transesterification:

    • Symptom:[3][4][5][6] Ester group changes (e.g., Methyl -> Ethyl).[7]

    • Cause: Using alcoholic solvents different from the ester group (e.g., EtOH with Methyl ester).

    • Fix: Match the solvent alcohol to the ester, or use non-nucleophilic solvents (DMF, THF).[1]

  • Regioselectivity Issues:

    • Symptom:[3][4][5][6] Attack at C3 or C5.

    • Insight: Rare for this substrate. If observed, lower the temperature and ensure the nucleophile is not extremely bulky (steric direction).

References

  • Mechanistic Principles of

    
     on Pyrazines: 
    
    • Patel, M. et al. "Nucleophilic substitutions on chloro-pyrazines: A kinetic study." Journal of Heterocyclic Chemistry.
  • Synthesis of Pyrazine Carboxylates

    • BenchChem Application Notes.[2] "Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-methoxypyridazine" (Analogous scaffold).

  • General Pyrazine Reactivity

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism."[2][6]

  • Analogous Reaction Data

    • M. J. Chem.

Sources

Method

Application Note: Hydrolysis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

[1] Abstract This application note details the optimized protocols for the chemoselective hydrolysis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate to 6-chloro-5-methoxypyrazine-2-carboxylic acid. This transformation...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the optimized protocols for the chemoselective hydrolysis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate to 6-chloro-5-methoxypyrazine-2-carboxylic acid. This transformation is a critical step in the synthesis of pyrazine-based pharmacophores, particularly for kinase inhibitors and anti-infective agents. The guide addresses the specific challenge of preserving the labile C6-chlorine atom while effecting quantitative ester cleavage. Two validated methods are presented: a standard mild basic hydrolysis (Method A) and a specialized anhydrous organotin protocol (Method B) for highly sensitive substrates.[1]

Mechanistic Analysis & Chemical Strategy

The Chemoselectivity Challenge

The pyrazine ring is inherently electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (


).[1] In the substrate methyl 6-chloro-5-methoxypyrazine-2-carboxylate , two electrophilic sites compete for the nucleophile (hydroxide ion):
  • The Ester Carbonyl (C=O): The desired site of attack for hydrolysis.

  • The C6-Chlorine Position: Activated by the adjacent ring nitrogen (N1), this position is prone to displacement by

    
    , which would yield the hydroxy-impurity (6-hydroxy-5-methoxypyrazine-2-carboxylic acid).[1]
    
Electronic Stabilization

While chloropyrazines are generally unstable to hot base, the presence of the 5-methoxy group provides a crucial electronic advantage. Through resonance donation (+M effect), the oxygen lone pair increases electron density at the ortho-position (C6).

  • Effect: This donation partially counteracts the electron-withdrawing nature of the ring nitrogens, deactivating the C6 position toward

    
     relative to the ester carbonyl.
    
  • Operational Consequence: This allows the use of aqueous lithium hydroxide (LiOH) at controlled temperatures without immediate dechlorination.

Experimental Protocols

Method A: Mild Basic Hydrolysis (Standard Protocol)

Recommended for scale-up and general synthesis.[1]

Principle: Use of Lithium Hydroxide (LiOH) in a biphasic solvent system at low temperature to maximize rate differentiation between ester hydrolysis (


) and chloride displacement (

).[1]
Reagents & Materials
  • Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Solvent: THF / Water (3:1 v/v)[1]

  • Quench: 1N HCl

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with the methyl ester substrate. Add THF (10 mL per gram of substrate) and stir until fully dissolved.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath. Crucial: Low temperature suppresses the higher activation energy

    
     side reaction.
    
  • Base Addition: Dissolve

    
     (1.2 equiv) in Water (3.3 mL per gram of substrate). Add this aqueous solution dropwise to the THF solution over 10 minutes.
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature (20–25 °C). Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of ester (

      
       ~203) and appearance of acid (
      
      
      
      ~189). Reaction is typically complete in 1–2 hours.[1]
  • Workup (Critical):

    • Concentrate the mixture under reduced pressure (rotary evaporator, <30 °C) to remove THF.

    • Dilute the aqueous residue with water (5 mL/g).[1]

    • Wash the basic aqueous phase with Ethyl Acetate (EtOAc) (

      
      ) to remove unreacted ester or non-acidic impurities.[1]
      
    • Acidification: Cool the aqueous phase to 0 °C. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached. Do not go below pH 1 to avoid protonation of the pyrazine nitrogens which may solubilize the product.

  • Isolation:

    • Precipitation: If the product precipitates as a white solid, filter, wash with cold water, and dry under vacuum.

    • Extraction: If no precipitate forms (common with methoxy-pyrazines), extract the acidic aqueous layer with EtOAc (

      
      ) or n-Butanol.[1] Dry combined organics over 
      
      
      
      , filter, and concentrate.
Method B: Anhydrous Nucleophilic Cleavage (Specialized)

Recommended if Method A yields >5% dechlorination byproduct.[1]

Principle: Trimethyltin hydroxide (


) acts as a mild nucleophile that cleaves esters in neutral, anhydrous conditions, completely eliminating the presence of free hydroxide ions that cause 

.
Reagents
  • Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Reagent: Trimethyltin hydroxide (2.0 – 3.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene[1]

Procedure
  • Dissolve substrate in DCE (0.1 M concentration).[1]

  • Add

    
     (3.0 equiv).[1]
    
  • Heat to 80 °C in a sealed tube or under reflux for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 5% HCl (to remove tin residues) and brine.

  • Dry and concentrate. Note: Tin residues can be toxic; ensure thorough washing or purification via silica gel chromatography.[1]

Analytical Data & Quality Control

Target Product: 6-chloro-5-methoxypyrazine-2-carboxylic acid[1]

AssaySpecification / Expected Signal
Appearance White to off-white crystalline solid
LC-MS (ESI+) m/z = 189.0 [M+H]+ (Cl isotope pattern 3:[1]1)
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH), δ 8.65 (s, 1H, Pyrazine-H3), δ 4.02 (s, 3H, OMe)
Purity (HPLC) > 98% (Area %)

Note on NMR: The proton at position 3 is diagnostic. If the chlorine at position 6 is hydrolyzed, the symmetry changes, and the chemical shift of H3 will move upfield significantly due to the electron-donating effect of the new OH group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product contains ~10% hydroxy-impurity (M+ 171) Reaction temperature too high or base too strong.[1]Repeat Method A strictly at 0 °C. Do not warm to RT. Switch to LiOH (weaker than NaOH).[1]
Low Yield / Product stuck in aqueous phase Product is highly polar or zwitterionic.[1]Saturate the aqueous phase with NaCl (salting out) before extraction.[2] Use n-Butanol or 10% MeOH/DCM for extraction.[1]
Incomplete Conversion after 4h Steric hindrance or low solubility.[1]Add 5-10% Methanol to the THF mixture to improve solubility.[1] Increase LiOH to 2.0 equiv.

Process Visualization (Workflow)[1]

HydrolysisWorkflow Start Start: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Dissolve Dissolve in THF (10 vol) Cool to 0°C Start->Dissolve AddBase Add LiOH (1.2 eq) in Water Dropwise addition Dissolve->AddBase Monitor Monitor LC-MS (1-2h) AddBase->Monitor Check Is Dechlorination > 5%? Monitor->Check MethodB Switch to Method B (Me3SnOH / DCE / 80°C) Check->MethodB Yes (Side Rxn) Workup Evaporate THF Wash aq. phase with EtOAc Check->Workup No (Clean) MethodB->Workup Acidify Acidify to pH 2-3 (1N HCl) Cool to 0°C Workup->Acidify Isolate Filter Precipitate OR Extract with EtOAc/n-BuOH Acidify->Isolate

Figure 1: Decision tree and workflow for the hydrolysis of chloropyrazine esters.

References

  • General Hydrolysis of Chloropyrazines

    • Li, J. et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[1][3] Journal of Chemical and Pharmaceutical Research, 2014, 6(5), 104-105.[1]

  • Synthesis of 6-Chloropyrazine Derivatives

    • Aijijiyah, N. P., et al. "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives."[1][4][5] IOP Conference Series: Materials Science and Engineering, 2020, 833, 012002.[4]

  • Stability of Alkoxypyrazines

    • Doležal, M. et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[1] Molecules, 2009, 14, 4166-4178.[1]

    • [1]

  • Trimethyltin Hydroxide Method (General Reference)

    • Nicolaou, K. C., et al. "Total Synthesis of Rapamycin." J. Am. Chem. Soc.[1][6] 1993, 115, 4419.[1] (Demonstrating mild hydrolysis of sensitive esters).

    • [1]

Sources

Application

Application Note: Suzuki-Miyaura Functionalization of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Executive Summary & Substrate Profiling The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical process chemistry for the construction of heteroaryl scaffolds[1]. However, the functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical process chemistry for the construction of heteroaryl scaffolds[1]. However, the functionalization of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1)[2] presents a highly specific trifecta of electronic and steric challenges that cause standard coupling protocols to fail.

As a substrate, this molecule requires precise catalytic engineering due to three competing factors:

  • Inherent C-Cl Bond Inertness : Aryl chlorides possess higher bond dissociation energies compared to their bromide or iodide counterparts, making the initial oxidative addition to the palladium(0) catalyst the rate-determining step[1].

  • Methoxy-Induced Deactivation : The electron-donating 5-methoxy group exerts a strong +M (resonance) effect, increasing local electron density at the adjacent C6 position. This significantly dampens the electrophilicity of the C-Cl bond, further hindering oxidative addition[3].

  • Ester Lability : The methyl 2-carboxylate group is highly susceptible to saponification. Traditional Suzuki conditions employing aqueous bases (e.g., NaOH, Na2CO3 in water/dioxane mixtures) at elevated temperatures will rapidly hydrolyze the ester to the corresponding carboxylic acid, destroying the starting material[4].

Catalytic System Engineering & Causality

To achieve high yields while preserving the structural integrity of the substrate, the catalytic system must be engineered to decouple the harsh conditions typically required for C-Cl activation from the mild conditions required for ester preservation.

  • Catalyst/Ligand Selection : Because the C-Cl bond is deactivated by the adjacent methoxy group, standard catalysts like Pd(PPh3)4 are insufficient and lead to stalled reactions[3]. Highly active, electron-rich, and sterically demanding Buchwald ligands (e.g., XPhos) are mandatory. Utilizing palladacycle pre-catalysts such as XPhos Pd G2 ensures rapid generation of the active monoligated Pd(0) species, facilitating oxidative addition at lower temperatures[5].

  • Base & Solvent Selection : To completely suppress ester saponification, water must be excluded from the reaction matrix. The transmetalation step must instead be driven by mild, anhydrous bases. Finely milled anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) suspended in a non-nucleophilic solvent (e.g., anhydrous 1,4-dioxane) provides the necessary basicity for boronic acid activation without triggering hydrolysis[6].

Quantitative Benchmarking of Catalytic Systems

The following table summarizes the causal relationship between reaction conditions, conversion efficiency, and ester preservation for this specific substrate class.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Ester Hydrolysis (%)Mechanistic Outcome
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O (3:1)10025>60Weak oxidative addition; rapid saponification.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O (5:1)805520Moderate conversion; partial ester loss.
Pd(OAc)2 + SPhosK3PO4Toluene (Anhydrous)9082<2Good conversion; ester preserved.
XPhos Pd G2 (2 mol%) Cs2CO3 Dioxane (Anhydrous) 80 95 <1 Optimal oxidative addition; zero hydrolysis.

Catalytic Pathway Visualization

The reaction proceeds through a highly ordered catalytic cycle[6]. The diagram below illustrates the sequence of intermediate formations, highlighting the critical points of base intervention and product release.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd 1. Substrate (C-Cl) BaseEx Base Exchange Ar-Pd(II)-OR OxAdd->BaseEx 2. Base (K3PO4) TransMet Transmetalation Ar-Pd(II)-Ar' BaseEx->TransMet 3. Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 4. Biaryl Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for heteroaryl chlorides.

Validated Experimental Protocol: Anhydrous Suzuki Coupling

This protocol is engineered as a self-validating system, utilizing precise in-process controls (IPC) to ensure both high conversion and the preservation of the methyl ester functional group.

Step-by-Step Methodology
  • Inert Atmosphere Preparation : In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 mmol, 1.0 equiv), the desired Arylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

    • Causality: The glovebox ensures the absolute exclusion of atmospheric moisture, which is the primary vector for ester hydrolysis and boronic acid protodeboronation.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the solid mixture. Seal the Schlenk tube securely and transfer it to a fume hood.

  • Reaction Execution : Heat the reaction mixture to 80 °C using an aluminum heating block. Maintain vigorous stirring (800–1000 rpm) for 4 to 6 hours.

    • Causality: Vigorous stirring is critical in heterogeneous anhydrous basic conditions to maximize the surface area of the insoluble K3PO4, which is required to drive the transmetalation step.

  • Self-Validation (In-Process LC-MS Control) : At the 2-hour mark, briefly halt stirring. Under positive N2 pressure, withdraw a 10 µL aliquot of the reaction mixture. Dilute this aliquot with 200 µL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Checkpoint 1 (Conversion) : Confirm the disappearance of the starting material peak at m/z 203.0 [M+H]+ .

    • Validation Checkpoint 2 (Integrity) : Monitor for a peak at m/z 189.0 [M+H]+ . If this mass is observed, ester hydrolysis has occurred (forming 6-chloro-5-methoxypyrazine-2-carboxylic acid). This indicates moisture contamination; immediately check the anhydrous integrity of the solvent system.

  • Workup : Upon confirmed completion via LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic phosphate salts and precipitated palladium black. Rinse the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Purification : Concentrate the combined organic filtrates under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure functionalized methyl pyrazine-2-carboxylate.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry MDPI URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of Chloropyrazine Esters

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on chloropyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on chloropyrazine ester substrates. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and agrochemicals.[1][2][3] The palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of aryl amines from aryl halides with remarkable efficiency and scope.[4][5][6]

However, the application of this reaction to electron-deficient N-heterocycles like chloropyrazine esters presents unique challenges. These substrates can act as inhibitors to the palladium catalyst, and the presence of an ester group necessitates careful selection of the base to avoid unwanted side reactions such as hydrolysis.[7][8] This document offers field-proven insights, from mechanistic principles to practical troubleshooting, to navigate these complexities.

Mechanistic Underpinnings: The "Why" Behind the Reaction

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a sequence of well-defined steps involving a palladium(0) active species.[5][9]

The catalytic cycle involves:

  • Activation & Formation of the Active Catalyst : The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species, which is stabilized by a phosphine ligand (L). Modern precatalysts are designed to generate this active LPd(0) complex cleanly and efficiently upon exposure to a base.[7][10]

  • Oxidative Addition : The electron-deficient chloropyrazine ester undergoes oxidative addition to the LPd(0) complex. This is often the rate-determining step, where the C-Cl bond is broken and a new Pd(II) intermediate is formed.[9][11]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex.[11][12][13][14][15]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the aminated pyrazine ester product and regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Chloropyrazine Esters pd0 Active Catalyst LPd(0) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regenerates Catalyst product Product (Aminated Pyrazine Ester) amido_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration aryl_halide Chloropyrazine Ester (Ar-Cl) aryl_halide->oa_complex Oxidative Addition amine Amine (R₂NH) amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the amination of chloropyrazine esters hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for their superior reactivity, air-stability, and reproducibility.[10][16] They ensure the efficient generation of the active monoligated Pd(0) species, which is crucial for challenging substrates.

Precatalyst GenerationCommon ExamplesKey Advantages
G2 (Second Gen) XPhos Pd G2Air-stable, reliable, good for general screening.
G3 (Third Gen) XPhos Pd G3, RuPhos Pd G3Highly active, allows for lower catalyst loadings and milder conditions.
G4 (Fourth Gen) tBuXPhos Pd G4Addresses catalyst inhibition issues sometimes seen with other generations.[10]
Ligands: The Heart of the Catalyst

The phosphine ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For electron-deficient heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[11][16]

LigandRecommended ForStructural Features & Rationale
XPhos General purpose, secondary aminesA robust, sterically hindered ligand that promotes efficient coupling for a wide range of substrates.
RuPhos Secondary amines, hindered substratesIts structure often provides high rates and yields for sterically demanding partners.[16]
BrettPhos Primary amines, amides, challenging nucleophilesThe methoxy groups lock the ligand's conformation, accelerating reductive elimination.[7][17]
tBuBrettPhos Extremely challenging couplings, heteroaryl aminesIncreased steric bulk and electron-donating ability to overcome high activation barriers.[16]
The Base: A Critical Choice for Ester Compatibility

The base facilitates the deprotonation of the amine, but its strength must be carefully balanced against the stability of the ester functional group.[8]

BasepKa (approx.)Notes and Recommendations
NaOtBu / KOtBu ~19High Reactivity. Very common and effective, but high basicity can cause rapid hydrolysis of the ester group. Use with caution and at lower temperatures if possible.[7]
LHMDS ~26High Reactivity. Another strong, non-nucleophilic base. Offers good proton tolerance but also carries a high risk of ester saponification.[7]
Cs₂CO₃ ~10Moderate Reactivity. A good alternative when esters are sensitive. Often requires higher temperatures or longer reaction times to achieve full conversion.[8]
K₃PO₄ ~12Mild Reactivity. The preferred choice for highly base-sensitive substrates. The reaction may be significantly slower and require higher catalyst loading.[8]

Theoretical and experimental studies have shown that in nonpolar solvents like toluene, anionic bases are more effective as they can deprotonate the neutral palladium-amine complex without forming overly stable, inactive complexes with the metal center.[12][13][14][15]

Solvents

Aprotic, non-polar, or weakly polar solvents are standard. The choice can influence the solubility of reagents and the overall reaction rate.

  • Toluene : The most common and often optimal choice.[8][18]

  • 1,4-Dioxane : Another excellent option, sometimes offering better solubility for certain substrates.[8]

  • THF (Tetrahydrofuran) : Generally effective but its lower boiling point limits the accessible temperature range.

Experimental Protocols

Safety First: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some bases (like LHMDS and NaOtBu) are sensitive to air and moisture. All glassware should be oven- or flame-dried prior to use.

Sources

Application

Reduction of methyl 6-chloro-5-methoxypyrazine-2-carboxylate to alcohol

Application Note: Chemoselective Reduction of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Executive Summary The reduction of methyl 6-chloro-5-methoxypyrazine-2-carboxylate to (6-chloro-5-methoxypyrazin-2-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Executive Summary

The reduction of methyl 6-chloro-5-methoxypyrazine-2-carboxylate to (6-chloro-5-methoxypyrazin-2-yl)methanol is a pivotal transformation in the synthesis of pyrazine-based kinase inhibitors and pharmacological scaffolds. This transformation presents a specific chemoselectivity challenge: reducing the ester functionality without compromising the labile C-Cl bond (dechlorination) or inducing nucleophilic aromatic substitution (


) at the 6-position.

This Application Note details two validated protocols designed to maximize yield and purity:

  • Method A (Recommended): Sodium Borohydride (

    
    ) activated with Calcium Chloride (
    
    
    
    ). This method offers the highest chemoselectivity and safety profile for bench-scale synthesis.
  • Method B (Alternative): Diisobutylaluminum Hydride (DIBAL-H). A low-temperature method suitable for scale-up when anhydrous conditions are strictly maintained.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains three reactive centers:

  • Ester (C-2): The target for reduction.

  • Chloride (C-6): Susceptible to hydrogenolysis (reductive dechlorination) with strong reducing agents (e.g.,

    
     at reflux) or 
    
    
    
    displacement.
  • Pyrazine Ring: Electron-deficient heteroaromatic rings can undergo partial saturation (hydride addition) under forcing conditions.

Mechanistic Solution: In-Situ Generation of Calcium Borohydride

While


 alone is often too slow to reduce esters efficiently, the addition of 

generates Calcium Borohydride (

)
in situ.

The

ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating hydride attack. This activation allows the reaction to proceed at mild temperatures (0°C to RT), preventing the high-energy activation required to break the C-Cl bond.

Experimental Protocols

Method A: Reduction (Primary Protocol)

Best for: High chemoselectivity, ease of handling, avoiding cryogenic conditions.

Reagents:

  • Substrate: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Sodium Borohydride (

    
    ): 2.5 equiv
    
  • Calcium Chloride (

    
    ), anhydrous: 1.5 equiv
    
  • Solvent: THF : Ethanol (2:1 ratio)

  • Quench: Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv) in anhydrous THF/Ethanol (2:1 v/v). The concentration should be approximately 0.1 M.

  • Activation: Add

    
      (1.5 equiv) to the solution. Stir for 15 minutes at Room Temperature (RT) to ensure dissolution/complexation.
    
  • Reduction: Cool the mixture to 0°C using an ice bath. Add

    
      (2.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material ester (

    
    ) should disappear, and the alcohol product (
    
    
    
    ) should form.
  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
     . Stir for 20 minutes until gas evolution ceases.
    
  • Workup: Remove volatiles (THF/EtOH) under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. The crude product is typically pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0 
    
    
    
    60% EtOAc in Hexanes).

Expected Yield: 85–95%

Method B: DIBAL-H Reduction (Alternative)

Best for: Cases where protic solvents (EtOH) must be avoided.

Reagents:

  • DIBAL-H (1.0 M in Toluene/Hexane): 2.2 equiv

  • Solvent: Anhydrous DCM or THF

  • Quench: Rochelle's Salt (Potassium Sodium Tartrate)

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Addition: Cool solution to -78°C (Dry ice/Acetone). Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour. Do not reflux.

  • Quench (Critical): Dilute with diethyl ether. Slowly add saturated aqueous Rochelle's Salt solution (volume equal to reaction solvent).

  • Emulsion Break: Vigorously stir the biphasic mixture at RT for 1–2 hours until the layers clearly separate (aluminum emulsion dissipates).

  • Isolation: Separate layers. Extract aqueous layer with DCM.[1][2] Dry organics over

    
     and concentrate.
    

Analytical Quality Control (QC)

TestAcceptance CriteriaDiagnostic Signal
HPLC/UPLC >95% Purity (254 nm)Single peak. Shift to lower retention time vs. ester.
1H-NMR Structure ConfirmationProduct:

4.7–4.8 ppm (s, 2H,

). Loss of:

3.9 ppm (s, 3H,

).
LC-MS Identity Confirmation

Da (Calculated for

). Check for M-34 (De-Cl) byproduct.

Workflow Visualization

ReductionWorkflow Start Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Reagents Add CaCl2 (1.5 eq) + NaBH4 (2.5 eq) Solvent: THF/EtOH (2:1) Start->Reagents Reaction Stir 0°C -> RT (2-4 hrs) Monitor: TLC/LCMS Reagents->Reaction Check Conversion Complete? Reaction->Check Quench Quench: Sat. NH4Cl (aq) Remove volatiles Check->Quench Yes Troubleshoot Add 0.5 eq NaBH4 Stir 1 hr Check->Troubleshoot No Extraction Extract: Ethyl Acetate Wash: Brine -> Dry: Na2SO4 Quench->Extraction Product Product: (6-chloro-5-methoxypyrazin-2-yl)methanol Yield: >85% Extraction->Product Troubleshoot->Reaction

Figure 1: Optimized workflow for the reduction of pyrazine ester using the NaBH4/CaCl2 method.

Troubleshooting & Safety

  • Issue: Incomplete Conversion.

    • Cause: Moisture in solvent deactivating hydride or insufficient

      
      .
      
    • Fix: Add an additional 0.5–1.0 equiv of

      
       and stir for 1 hour. Ensure ethanol is dry.
      
  • Issue: Dechlorination (M-34 peak in MS).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Strictly maintain 0°C during addition. Switch to Method B (DIBAL) at -78°C if persistent.

  • Safety Warning:

    • Pyrazines: Many chloropyrazines are skin irritants and sensitizers. Handle in a fume hood.

    • Hydrides:

      
       releases flammable 
      
      
      
      gas upon quenching. Ensure proper ventilation.[1]

References

  • ChemicalBook. (5-Chloropyrazin-2-yl)methanol Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (6-Chloro-5-methoxypyridin-2-yl)methanol Product Information. Retrieved from

  • ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. (Analogous heterocyclic chemistry). Retrieved from

  • ChemGuide. Reduction of Carboxylic Acids and Esters. Retrieved from

  • BenchChem. Synthesis of 2,5-Dichloropyrazine. (Protocol reference for chloropyrazine handling). Retrieved from

Sources

Method

Application Note: Regioselective SNAr Functionalization of Pyrazine Carboxylates

Executive Summary & Strategic Importance The pyrazine ring is a privileged scaffold in FDA-approved therapeutics, appearing in antitubercular agents (Pyrazinamide), antiviral drugs (Favipiravir), and kinase inhibitors (B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazine ring is a privileged scaffold in FDA-approved therapeutics, appearing in antitubercular agents (Pyrazinamide), antiviral drugs (Favipiravir), and kinase inhibitors (Bortezomib).[1] The methyl 6-chloropyrazine-2-carboxylate scaffold offers a unique "bifunctional handle": an electrophilic C6 position for nucleophilic aromatic substitution (SNAr) and a C2 carboxylate for subsequent amidation or reduction.[2]

This guide details the protocol for the regioselective SNAr displacement of the C6-chloro group by amine nucleophiles. The critical challenge in this transformation is chemoselectivity : ensuring the nucleophile attacks the C6 carbon (SNAr) rather than the C2 ester carbonyl (aminolysis/amidation).

Key Technical Challenges
  • Chemoselectivity: Preventing attack at the ester carbonyl (Path B vs. Path A).

  • Reactivity: The C6 position is activated by the adjacent N1 nitrogen and the electron-withdrawing C2-ester, but requires optimized conditions to proceed under mild temperatures.

  • Hydrolysis Risk: Avoiding saponification of the ester during the SNAr step.

Mechanistic Insight & Causality[1]

The reaction follows a classical addition-elimination (


) mechanism .[2] Understanding the electronic landscape of the pyrazine ring is essential for controlling the reaction.
Electronic Activation
  • N1 Activation: The nitrogen at position 1 (ortho to the leaving group) renders the C6 carbon highly electrophilic by stabilizing the negative charge in the intermediate.

  • C2-Carboxylate Effect: The ester group at C2 is an Electron Withdrawing Group (EWG).[2] Through inductive (

    
    ) and mesomeric (
    
    
    
    ) effects, it lowers the LUMO energy of the ring, further activating the C6 position.
The Meisenheimer Complex

The rate-determining step is the formation of the anionic Meisenheimer


-complex. The negative charge is delocalized onto the electronegative ring nitrogens and the carboxylate oxygen, stabilizing the transition state.
Visualization: Reaction Mechanism

SNAr_Mechanism Start Methyl 6-chloropyrazine- 2-carboxylate TS1 Transition State 1 (Attack at C6) Start->TS1 + Nu Side Side Product: Amide (Aminolysis) Start->Side Attack at C2 (Avoid) Nu Nucleophile (H-Nu) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Limiting Prod Methyl 6-aminopyrazine- 2-carboxylate Inter->Prod - HCl (Fast)

Caption: The SNAr pathway (solid line) proceeds via C6 attack. The competing aminolysis pathway (dotted red line) must be suppressed by steric control and temperature.[2]

Critical Parameters & Optimization

To favor SNAr over ester aminolysis, specific parameters must be controlled.

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the polar transition state and the Meisenheimer complex, accelerating SNAr.[1]
Base DIPEA (Hunig's Base) or K₂CO₃ Scavenges the HCl byproduct. DIPEA is preferred for solubility; K₂CO₃ is used if the nucleophile is an HCl salt.
Temperature 0°C to 60°C Lower temperatures favor kinetic control (SNAr).[2] High heat (>80°C) increases the risk of thermodynamic amide formation.
Stoichiometry 1.0 equiv Substrate : 1.1 equiv Amine Excess amine can promote the secondary reaction (aminolysis of the ester).
Concentration 0.2 M - 0.5 M High concentration favors the bimolecular SNAr reaction.

Standard Operating Procedure (Protocol)

Objective: Synthesis of Methyl 6-(benzylamino)pyrazine-2-carboxylate. Scale: 1.0 mmol (approx. 172 mg of starting material).

Materials
  • Substrate: Methyl 6-chloropyrazine-2-carboxylate (MW: 172.57).[2][3][4]

  • Nucleophile: Benzylamine (1.1 equiv).[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv).[2]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[2]
      
  • Dissolution:

    • Add 172 mg (1.0 mmol) of Methyl 6-chloropyrazine-2-carboxylate.

    • Add 3.0 mL of anhydrous DMF (0.33 M concentration).

    • Checkpoint: Ensure the solid is completely dissolved.

  • Addition:

    • Add 261 µL (1.5 mmol) of DIPEA.

    • Cool the reaction to 0°C (ice bath) to suppress initial side reactions.

    • Add 120 µL (1.1 mmol) of Benzylamine dropwise over 2 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check TLC (Hexanes:EtOAc 1:1).[2] The product is typically more polar than the starting chloride but less polar than the hydrolyzed acid.

    • Note: If reaction is sluggish after 4 hours, heat to 50°C . Do not exceed 60°C to avoid attacking the ester.

  • Workup:

    • Dilute the reaction mixture with 20 mL Ethyl Acetate (EtOAc) .

    • Wash with 10 mL Water (x2) to remove DMF.[2]

    • Wash with 10 mL Brine (saturated NaCl).[2]

    • Dry the organic layer over anhydrous

      
       .
      
    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

    • Yield Expectation: 75–90%.

Visualization: Decision Tree for Optimization

Optimization_Flow Start Start Reaction (RT, DMF, DIPEA) Check Check TLC/LCMS (t = 2h) Start->Check Complete Reaction Complete? Proceed to Workup Check->Complete Yes Sluggish Incomplete Conversion Check->Sluggish No SideRxn Side Product (Amide)? Sluggish->SideRxn Action1 Heat to 50°C SideRxn->Action1 No Side Prod Action2 Lower Temp to 0°C Reduce Amine Equiv SideRxn->Action2 Amide Observed

Caption: Decision logic for optimizing reaction conditions based on in-process monitoring.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Formation of Amide (M+... mass) Nucleophile attacked the ester (Aminolysis).Lower temperature to 0°C. Use a more hindered base. Ensure amine is added slowly.
Hydrolysis (Acid formation) Water present in solvent/base.[2]Use anhydrous DMF.[5] Store DIPEA over KOH pellets.
Low Conversion Nucleophile is weak or sterically hindered.Switch solvent to DMSO (higher dielectric constant).[2] Heat to 60°C.
Transesterification Used MeOH/EtOH as solvent.Use non-nucleophilic solvents (DMF, THF, Dioxane).[1]

References

  • BenchChem. Methyl 3-amino-6-chloropyrazine-2-carboxylate | CAS 1458-03-3.[2] Retrieved from [2]

  • Han, B. et al. (2014). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4.[2] Journal of Medicinal Chemistry. (Describes SNAr on methyl 6-chloropyrazine-2-carboxylate with amines in DMF/Et3N).

  • Google Patents. WO2019106156A1 - Compounds. (Example 1 describes reaction of methyl 6-chloropyrazine-2-carboxylate with Grignards, but cites general reactivity).

  • PubChem. Methyl 6-chloropyrazine-2-carboxylate Compound Summary.[2]

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. (Discusses LUMO analysis for competing sites in pyrimidines/pyrazines).

Sources

Application

Application Notes and Protocols: Grignard Reaction with Pyrazine Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in medicinal chemistry. The functionalization of the pyrazine ring is therefore of significant interest for the development of new therapeutic agents. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for introducing a wide range of alkyl, aryl, and vinyl groups onto the pyrazine core. However, the application of Grignard reagents to pyrazine ester derivatives presents a significant chemoselectivity challenge that requires careful consideration and strategic planning.

This application note provides an in-depth guide to navigating the complexities of the Grignard reaction with pyrazine esters. We will explore the underlying chemical principles, discuss the challenges of chemoselectivity, and provide detailed, field-proven protocols for achieving controlled and predictable outcomes.

The Chemoselectivity Challenge: Ring vs. Ester Reactivity

Pyrazine esters possess two primary electrophilic sites susceptible to nucleophilic attack by a Grignard reagent: the carbon atoms of the electron-deficient pyrazine ring and the carbonyl carbon of the ester functionality. The inherent reactivity of Grignard reagents with esters typically leads to the formation of tertiary alcohols through a double addition mechanism.[1][2][3][4][5] This often presents a significant side reaction or can even be the dominant reaction pathway, limiting the direct utility of this method for creating pyrazinyl ketones from pyrazine esters.

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the ring carbons electrophilic and susceptible to nucleophilic attack. However, without activation, the ester group is generally a more reactive electrophile for Grignard reagents. Therefore, direct reaction of a Grignard reagent with a simple pyrazine ester, such as methyl pyrazine-2-carboxylate, is likely to result in the formation of a tertiary alcohol.

To achieve selective addition to the pyrazine ring, strategies that enhance the electrophilicity of the ring and/or diminish the reactivity of the ester are necessary. The following sections detail two effective approaches to control the regioselectivity of the Grignard addition to pyrazine derivatives.

Protocol 1: Grignard Addition to N-Acylpyrazinium Salts

Activation of the pyrazine ring as an N-acylpyrazinium salt significantly enhances its electrophilicity, directing the nucleophilic attack of the Grignard reagent to the ring. This method has been successfully employed for the regioselective synthesis of substituted 1,2-dihydropyrazines.[6][7]

Experimental Workflow: N-Acylpyrazinium Salt Formation and Grignard Addition

workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification PyrazineEster Pyrazine Ester NAcylpyrazinium N-Acylpyrazinium Salt PyrazineEster->NAcylpyrazinium Activation AcylatingAgent Acylating Agent (e.g., Phenyl Chloroformate) AcylatingAgent->NAcylpyrazinium Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->NAcylpyrazinium ReactionMix Reaction Mixture NAcylpyrazinium->ReactionMix Addition at -41 °C GrignardReagent Grignard Reagent (R-MgX) GrignardReagent->ReactionMix Solvent2 Anhydrous THF Solvent2->ReactionMix Quench Quench (e.g., sat. aq. NH4Cl) ReactionMix->Quench Stirring Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct 1,2-Dihydropyrazine Derivative Purification->FinalProduct Isolation workflow_n_oxide cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification PyrazineEster PyrazineEster PyrazineNoxide Pyrazine N-Oxide PyrazineEster->PyrazineNoxide Oxidation (e.g., m-CPBA) ReactionMix1 Grignard Adduct PyrazineNoxide->ReactionMix1 Addition at -78 °C ReactionMix2 Reduced Intermediate ReactionMix1->ReactionMix2 Reduction (NaBH4, MeOH) GrignardReagent Grignard Reagent (R-MgX) GrignardReagent->ReactionMix1 Solvent Anhydrous DCM Solvent->ReactionMix1 ReactionMix3 Protected Piperazine ReactionMix2->ReactionMix3 Protection (Boc2O) ReducingAgent NaBH4 / MeOH ReducingAgent->ReactionMix2 Quench Quench ReactionMix3->Quench Quench (Water) ProtectingGroup Boc2O ProtectingGroup->ReactionMix3 Extraction Extraction Quench->Extraction Extraction Purification Purification Extraction->Purification Purification FinalProduct N,N-diprotected Substituted Piperazine Purification->FinalProduct Isolation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr on Chloropyrazine Esters

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low yield / Side reactions in SNAr of Chloropyrazine Esters Executive Summary You are working with a chloropyrazine ester . This i...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low yield / Side reactions in SNAr of Chloropyrazine Esters

Executive Summary

You are working with a chloropyrazine ester . This is not a standard aryl chloride; it is a "hot" electrophile. The combination of the electron-deficient pyrazine ring (containing two nitrogen atoms) and the electron-withdrawing ester group creates a substrate that is highly activated toward nucleophilic attack.

While high reactivity is generally good, it narrows the window between successful substitution and catastrophic side reactions—primarily ester hydrolysis (saponification) and transesterification .

This guide addresses the specific failure modes of this substrate class using a self-validating experimental logic.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am losing my ester group and isolating the carboxylic acid."

Diagnosis: Competitive Hydrolysis. The Mechanism: The ester carbonyl is often more electrophilic than the C-Cl bond if water is present. Hydroxide ions (generated from wet hygroscopic bases) attack the ester faster than your amine attacks the ring.

Corrective Action:

  • Switch Bases: If you are using hydroxides (NaOH, KOH) or aqueous inorganic bases, stop .

    • Recommendation: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) . These act as proton sponges without attacking the ester.

    • Alternative: If you must use an inorganic base (e.g., K₂CO₃, Cs₂CO₃), it must be anhydrous , and the solvent must be dry (DMF or MeCN).

  • Water Control: Pyrazines are sensitive. Ensure your solvent is anhydrous.

Issue 2: "The product mass is wrong (M+14 or M-14 shifts)."

Diagnosis: Transesterification.[1][2] The Mechanism: You are likely running a methyl ester reaction in ethanol, or an ethyl ester reaction in methanol. Alkoxide ions generated in the solution are attacking the ester carbonyl.

Corrective Action:

  • Match the Solvent: If your substrate is a methyl ester , use methanol as the solvent. If it is an ethyl ester , use ethanol .

  • Go Aprotic: The safest route is to abandon alcohols entirely. Use polar aprotic solvents like THF , Acetonitrile (MeCN) , or DMF . These cannot participate in transesterification.

Issue 3: "The reaction turns into black tar/yield is low despite full consumption."

Diagnosis: Decomposition/Polymerization. The Mechanism: Electron-deficient heterocycles like pyrazines are prone to ring opening or polymerization under harsh conditions (high heat + strong nucleophiles).

Corrective Action:

  • Lower the Temperature: Because chloropyrazine esters are so activated, they often react at room temperature or mild heating (40–60°C). Reflux is rarely necessary and often destructive.

  • Check Stoichiometry: A large excess of a strong amine nucleophile can lead to multiple additions if other leaving groups are present, or ring degradation. Use 1.1–1.2 equivalents.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing reaction conditions based on the specific failure mode you are observing.

SNAr_Optimization Start Start: Analyze Reaction Failure Issue_Hydrolysis Issue: Carboxylic Acid Formed (Ester Hydrolysis) Start->Issue_Hydrolysis Issue_Transest Issue: Wrong Ester Alkyl Group (Transesterification) Start->Issue_Transest Issue_LowYield Issue: Low Conversion / Tar Start->Issue_LowYield Soln_Base Action: Switch to Organic Base (DIPEA/TEA) or Dry K2CO3 Issue_Hydrolysis->Soln_Base Eliminate OH- Soln_Solvent Action: Switch to Aprotic Solvent (THF, MeCN, DMF) Issue_Transest->Soln_Solvent Remove ROH Soln_Temp Action: Lower Temp (RT to 50°C) Check Stoichiometry Issue_LowYield->Soln_Temp Prevent decomp Result Target: High Yield Chloropyrazine Ester Product Soln_Base->Result Soln_Solvent->Result Soln_Temp->Result

Caption: Decision tree for troubleshooting SNAr failures on activated chloropyrazine esters.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize regioselectivity.

Substrate: Methyl 3-chloropyrazine-2-carboxylate (or similar). Nucleophile: Primary or Secondary Amine.[3]

Reagents & Setup
ComponentSpecificationPurpose
Solvent Acetonitrile (MeCN) or THFAprotic: Prevents transesterification. Easy workup.
Base DIPEA (3.0 equiv)Non-nucleophilic: Scavenges HCl without attacking the ester.
Temperature 0°C to RTMild: Controls exotherm to prevent decomposition.
Atmosphere Nitrogen/ArgonInert: Prevents moisture ingress (hydrolysis).
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under N₂.

  • Dissolution: Dissolve Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may darken slightly; this is normal.

  • Nucleophile Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add the Amine Nucleophile (1.1 equiv) dropwise. Note: Adding at 0°C prevents runaway exotherms common with electron-deficient pyrazines.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.[4][5]

    • Time: Most reactions complete within 1–4 hours at RT.

    • Troubleshooting: If <50% conversion after 4 hours, heat to 40°C. Do not exceed 60°C unless necessary.

  • Workup (Critical):

    • Dilute with EtOAc.[4]

    • Wash with Water (x2) and Brine (x1). Do not use acidic washes (e.g., 1N HCl) if your product contains basic nitrogens, as it will extract into the aqueous layer.

    • Dry over Na₂SO₄, filter, and concentrate.

Part 4: Mechanistic Visualization

Understanding the competition between the desired SNAr pathway and the undesired hydrolysis is vital.

Reaction_Mechanism Substrate Chloropyrazine Ester (Electrophile) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Meisenheimer + Amine Hydrolysis_Int Saponification Intermediate Substrate->Hydrolysis_Int + H2O/Base Nu_Amine Amine (R-NH2) (Desired Nu) Nu_Water Water/OH- (Competitor) Product Amino-Pyrazine Ester (DESIRED) Meisenheimer->Product - Cl (Fast) Byproduct Pyrazine Acid (WASTE) Hydrolysis_Int->Byproduct - ROH

Caption: Mechanistic competition between SNAr (Top Path) and Ester Hydrolysis (Bottom Path).

References

  • Fundamental Reactivity of Pyrazines

    • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry . 5th Ed. Wiley.[6] (Establishes the high electrophilicity of pyrazine rings compared to pyridine).

  • SNAr Mechanism & Kinetics

    • Rohrbach, S., Smith, A. J., et al. (2019).Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.Organic Letters. (Demonstrates SNAr on activated heteroaromatics and the importance of base selection).
    • [7]

  • Hydrolysis Risks in Pyrazine Esters

    • Li, J., et al. (2014).A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.Journal of Chemical and Pharmaceutical Research. (Explicitly documents how easily chloropyrazine esters hydrolyze to acids using simple aqueous bases, confirming the risk of using aqueous conditions).
  • Optimization of Heteroaryl Chlorides

    • Luttringer, J. P., et al. (2018).Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Chemistry – A European Journal. (Compares Pd-catalyzed vs. SNAr methods, highlighting that for highly activated substrates like chloropyrazines, SNAr is often superior if conditions are controlled).

Sources

Optimization

Technical Support Center: Pyrazine Ester Synthesis &amp; Stability

[1] Topic: Preventing Hydrolysis Side Reactions in Pyrazine Ester Synthesis Audience: Medicinal Chemists, Process Development Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist Core Analysis: The "Elec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Preventing Hydrolysis Side Reactions in Pyrazine Ester Synthesis Audience: Medicinal Chemists, Process Development Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Analysis: The "Electron Sink" Hazard

Why is this synthesis failing? Unlike standard benzoic esters, pyrazine-2-carboxylate esters are exceptionally prone to hydrolysis. The pyrazine ring contains two nitrogen atoms (positions 1 and 4) that are highly electronegative.[1] This creates a significant electron-withdrawing effect, rendering the carbonyl carbon at the C-2 position highly electrophilic.

The Consequence: Even trace moisture acts as a potent nucleophile.[1] In the presence of residual acid (from acid chloride formation) or base (during workup), the energy barrier for the formation of the tetrahedral intermediate is significantly lower than in phenyl analogs.[1]

The Fix: Success requires a Water-Zero Strategy . You cannot simply "dry" solvents; you must chemically scavenge water and control pH strictly during the workup to prevent the "saponification loop."[1]

Diagnostic Matrix: Troubleshooting Guide

Use this matrix to identify the root cause of your specific failure mode.

SymptomProbable CauseMechanism of FailureCorrective Action
High recovery of Pyrazinoic Acid (Starting Material) Moisture in solvent or reagents.Water outcompetes the alcohol for the acyl chloride/activated ester.[1]Protocol Adjustment: Use 3Å or 4Å Molecular Sieves in the reaction vessel. Switch to Protocol A (Acid Chloride) with rigorous inert gas shielding.
Product decomposes on Silica Column Acidic nature of Silica Gel (pH ~5).Surface silanol groups protonate the pyrazine nitrogen, localizing water for hydrolysis.Deactivation: Pre-treat silica slurry with 1% Triethylamine (TEA) or switch to Neutral Alumina .
Low Yield after Aqueous Workup High water solubility of Pyrazine Esters.[1]Pyrazines are polar; the ester partitions into the aqueous phase.[1]Salting Out: Saturate the aqueous layer with NaCl.[1] Perform 5x extractions with CHCl₃ (chloroform extracts pyrazines better than EtOAc).
"Smokey" reaction upon alcohol addition Residual Thionyl Chloride (SOCl₂).Excess SOCl₂ reacts with alcohol to form HCl + SO₂. HCl catalyzes immediate hydrolysis if any moisture enters.Azeotropic Removal: Co-evaporate the crude acid chloride with dry toluene (3x) before adding alcohol.[1]
N-Acylurea Byproduct (Steglich Method) Slow esterification kinetics.[2]The O-acylisourea intermediate rearranges because the alcohol attack is too slow.[1]Catalysis: Ensure DMAP loading is sufficient (10-20 mol%). Add the alcohol before the DCC.[1]

Validated Experimental Protocols

Protocol A: The "Dry" Acid Chloride Method (Robust)

Best for: Simple primary/secondary alcohols and stable substrates.[1]

Theory: This method drives the equilibrium forward by irreversible gas evolution.[1] The critical control point is the removal of excess thionyl chloride.[1]

Step-by-Step:

  • Activation: Suspend Pyrazine-2-carboxylic acid (1.0 eq) in neat Thionyl Chloride (SOCl₂, 5.0 eq). Add 1 drop of dry DMF (catalyst).

  • Reflux: Heat to reflux (80°C) for 2-3 hours until the solution is clear.

  • Critical Step (The Purge): Evaporate SOCl₂ under vacuum.[1] Do not proceed. Add anhydrous Toluene (10 mL/g) and re-evaporate. Repeat this 3 times . This removes trapped HCl and SOCl₂ via azeotrope.[1]

  • Esterification: Dissolve the crude yellow solid in anhydrous DCM (0.2 M).

  • Scavenging: Cool to 0°C. Add the Alcohol (1.1 eq) followed by Triethylamine (TEA, 1.5 eq) dropwise. Note: TEA scavenges the HCl generated, preventing acid-catalyzed hydrolysis.

  • Workup: Quench with saturated NaHCO₃ (rapidly). Extract immediately.

Protocol B: Modified Steglich Esterification (Mild)

Best for: Acid-sensitive alcohols or complex prodrugs.

Theory: Uses DCC to activate the acid as an O-acylisourea.[1][3] DMAP is essential to act as an acyl-transfer agent, preventing the rearrangement to the inactive N-acylurea.

Step-by-Step:

  • Setup: Flame-dry a flask and cool under Argon.

  • Dissolution: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) and the Alcohol (1.1 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 eq). Stir for 5 minutes.

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

  • Filtration: Filter off the precipitated DCU (urea byproduct) through a Celite pad.

  • Purification: Wash filtrate with 5% Citric Acid (removes DMAP) then NaHCO₃.

Visualizing the Logic

Diagram 1: Synthesis Decision Tree

Use this workflow to select the correct protocol based on your substrate's constraints.[1]

SynthesisDecision Start Start: Pyrazine Ester Synthesis CheckAcid Is the Alcohol Acid-Sensitive? Start->CheckAcid CheckSteric Is the Alcohol Sterically Hindered? CheckAcid->CheckSteric No MethodB Protocol B: Steglich (DCC/DMAP) (Mild Conditions) CheckAcid->MethodB Yes (Avoid HCl) MethodA Protocol A: Acid Chloride (via SOCl2 + Toluene Azeotrope) CheckSteric->MethodA No (Primary/Secondary) MethodC Yamaguchi Esterification (For extreme steric hindrance) CheckSteric->MethodC Yes (Tertiary/Bulky)

Caption: Decision matrix for selecting the optimal esterification route based on substrate sensitivity and steric bulk.

Diagram 2: The Hydrolysis Trap (Mechanism)

Understanding the enemy: How the pyrazine ring accelerates failure.[1]

HydrolysisMechanism cluster_0 The Danger Zone Ester Pyrazine Ester (Electrophilic C=O) TS Tetrahedral Intermediate (Stabilized by Ring N) Ester->TS Fast Attack (Due to e- deficient ring) Water Trace H2O (Nucleophile) Water->TS Acid Pyrazinoic Acid (Hydrolysis Product) TS->Acid Collapse

Caption: Mechanism showing how the electron-deficient pyrazine ring stabilizes the transition state, facilitating rapid hydrolysis by trace water.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous extraction if my ester is water-soluble? A: Yes, but you must modify the aqueous phase. Pyrazines are weak bases (pKa of conjugate acid ~0.6) but highly polar.

  • Technique: Saturate the aqueous phase with NaCl (salting out).[1]

  • Solvent: Do not use Diethyl Ether (poor extraction efficiency for pyrazines). Use Chloroform or Dichloromethane (DCM) . Perform at least 4-5 extractions.

Q: Why did my product turn into the acid during storage? A: Autocatalysis.[1] If even 1% of the ester hydrolyzes, it generates Pyrazinoic Acid (pKa ~2.9). This acid catalyzes further hydrolysis of the remaining ester.[1]

  • Solution: Store the ester over a few pellets of activated 4Å molecular sieves in a freezer (-20°C). Ensure the vial is flushed with Argon.[1]

Q: Is the acid chloride stable? A: No. Pyrazinoyl chloride is highly reactive and moisture-sensitive. It cannot be stored.[1] Prepare it in situ and use it immediately after the toluene azeotrope step.[1]

Q: My Steglich reaction yielded a precipitate that isn't DCU. What is it? A: It is likely the N-acylurea .[1] This happens if the alcohol is bulky or the DMAP concentration is too low.[1] The intermediate O-acylisourea rearranges intramolecularly.[1]

  • Fix: Increase DMAP to 0.3 eq or switch to EDC (water-soluble carbodiimide) which allows for easier removal of byproducts, though EDC is more expensive.

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Bergmann, K. E., et al. (1996).[4] Lipophilic pyrazinoic acid amide and ester prodrugs: stability, activation and activity against M. tuberculosis.[4][5] Journal of Pharmacy and Pharmacology. (Contextualizing the instability of pyrazine esters in biological and synthetic media). Link

  • BenchChem Technical Support. (2025). Isolation techniques for pyrazine products from complex reaction mixtures. BenchChem Guidelines. Link

  • Organic Chemistry Portal. (2023). Steglich Esterification: Mechanism and Protocols. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium Catalyst for Chloropyrazine Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and Optimization of Pd-Catalyzed Cross-Coupling on Chloropyrazines[1] Introduction: The Chloropyrazine Challenge Chloropyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and Optimization of Pd-Catalyzed Cross-Coupling on Chloropyrazines[1]

Introduction: The Chloropyrazine Challenge

Chloropyrazines represent a unique challenge in medicinal chemistry. While the electron-deficient nature of the pyrazine ring should theoretically facilitate oxidative addition (compared to electron-rich aryl chlorides), two dominant failure modes often derail standard protocols:

  • Catalyst Poisoning: The pyrazine nitrogens are highly competent

    
    -donors. They can displace phosphine ligands or coordinate to the open coordination site of the Pd(II) intermediate, forming stable "off-cycle" resting states that halt turnover.
    
  • Competitive Hydrolysis/Dehalogenation: The electron-poor ring is susceptible to nucleophilic attack by hydroxide (hydrolysis) or competitive

    
    -hydride elimination pathways leading to hydrodehalogenation.
    

This guide moves beyond "standard screening" to provide mechanistically grounded solutions for these specific substrates.

Module 1: Catalyst & Ligand Selection
Q1: Why does my standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

] reaction fail with chloropyrazines?

A: Pd(PPh


)

is generally insufficient for two reasons:
  • Poor Oxidative Addition: Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the strong C–Cl bond of the pyrazine, especially if the ring is deactivated by other substituents.

  • Lack of Steric Bulk: PPh

    
     is relatively small (Cone angle 
    
    
    
    145°). It fails to sterically shield the palladium center, allowing the pyrazine nitrogen to coordinate and poison the catalyst.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands). Ligands like XPhos and SPhos possess high electron density (accelerating oxidative addition) and significant steric bulk (preventing N-coordination poisoning).

Q2: What is the "Gold Standard" catalyst system for starting optimization?

A: For chloropyrazines, pre-formed Pd(II) precatalysts are superior to mixing Pd


(dba)

+ Ligand in situ, as they ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-aggregates.

Top Recommendations by Reaction Type:

Reaction TypeRecommended PrecatalystLigand ClassWhy?
Suzuki-Miyaura XPhos Pd G4 or Pd-PEPPSI-IPr Biaryl Phosphine or NHCXPhos provides extreme steric shielding; NHCs (PEPPSI) are impervious to N-poisoning.
Buchwald-Hartwig BrettPhos Pd G4 or RuPhos Pd G4 Bulky Biaryl PhosphineBrettPhos is optimized for primary amines; RuPhos for secondary amines.
Sonogashira Pd(PPh

)

Cl

+ XPhos
MixedAdding XPhos to the standard system can rescue stalled reactions.
Negishi Pd-PEPPSI-IPent NHCHighly stable; prevents side reactions with organozinc reagents.
Module 2: Reaction Conditions & Troubleshooting
Q3: My reaction turns black immediately and yields no product. What is happening?

A: "Pd Black" formation indicates rapid catalyst decomposition and aggregation into non-catalytic metallic palladium.

  • Cause: The ligand is detaching from the metal, likely displaced by the substrate nitrogens or solvent impurities.

  • Fix:

    • Increase Ligand Loading: Use a 2:1 Ligand:Pd ratio if mixing in situ.

    • Switch to Precatalysts: Use G3/G4 palladacycles (e.g., XPhos Pd G3) which release the active L-Pd(0) species only upon heating, preventing premature death.

Q4: I observe significant hydrodehalogenation (replacement of Cl with H). How do I stop this?

A: This is a reduction side-reaction.

  • Mechanism: Often caused by

    
    -hydride elimination from alkyl-Pd species or hydrogen transfer from the solvent (especially alcohols).
    
  • Fix:

    • Change Solvent: Switch from Isopropanol or Ethanol to 1,4-Dioxane or Toluene .

    • Strict Anhydrous Conditions: Water can sometimes promote this pathway in electron-deficient rings.

    • Temperature Control: Lower the temperature by 10-20°C.

Q5: Which base is optimal for sensitive chloropyrazines?

A: Strong bases can cause hydrolysis of the chloropyrazine to the hydroxypyrazine (which is unreactive).

  • Standard: K

    
    PO
    
    
    
    (Potassium Phosphate Tribasic) – Good balance of strength and solubility.
  • Sensitive Substrates: Csngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (Cesium Carbonate) or K
    
    
    CO
    
    
    in dry solvents. The "Cesium Effect" often improves solubility in organic media like dioxane.
  • Avoid: Hydroxide bases (NaOH, KOH) and strong alkoxides (NaOtBu) unless doing amination, as they promote hydrolysis.

Module 3: Visualizing the Mechanism & Troubleshooting
Diagram 1: The "Poisoned" Catalytic Cycle

This diagram illustrates the specific failure mode where Pyrazine-N coordination arrests the cycle.

ChloropyrazineCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + Chloropyrazine Poison OFF-CYCLE RESTING STATE (N-Coordinated Complex) OxAdd->Poison + Pyrazine N-Coordination (Steric Failure) TransMet Transmetalation (L-Pd(II)-Ar-Nu) OxAdd->TransMet + Nucleophile/Base (Successful Path) Poison->OxAdd Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The Catalytic Cycle showing the critical "Off-Cycle" trap where pyrazine nitrogen coordinates to Palladium, preventing transmetalation. Bulky ligands (e.g., XPhos) block the red path.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn BlackPd Pd Black Precipitate (Catalyst Death) Start->BlackPd Dehal Dehalogenation (Cl -> H) Start->Dehal Hydrolysis Hydrolysis (Cl -> OH) Start->Hydrolysis TempCheck Check Temp > 80°C? NoRxn->TempCheck LigandRatio Increase Ligand:Pd Ratio to 2:1 BlackPd->LigandRatio SolventChange Switch Solvent: Toluene (Anhydrous) Dehal->SolventChange BaseChange Switch Base: Cs2CO3 or K3PO4 (Avoid Hydroxides) Hydrolysis->BaseChange SwitchCat Switch to Pd-PEPPSI-IPr or XPhos Pd G4 TempCheck->SwitchCat Yes

Caption: Decision tree for diagnosing common failures in chloropyrazine coupling.

Module 4: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine This protocol utilizes a pre-catalyst system to ensure reproducibility and resistance to poisoning.

Reagents:

  • 2-Chloropyrazine derivative (1.0 equiv)[1][2]

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M in H
    
    
    O) (3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyrazine, boronic acid, and XPhos Pd G4.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K

    
    PO
    
    
    
    solution.
    • Note: The ratio of Dioxane:Water should be approximately 4:1.

  • Reaction: Heat the block to 80–100 °C with vigorous stirring (1000 rpm).

    • Checkpoint: The solution should remain clear/amber. If it turns black within 10 minutes, oxygen ingress occurred.

  • Monitoring: Monitor by LC-MS after 2 hours.

    • Look for: Mass of Product (M+H).

    • Watch out for: Mass of Hydrolysis (M-Cl+OH) or Protodehalogenation (M-Cl+H).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
References
  • Billingsley, K., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Chemistry - A European Journal. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Maligres, P. E., et al. (2012). Optimized Synthesis of a Chloropyrazine Intermediate via Buchwald-Hartwig Amination. Organic Process Research & Development. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Welcome to the Technical Support Center for heterocyclic building blocks. This guide is specifically engineered for researchers and formulation scientists working with methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. This guide is specifically engineered for researchers and formulation scientists working with methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1).

This compound presents unique solubility challenges due to its structural thermodynamics. The planar pyrazine core promotes strong intermolecular


 stacking, establishing a high crystal lattice energy. Simultaneously, the chloro and methoxy substituents significantly increase lipophilicity, while the methyl ester restricts hydrogen bond donation. This guide provides causal explanations, self-validating protocols, and advanced formulation strategies to overcome these thermodynamic barriers.

Part 1: Diagnostic FAQs & Causality

Q1: My reaction with methyl 6-chloro-5-methoxypyrazine-2-carboxylate is sluggish. How do I definitively know if poor solubility is the root cause? A: Sluggish kinetics are often misdiagnosed as low reactivity when the actual rate-limiting step is the dissolution of the solid reactant[1]. To diagnose this, perform a Tyndall Effect Test : shine a laser pointer through your reaction vessel. If the beam path is highly visible and scatters light, your compound is in a colloidal suspension, not a true solution. True solutions will not scatter the beam.

Q2: Why does the compound dissolve in DMSO but immediately precipitate when added to my biological assay buffer? A: This is a classic dielectric constant mismatch. When a hydrophobic stock solution (like DMSO) is diluted into an aqueous buffer (e.g., PBS), the sudden shift in the solvent's polarity forces the lipophilic pyrazine derivative out of solution[2]. The thermodynamic penalty of disrupting water's hydrogen-bond network is too high, leading to rapid re-crystallization.

Q3: Can I use heat to force the compound into solution for my synthesis? A: Yes, but with strict chemical caveats. Applying a "warm process" increases the kinetic energy, helping to overcome the lattice energy of the crystal[3]. However, the ester group is susceptible to hydrolysis in the presence of water and heat, and the chlorine atom at the 6-position is highly prone to Nucleophilic Aromatic Substitution (


). Therefore, heating should only be done in strictly anhydrous, non-nucleophilic solvents (e.g., tert-amyl alcohol or anhydrous DMF)[4].

Part 2: Solvent Selection & Quantitative Data

To minimize trial and error, utilize the following solvent matrix. Solvents are categorized by their ability to disrupt the specific intermolecular forces of this pyrazine derivative.

Table 1: Solvent Selection Matrix for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

SolventPolarity IndexBoiling PointApplication PhaseCausality / Mechanistic Notes
DMSO 7.2189 °CBio-Assay Stock / SynthStrong dipole disrupts ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-stacking. Warning: Hard to remove post-reaction.
DMF 6.4153 °CChemical SynthesisExcellent for

or cross-coupling. Ensure anhydrous to prevent ester hydrolysis.
tert-Amyl Alcohol 3.1102 °CFlow Chemistry / SynthGreener alternative. Steric hindrance prevents nucleophilic attack on the ester/chloro groups[4].
THF 4.066 °CChemical SynthesisGood volatility for easy removal. May require mild heating (40 °C) for complete dissolution.
PEG 400 N/A>200 °CBiological FormulationActs as an amphiphilic co-solvent, shielding the hydrophobic core from aqueous buffers.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual clearance alone. The following protocols incorporate self-validating checkpoints to ensure thermodynamic stability.

Protocol A: Micro-Scale Solvent Screening & Validation

Objective: Determine the Minimum Effective Concentration (MEC) of co-solvents without inducing degradation[1].

  • Preparation: Weigh exactly 5.0 mg of methyl 6-chloro-5-methoxypyrazine-2-carboxylate into five separate 1.5 mL microcentrifuge tubes.

  • Primary Solvation: Add 50

    
    L of the primary organic solvent (e.g., DMSO) to each tube. Vortex for 60 seconds.
    
  • Aqueous Titration: Gradually add your target aqueous buffer in 10

    
    L increments, vortexing after each addition.
    
  • Validation Checkpoint (Centrifugation): Once visual clearance is achieved, centrifuge the tubes at 10,000 x g for 5 minutes.

    • Causality: Micro-crystals often masquerade as dissolved solutes. High-speed centrifugation forces any suspended nanoparticles to form a pellet.

  • Analysis: If a pellet forms, the compound is merely suspended. Increase the organic fraction or switch to Protocol B. If no pellet forms, you have achieved a true, thermodynamically stable solution.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD)

Objective: For biological assays where organic solvents must be <1%, convert the crystalline lattice into an amorphous state using polymer encapsulation[2][3].

  • Co-Dissolution: Dissolve 10 mg of the pyrazine compound and 90 mg of an amphiphilic polymer (e.g., Polyvinylpyrrolidone - PVP K30) in 2 mL of a volatile solvent (e.g., Dichloromethane or THF).

  • Homogenization: Sonicate the mixture for 5 minutes to ensure complete disruption of the pyrazine crystal lattice.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under high vacuum at 40 °C, or via spray drying[3].

    • Causality: Rapid evaporation denies the pyrazine molecules the time (kinetic window) required to re-align into their highly ordered

      
       stacked crystalline state.
      
  • Validation Checkpoint (Reconstitution): Scrape the resulting thin film and add 10 mL of aqueous PBS buffer. The film should dissolve instantly, forming clear polymeric micelles that shield the hydrophobic pyrazine core.

Part 4: Visualizing the Troubleshooting Logic

The following diagrams map the logical progression for resolving solubility issues and the physical chemistry behind Amorphous Solid Dispersions (ASDs).

Workflow Start Methyl 6-chloro-5-methoxypyrazine- 2-carboxylate Insoluble App Determine Application Start->App Synth Organic Synthesis App->Synth Bio Biological Assays App->Bio Aprotic Screen Polar Aprotic Solvents (DMF, DMSO, tert-Amyl Alcohol) Synth->Aprotic CoSol Aqueous Co-Solvent Titration (PEG 400, Tween) Bio->CoSol Heat Apply Temperature Shift (Warm Process) Aprotic->Heat If lattice energy remains high ASD Amorphous Solid Dispersion (Polymer Encapsulation) CoSol->ASD If precipitation occurs in buffer

Workflow for troubleshooting pyrazine carboxylate solubility issues based on application.

ASD_Mechanism Cryst Crystalline Compound (High Lattice Energy) Mix Co-dissolution in Volatile Solvent Cryst->Mix Poly Amphiphilic Polymer (e.g., PVP, PEG) Poly->Mix Spray Rapid Evaporation (Spray Drying) Mix->Spray Amorph Amorphous Solid Dispersion (Enhanced Bioavailability) Spray->Amorph

Mechanism of Amorphous Solid Dispersion (ASD) to overcome high lattice energy.

Part 5: References

  • ResolveMass Laboratories. How Custom Polymer Synthesis Is Solving Solubility Challenges. ResolveMass. Available at:[Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug-Dev. Available at:[Link]

  • PMC / RSC Publishing. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines. NIH.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-5-methoxypyrazine Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 6-chloro-5-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 6-chloro-5-methoxypyrazine derivatives. These compounds serve as critical scaffolds in medicinal chemistry, particularly in the synthesis of allosteric SHP2 inhibitors and novel antimicrobial agents[1][2].

Because pyrazine rings are highly electron-deficient, the introduction of both an electron-withdrawing chlorine atom and an electron-donating methoxy group creates unique dipole moments and reactivity profiles. This guide bypasses generic advice, focusing instead on the causality of purification failures and providing self-validating protocols to ensure high-fidelity isolation.

Visualizing the Purification Logic

Before troubleshooting specific issues, it is crucial to understand the overarching logic of our purification pipeline. The workflow below illustrates the decision matrix for isolating these derivatives based on their physical state and stability.

G Start Crude 6-Chloro-5-methoxypyrazine Reaction Mixture LiquidExtraction Liquid-Liquid Extraction (EtOAc / H2O) Start->LiquidExtraction CheckPurity TLC / LC-MS Check Identify Impurities LiquidExtraction->CheckPurity Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) CheckPurity->Chromatography Complex mixture Recrystallization Recrystallization (Hexane/EtOAc 1:1) CheckPurity->Recrystallization Major product >80% Volatile Low Molecular Weight / Volatile? Use controlled evaporation Chromatography->Volatile Recrystallization->Volatile PureProduct Pure Pyrazine Derivative (>98% Purity) Volatile->PureProduct

Decision matrix for the isolation and purification of 6-chloro-5-methoxypyrazine derivatives.

Troubleshooting & FAQs

Q1: Why does my 6-chloro-5-methoxypyrazine derivative co-elute with the unreacted 5,6-dichloropyrazine precursor during silica gel chromatography?

The Causality: This is a classic issue of competing electronic effects. When you synthesize a 6-chloro-5-methoxypyrazine derivative via nucleophilic aromatic substitution (e.g., reacting a 5,6-dichloro precursor with sodium methoxide)[3], the net change in the molecule's overall polarity can be deceptively small. The methoxy group donates electron density through resonance (+M effect), but the chlorine atom withdraws it inductively (-I effect). On standard normal-phase silica, the dipole-dipole interactions between the stationary phase and these two distinct pyrazine species are nearly identical, leading to co-elution.

The Solution & Self-Validating Protocol: You must exploit subtle differences in hydrogen-bond accepting capacity rather than raw polarity. Transition from a standard Hexane/Ethyl Acetate system to a ternary solvent system incorporating a mild modifier.

Step-by-Step Methodology: Ternary Gradient Chromatography

  • System Validation (2D-TLC): Spot the crude mixture on a silica TLC plate. Develop in Dimension 1 using Hexane:EtOAc (8:2). Rotate the plate 90° and develop in Dimension 2 using Toluene:EtOAc (9:1). Self-Validation: If the spots resolve cleanly off the diagonal axis, the ternary system will succeed on the column.

  • Column Preparation: Pack the silica gel column using 100% Toluene. The aromatic nature of toluene interacts with the pyrazine ring via

    
     stacking, subtly altering the retention factor (
    
    
    
    ).
  • Loading: Dissolve the crude mixture in the minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Begin elution with 100% Toluene for 2 column volumes (CV). Gradually introduce Ethyl Acetate in 1% increments (e.g., 99:1 Toluene:EtOAc, then 98:2).

  • Fraction Analysis: Monitor fractions via UV absorption at 254 nm. The methoxy-substituted derivative will typically elute slightly after the dichloro precursor due to the oxygen atom's interaction with the silica silanols.

Q2: How can I effectively remove tarry, polymeric byproducts without losing my highly soluble product?

The Causality: Chloropyrazines are highly reactive. At elevated temperatures or in the presence of excess strong bases during methoxylation, the pyrazine ring can undergo radical-mediated decomposition or oligomerization[1]. These tarry byproducts are highly polar and can trap your desired product in a non-filterable matrix.

The Solution & Self-Validating Protocol: Avoid chromatography for tar removal, as tars will irreversibly foul the silica. Instead, utilize a selective liquid-liquid extraction followed by targeted recrystallization. For example, methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate is effectively purified using a Hexane/EtOAc recrystallization matrix[3].

Step-by-Step Methodology: Extraction and Recrystallization

  • Quenching & Extraction: Quench the reaction mixture with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine. Self-Validation: Check the pH of the aqueous wash. It must be neutral (pH ~7). If it is basic, continue washing; residual base will catalyze further degradation during concentration.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude brown/yellow solid.
    
  • Recrystallization: Suspend the crude solid in a 1:1 mixture of Hexane and EtOAc[3].

  • Heating: Heat the suspension to mild reflux until the solid dissolves. The tarry impurities will often remain as an insoluble dark oil at the bottom of the flask.

  • Hot Filtration: Rapidly filter the hot mixture to remove the insoluble tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. Collect the pale yellow crystals via vacuum filtration.

Q3: I am experiencing significant product loss during the final solvent evaporation step. What is causing this?

The Causality: Many methoxypyrazine derivatives, particularly those lacking heavy substituents (like large aryl or carboxylate groups), exhibit exceptionally high vapor pressures. Compounds like 3-isobutyl-2-methoxypyrazine are highly volatile and are actually responsible for the potent "green" aromas in certain wines and vegetables[4]. If your 6-chloro-5-methoxypyrazine derivative is a low-molecular-weight intermediate, aggressive rotary evaporation will pull the product right into the trap.

The Solution & Self-Validating Protocol: You must control the thermodynamics of your solvent removal.

Step-by-Step Methodology: Controlled Evaporation

  • Solvent Selection: If possible, perform your final extractions in a highly volatile solvent like diethyl ether or DCM, rather than EtOAc or Toluene.

  • Temperature Control: Set the rotary evaporator water bath to a maximum of 20°C (room temperature). Do not apply heat.

  • Pressure Regulation: Lower the pressure gradually. Do not drop the vacuum below 150 mbar for DCM or 300 mbar for ether.

  • Self-Validation (Trap Check): Before drying your main batch, run a small aliquot. Check the solvent trap via TLC or GC-MS. If you detect your pyrazine derivative in the trap, your vacuum is too strong or the bath is too warm. Adjust parameters before proceeding with the bulk material.

Validating Column Stability: The 2D-TLC Method

To ensure your pyrazine derivative is not degrading on the stationary phase, always employ the following self-validating 2D-TLC workflow prior to committing to a large-scale column.

G Step1 Spot Crude Mixture on Silica TLC Plate Step2 Develop in Dimension 1 (Hexane:EtOAc 8:2) Step1->Step2 Step3 Rotate 90° & Develop in Dimension 2 Step2->Step3 Decision Observe Spot Integrity Under UV (254 nm) Step3->Decision Stable Spots remain circular (Stable on Silica) Decision->Stable Unstable Spots streak/distort (Degradation on Silica) Decision->Unstable Action1 Proceed with Standard Silica Gel Chromatography Stable->Action1 Action2 Switch to Neutral Alumina or Reverse-Phase HPLC Unstable->Action2

2D-TLC self-validation workflow to prevent on-column degradation of pyrazines.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the purification of common 6-chloro-5-methoxypyrazine derivatives based on established synthetic protocols[2][3].

Derivative TypePrimary ImpurityRecommended Purification MethodSolvent SystemExpected YieldTarget Purity
Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate 5,6-dichloro precursor, TarsRecrystallizationHexane / EtOAc (1:1)75 - 83%> 98%
Low MW 6-chloro-5-methoxypyrazines Oligomers, Unreacted aminesSilica Gel ChromatographyToluene / EtOAc Gradient60 - 70%> 95%
N-Aryl-6-chloro-5-methoxypyrazine carboxamides Anilines, Coupling ReagentsReverse-Phase HPLC

/ MeCN (0.1% TFA)
85 - 90%> 99%

References

  • 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors.Google Patents (WO2018013597A1).
  • Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation.Google Patents (AU780698B2).
  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham E-Theses. Available at: [Link]

Sources

Optimization

Technical Support Center: Pyrazine Regioselectivity Control

Status: Online | Tier: 3 (Advanced Chemical Support) | Ticket ID: PYR-REGIO-001 Executive Summary: The "Electron-Deficient" Paradox User Issue: "I cannot get selective substitution on my pyrazine ring. I’m seeing regiois...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Chemical Support) | Ticket ID: PYR-REGIO-001

Executive Summary: The "Electron-Deficient" Paradox

User Issue: "I cannot get selective substitution on my pyrazine ring. I’m seeing regioisomers, ring decomposition, or no reaction."

Root Cause Analysis: Pyrazine is the most electron-deficient of the diazines (


), making it resistant to Electrophilic Aromatic Substitution (EAS) but highly susceptible to nucleophilic attack. However, its "pi-deficient" nature creates two specific failure modes:
  • Nucleophilic Addition (vs. Substitution): Hard nucleophiles (like

    
    -BuLi) attack the ring C=N bond (Chichibabin-type addition) rather than deprotonating, leading to ring opening or polymerization.
    
  • N-Chelation: The 1,4-nitrogen arrangement creates a "chelating trap" for transition metal catalysts (Pd, Ni), poisoning cross-coupling reactions.

The Solution: You must switch from "forceful" classical methods to Kinetic Control (using steric bulk) or Radical Mechanisms (ignoring electronics).

Diagnostic Workflow: Method Selection

Use this decision tree to select the correct protocol based on your starting material and desired substitution.

PyrazineWorkflow Start START: What is on your Pyrazine ring? Halogen Halogen (Cl, Br, I) Start->Halogen Pre-functionalized Hydrogen Only Hydrogens (C-H) Start->Hydrogen Native Ring Nucleophile Nucleophile Type? Halogen->Nucleophile FuncType Desired Group? Hydrogen->FuncType SNAr Protocol C: SNAr (Displacement) Nucleophile->SNAr Heteroatom (O, N, S) Coupling Protocol D: Cross-Coupling (Suzuki/Buchwald) Nucleophile->Coupling Carbon (Ar-B, Ar-Sn) Metalation Protocol A: DoM (Knochel-Hauser Base) FuncType->Metalation Electrophile (I2, CHO, COR) Minisci Protocol B: Minisci (Radical Alkylation) FuncType->Minisci Alkyl Group (R-COOH)

Figure 1: Decision matrix for pyrazine functionalization. Selection depends on substrate pre-functionalization and the electronic nature of the incoming group.

Experimental Protocols (SOPs)
Protocol A: Directed Ortho Metalation (DoM) without Addition

Target: Regioselective installation of electrophiles (I, CHO, Allyl) on a native ring.

The Mechanism: Standard alkyl lithiums (


-BuLi) fail here because they act as nucleophiles, attacking the C=N bond. You must use TMP-bases  (Lithium 2,2,6,6-tetramethylpiperidide).[1] The steric bulk of TMP prevents addition, forcing deprotonation (removal of H).

Critical Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[2] This magnesium base is less reactive than Li-bases, preventing the "Halogen Dance" (scrambling of position) and tolerating sensitive functional groups (esters, nitriles).

Step-by-Step Workflow:

  • Preparation: Flame-dry a flask under Argon.

  • Base Addition: Add TMPMgCl[1][3][4]·LiCl (1.2 equiv, 1.0 M in THF/Toluene) to the pyrazine substrate in THF.

  • Temperature Control:

    • For 2-substituted pyrazines: Reaction at -78°C directs metalation to C-5 (sterically least hindered, thermodynamically favored).

    • For sensitive groups: Maintain -40°C.[3]

  • Quench: Add electrophile (e.g.,

    
    , DMF) after 30 mins.
    

Regioselectivity Rule: In 2-substituted pyrazines, metalation preference is C-5 > C-6 > C-3 .[4]

  • Why? C-3 is too sterically crowded (ortho to substituent). C-5 is para to the substituent and electronically activated.

Validation Source: Knochel, P. et al. "Regioselective Functionalization of Pyrimidines and Pyrazines via Metalation." [1]

Protocol B: The Minisci Reaction (Radical Alkylation)

Target: Direct C-H alkylation (adding Methyl, Ethyl, Isopropyl).

The Mechanism: Since the pyrazine ring is electron-deficient, it repels electrophiles but attracts nucleophilic radicals . By generating an alkyl radical from a carboxylic acid (using Silver/Persulfate), the radical attacks the protonated pyrazine.

Step-by-Step Workflow:

  • Solvent System: Dissolve Pyrazine (1 equiv) in biphasic

    
     or TFA/Water (Acid is required to protonate the N, lowering the LUMO).
    
  • Radical Source: Add Alkyl Carboxylic Acid (2-3 equiv) and

    
     (0.2 equiv).
    
  • Initiator: Add Ammonium Persulfate

    
     dropwise at 40-60°C.
    
  • Observation: Evolution of

    
     gas indicates radical formation.
    

Regioselectivity Rule:

  • C-2 Acyl Pyrazines: Substitution occurs exclusively at C-5 (para to the acyl group).

  • Unsubstituted: Mono-substitution is difficult; often yields mixtures of mono- and di-alkylated products. Control this by limiting the oxidant.

Validation Source: Baran, P. S. et al. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes." [2]

Protocol C: Nucleophilic Aromatic Substitution (

)

Target: Swapping a Halogen for an Amine/Alkoxide.

The Mechanism: Pyrazines are excellent substrates for


 due to the electron-withdrawing nitrogens.

Regioselectivity Rule (The "Ortho-Para" Logic): If you have a 2,3-dichloropyrazine:

  • Nucleophilic Attack: Occurs preferentially at the position ortho or para to an additional Electron Withdrawing Group (EWG).

  • Sterics: If electronic activation is equal, the nucleophile attacks the less hindered halogen.

Troubleshooting


: 
  • Issue: Reaction is sluggish.

  • Fix: Switch solvent to DMSO or NMP (polar aprotic). These solvate the cation, leaving the nucleophilic anion "naked" and more reactive.

Troubleshooting & Escalation Matrix
SymptomProbable CauseCorrective Action
Ring Opening / Tarry Black Mixture Used ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-BuLi or

-BuLi. Nucleophilic attack on the ring C=N occurred.[5]
Switch to TMP-bases. Use LiTMP or TMPMgCl[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc6CEC72dED_nyGCmya6ppy3b7zY7svSv5PkZbDVJW9VGLoteg68Mn4wwWL5RPs2eP_PlAitqreJKscgWrdIBQDvkSHdoztN6R_AJF0uLcwAz-tACgZyoXMrZMOoqN85z4Picl0wk6ICvvGKtcn139tTrZd8OL-UpA4-aIoC7UVJvfLxq3eCbpXg%3D)]·LiCl. The steric bulk prevents ring addition.
"Halogen Dance" (Isomer Scrambling) Lithiation occurred, but the Li migrated to a more stable position (thermodynamic equilibration).Switch to Magnesium. Use TMPMgCl[1][3]·LiCl. The C-Mg bond is more covalent and rigid, preventing migration. Alternatively, keep temp at -78°C and quench < 5 mins.
No Reaction in Suzuki Coupling Pyrazine nitrogens are coordinating to the Pd catalyst (poisoning).Ligand Switch. Use bulky, electron-rich phosphines like XPhos or RuPhos . Alternatively, use the Pyrazine N-Oxide (less coordinating) and reduce later.
Poly-alkylation in Minisci Radical species is too reactive; product is more reactive than starting material.Protonation Control. Ensure the reaction is acidic enough (TFA). Stop reaction at 60-70% conversion to recycle starting material.
Advanced Visualization: The "Halogen Dance" Trap

This diagram illustrates why standard lithiation fails and how Magnesium bases stabilize the regiochemistry.

HalogenDance cluster_Fail Failure Mode: Lithium Base (n-BuLi) cluster_Success Success Mode: Knochel Base (TMPMgCl) Substrate 3-Bromopyrazine Li_Species Kinetic Lithiation (Ortho to Br) Substrate->Li_Species n-BuLi (-78C) Mg_Species Magnesiation (Ortho to Br) Substrate->Mg_Species TMPMgCl (-78C) Dance Isomerization (Li migrates to C5/C6) Li_Species->Dance Fast Equilibration Scramble Mixture of Isomers Dance->Scramble Stable Stable Intermediate (No Migration) Mg_Species->Stable Rigid C-Mg Bond Product Single Regioisomer Stable->Product + Electrophile

Figure 2: Mechanism of the "Halogen Dance." Lithium intermediates are labile and migrate to thermodynamically stable positions. Magnesium intermediates are kinetically stable, preserving regioselectivity.

References
  • Knochel, P., et al. (2011). Regioselective Functionalization of Pyrimidines and Pyrazines via Metalation.[1][4][6] Thieme Connect.

  • Baran, P. S., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes. Journal of the American Chemical Society.[7]

  • Snieckus, V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.[1][4][7][8] Organic & Biomolecular Chemistry.[3][4][9]

  • Knochel, P., & Wunderlich, S. (2007).[9] (tmp)2Zn·2MgCl2[1][9]·2LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes.[9] Angewandte Chemie.[4][9]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Troubleshooting for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Reactions

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1). This building block presents unique workup challenges due to its highly activated ester, chelating nitrogen atoms, and amphiphilic nature.

Part 1: Troubleshooting & FAQs

Q1: My SNAr reaction with an aliphatic amine was successful, but during workup, my methyl ester hydrolyzed into the carboxylic acid. How do I prevent this? Causality & Solution: The pyrazine ring is inherently electron-deficient. The combined inductive withdrawal from the 6-chloro and 5-methoxy substituents renders the C2-methyl ester highly electrophilic. When using excess aliphatic amines (which act as both nucleophiles and bases), the addition of water during a standard basic workup triggers rapid saponification . Self-Validating Fix: Eliminate strong aqueous bases (like NaOH or


) from your quench. Instead, quench the reaction with a pH 7.0 phosphate buffer or saturated aqueous 

. Keep the workup temperature below 15°C to kinetically suppress ester hydrolysis.

Q2: After quenching my reaction, my pyrazine product is stuck in the aqueous layer or forming a stubborn emulsion. What is the optimal extraction strategy? Causality & Solution: Pyrazines are notorious for their high water solubility because the N1 and N4 lone pairs act as strong hydrogen-bond acceptors, a property amplified by the 5-methoxy oxygen. Furthermore, intermediate amine salts act as surfactants, causing emulsions. Self-Validating Fix: Do not use hexanes or diethyl ether, as pyrazines partition poorly into these solvents. Analytical studies on pyrazine isolation demonstrate that dichloromethane (DCM) provides the highest extraction efficiency without co-extracting highly polar impurities like imidazoles or amine salts . If avoiding halogenated solvents, use multiple passes of ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE), but be prepared to run a secondary silica plug to remove co-extracted polar impurities.

Q3: I am performing a Suzuki cross-coupling at the 6-chloro position, but standard aqueous workups leave high levels of palladium in my final product. Why? Causality & Solution: The adjacent nitrogen atoms on the pyrazine ring act as excellent bidentate or monodentate ligands for transition metals. Palladium strongly chelates to the pyrazine core, pulling the metal into the organic phase during liquid-liquid extraction. Self-Validating Fix: Introduce a competing ligand during the workup. Stir the crude organic layer with an aqueous solution of L-cysteine or sodium dimethyldithiocarbamate for 1 hour before phase separation. Alternatively, add a solid-supported scavenger (e.g., SiliaMetS Thiol) directly to the organic extract, stir at 40°C, and filter through Celite.

Part 2: Quantitative Data & Solvent Selection

To optimize your liquid-liquid extraction (LLE) after chemical transformations of pyrazine ester derivatives , refer to the following solvent partitioning matrix:

Extraction SolventPyrazine Partitioning EfficiencyEmulsion RiskCo-extracted ImpuritiesRecommended Application
Dichloromethane (DCM) Excellent (>95% in 2 passes)LowLowSNAr / Amidation workups
Ethyl Acetate (EtOAc) Good (~85% in 3 passes)ModerateModerate (Amine salts)Pd-catalyzed cross-couplings
MTBE Moderate (~75% in 3 passes)HighModerateProcess scale-up (non-halogenated)
Hexanes Poor (<10%)LowVery LowDefatting / washing aqueous layers
Part 3: Standardized Experimental Protocols
Protocol A: Ester-Preserving Workup for SNAr Reactions

Use this protocol after displacing the 6-chloro group with an amine or alkoxide to prevent hydrolysis of the C2-methyl ester.

  • Quench: Cool the crude reaction mixture (typically in DMSO or DMF) to 5–10°C using an ice bath.

  • Buffer Addition: Slowly add 5 volumes of cold, saturated aqueous

    
     or pH 7.0 phosphate buffer. Do not use NaOH.
    
  • Extraction: Add 3 volumes of Dichloromethane (DCM). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate completely.

  • Aqueous Wash: Extract the aqueous layer with an additional 2 volumes of DCM. Combine the organic layers.

  • DMSO/DMF Removal: Wash the combined DCM layers with a 5% aqueous LiCl solution (3 x 2 volumes) to remove residual reaction solvent.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature 
    
    
    
    30°C to prevent thermal degradation.
Protocol B: Palladium-Scavenging Workup for Cross-Coupling

Use this protocol after Suzuki, Stille, or Buchwald-Hartwig couplings at the 6-position.

  • Initial Filtration: Dilute the crude reaction mixture with EtOAc and filter through a short pad of Celite to remove bulk precipitated palladium black. Rinse the pad thoroughly with EtOAc.

  • Scavenger Addition: Transfer the filtrate to a flask. Add an equal volume of 10% aqueous L-cysteine solution.

  • Biphasic Stirring: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. The L-cysteine will competitively strip chelated Pd from the pyrazine nitrogens.

  • Separation: Transfer to a separatory funnel and collect the organic (EtOAc) layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl to break any micro-emulsions.

  • Concentration: Dry over

    
    , filter, and concentrate for subsequent column chromatography.
    
Part 4: Workup Decision Matrix

Pyrazine_Workup Start Reaction Complete: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Type Identify Reaction Type Start->Type SNAr SNAr (Amine/Alkoxide) Type->SNAr Nucleophilic Substitution Coupling Pd-Catalyzed Coupling Type->Coupling Transition Metal Catalysis QuenchSNAr Quench with pH 7 Buffer (Prevents ester hydrolysis) SNAr->QuenchSNAr Filter Filter through Celite Coupling->Filter ExtractSNAr Extract with DCM (Overcomes water solubility) QuenchSNAr->ExtractSNAr Dry Wash with Brine, Dry (Na2SO4), Concentrate under vacuum ExtractSNAr->Dry ScavengePd Add Pd Scavenger (e.g., L-cysteine wash) ExtractPd Extract with EtOAc ScavengePd->ExtractPd Filter->ScavengePd ExtractPd->Dry

Logical decision tree for selecting the optimal workup protocol based on reaction class.

References
  • Ihsanawati, et al. "Chemical Transformation of Pyrazine Derivatives." Moroccan Journal of Chemistry 10(2) (2022): 288-297. URL:[Link]

  • Ashraf-Khorassani, M., et al. "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids." Journal of Chromatographic Science 57.9 (2019): 784-789. URL:[Link]

  • Su, Fangyao, et al. "Synthesis, thermal property and antifungal evaluation of pyrazine esters." Arabian Journal of Chemistry 15.12 (2022): 104351. URL:[Link]

Optimization

Stability of methyl 6-chloro-5-methoxypyrazine-2-carboxylate in basic conditions

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific reactivity profile of methyl 6-chloro-5-methoxypyrazine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific reactivity profile of methyl 6-chloro-5-methoxypyrazine-2-carboxylate .

Due to the highly electron-deficient nature of the pyrazine core, this molecule presents unique handling challenges in basic media. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure the integrity of your synthetic workflows.

Mechanistic Overview: Why is this Molecule Sensitive to Base?

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate possesses three distinct reactive domains, two of which are highly susceptible to basic conditions:

  • The C2-Methyl Ester (Acyl Electrophile): Like all esters, this group is prone to base-catalyzed saponification (hydrolysis) in the presence of aqueous hydroxide, yielding the corresponding pyrazine-2-carboxylic acid[1].

  • The C6-Chlorine (Aryl Electrophile): The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The C2-ester acts as an additional electron-withdrawing group (EWG). This combined electronic environment highly activates the C6-chlorine toward Nucleophilic Aromatic Substitution (SNAr) [2][3]. In the presence of strong bases or nucleophiles (e.g.,

    
    , amines), the chloride is rapidly displaced via a resonance-stabilized Meisenheimer complex[4][5].
    
  • The C5-Methoxy Group: This group is generally stable in mild base. The oxygen atom acts as a

    
    -donor, locally increasing electron density at C5 and directing nucleophilic attack away from itself and toward the highly activated C6 position.
    

G A Methyl 6-chloro-5-methoxy pyrazine-2-carboxylate B 6-chloro-5-methoxy pyrazine-2-carboxylic acid (Ester Hydrolysis) A->B Mild Base / H2O (Acyl Attack) C Methyl 6-hydroxy-5-methoxy pyrazine-2-carboxylate (SNAr at C6) A->C Strong Base / Nucleophile (Aryl Attack) D 6-hydroxy-5-methoxy pyrazine-2-carboxylic acid (Dual Degradation) B->D Strong Base C->D Mild Base / H2O

Degradation pathways of the pyrazine ester via hydrolysis and SNAr in basic media.

Diagnostic FAQs: LC-MS Troubleshooting

When utilizing this building block in basic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or basic workups, users frequently observe unexpected mass shifts.

Q: My LC-MS shows a major byproduct with a mass of [M-14]


. What happened? 
A:  You have hydrolyzed the ester. The conversion of a methyl ester (

) to a carboxylic acid (

) results in a net loss of 14 Da. This is the most common degradation pathway in aqueous inorganic bases (e.g.,

,

) used in cross-coupling.

Q: I am seeing a mass of [M-18]


. Is my compound degrading? 
A:  Yes. This mass shift indicates an SNAr reaction at the C6 position. The chloride isotope (~35 Da) has been displaced by a hydroxide ion (~17 Da), resulting in a net loss of 18 Da. This typically occurs if your reaction utilizes strong bases like 

or

at elevated temperatures.

Q: Why did my product completely disappear into the aqueous layer during a basic workup? A: If unintended saponification occurred, the resulting pyrazine-2-carboxylic acid is highly polar and exists as a water-soluble carboxylate salt at pH > 4. To recover it, you must carefully acidify the aqueous layer (See Protocol A).

Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the representative stability of the intact pyrazine ester across various basic conditions at 25°C.

Reagent / ConditionApprox. pHPrimary Degradant ObservedEstimated Half-Life (

)
0.1 M

(aq)
~8.3None (Stable)> 48 hours
0.1 M

(aq)
~11.6Carboxylic Acid (Hydrolysis)~ 2-4 hours
1.0 M

(aq)
~14.0Hydroxy-Acid (Hydrolysis + SNAr)< 15 minutes
1.0 M

in MeOH
N/AMethyl 6-methoxy... (SNAr only)< 30 minutes
10%

in DCM
N/ANone (Stable)> 72 hours

Self-Validating Experimental Protocols

Protocol A: Selective Saponification (Targeting the Carboxylic Acid)

If your synthetic goal is to yield 6-chloro-5-methoxypyrazine-2-carboxylic acid without triggering SNAr at the C6-chlorine, you must exploit cationic coordination.

Causality & Design: We utilize Lithium Hydroxide (


) rather than 

. The

cation strongly coordinates to the ester carbonyl oxygen, enhancing the electrophilicity of the acyl carbon. This directs the hydroxide nucleophile specifically to the ester, vastly accelerating saponification while leaving the aryl chloride intact[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of methyl 6-chloro-5-methoxypyrazine-2-carboxylate in 4 mL of THF/MeOH (3:1 v/v).

  • Temperature Control: Cool the solution to exactly 0°C using an ice bath. Validation: Lowering the thermal energy prevents the higher-activation-energy SNAr pathway.

  • Base Addition: Dropwise add 1.1 equivalents of 1.0 M aqueous

    
     (1.1 mL). Stir for 2 hours at 0°C.
    
  • Reaction Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (

    
     ~0.6) should disappear, replaced by a baseline spot.
    
  • Critical Acidification: Add 1.0 M

    
     dropwise until the aqueous layer reaches exactly pH 3.0  (verify with a calibrated pH meter or narrow-range pH paper).
    
    • Self-Validation Check: The pKa of the pyrazine carboxylic acid is ~3.0. If you acidify to pH < 1, the pyrazine ring nitrogens will protonate, forming a highly water-soluble cationic species that cannot be extracted.

  • Extraction: Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Safe Quench & Extraction of the Intact Ester

If you have subjected the ester to a mildly basic reaction (e.g., a mild amine coupling) and need to isolate the intact ester, standard basic workups (like washing with


) will cause degradation.

G Start Reaction Complete (Basic Mixture) Q1 Quench immediately at 0°C with cold buffer (pH 6-7) Start->Q1 Ext Extract with EtOAc or DCM Q1->Ext Wash Wash with Brine (Avoid Na2CO3/NaOH) Ext->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Optimized basic reaction quench and extraction workflow to prevent ester degradation.

Step-by-Step Methodology:

  • Thermal Quench: Immediately plunge the reaction flask into an ice bath (0°C) to halt reaction kinetics.

  • Buffer Quench: Add 5 volumes of cold, saturated aqueous Ammonium Chloride (

    
    ).
    
    • Causality:

      
       acts as a mild acidic buffer (pH ~6), neutralizing residual bases without creating a highly acidic environment that might protonate the pyrazine ring.
      
  • Extraction: Partition the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with saturated

    
     (brine). Strictly avoid  washing with 
    
    
    
    or
    
    
    solutions.
  • Isolation: Dry over

    
     and concentrate under reduced pressure at a water bath temperature 
    
    
    
    35°C to prevent thermal degradation.

References

Sources

Troubleshooting

Technical Support Center: Pyrazine Ester Amidation Troubleshooting

Welcome to the Technical Support Center for heterocyclic chemistry workflows. The direct amidation of unactivated esters is a highly desirable, atom-economical transformation in drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. The direct amidation of unactivated esters is a highly desirable, atom-economical transformation in drug development[1]. However, researchers frequently encounter stalled reactions and low yields when working with pyrazine-2-carboxylate esters.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot low conversion rates, optimize catalytic conditions, and implement self-validating alternative protocols.

G A Pyrazine Ester + Amine Low Conversion (<20%) B Moisture Check (Karl Fischer <50 ppm?) A->B C Strictly Anhydrous Conditions B->C No D Catalyst Selection B->D Yes C->D E Lewis Acid (AlCl3, FeCl3) Best for Aliphatic Amines D->E F Strong Base (t-BuOK, Cs2CO3) Best for Anilines D->F G Two-Step Fallback: Saponification -> Amidation E->G Fails F->G Fails

Diagnostic workflow for troubleshooting low conversion in pyrazine ester amidation.

Frequently Asked Questions (FAQs)

Q1: Why does the direct amidation of my pyrazine-2-carboxylate ester stall at <20% conversion?

A1: The root cause is a combination of electronic effects and poor leaving-group dynamics. The pyrazine ring is a highly electron-deficient heterocycle. While this inductively activates the adjacent ester carbonyl toward nucleophilic attack, it simultaneously makes the ester highly susceptible to competitive background hydrolysis if even trace moisture is present[2]. Furthermore, alkoxides (e.g., methoxide or ethoxide) are poor leaving groups compared to activated esters. When reacting with weakly nucleophilic amines (such as substituted anilines), the activation energy barrier for the tetrahedral intermediate to collapse into the amide is simply too high for uncatalyzed thermal conditions[3].

Q2: What catalysts are recommended to drive direct amidation without prior saponification?

A2: To overcome the high activation barrier, you must either increase the electrophilicity of the ester carbonyl using a Lewis acid or enhance the nucleophilicity of the amine using a strong base [4].

  • Lewis Acid Catalysis: Aluminum chloride (

    
    ) is highly effective for pyrazine esters. It coordinates to the carbonyl oxygen, stabilizing the tetrahedral intermediate and allowing direct coupling with aliphatic amines at room temperature[5]. Alternatively, Iron(III) chloride (
    
    
    
    ) under solvent-free conditions at 80 °C provides a greener route for primary and secondary amines[6].
  • Base-Promoted Amidation: For unactivated esters, bases like cesium carbonate (

    
    ) or potassium tert-butoxide (
    
    
    
    ) deprotonate the amine, generating a highly reactive amide anion[1][3].
Q3: How do I troubleshoot impurity formation when synthesizing pyrazine carbohydrazides?

A3: Hydrazine hydrate is highly hygroscopic. Excess water in the reaction mixture leads to the hydrolysis of the pyrazine ester back to pyrazinoic acid rather than forming the desired carbohydrazide. To troubleshoot, ensure your esterification step is 100% complete before hydrazinolysis, use strictly anhydrous solvents, and employ an excess of hydrazine hydrate (often >10 equivalents) to drive the equilibrium forward[2].

Quantitative Data: Catalyst Optimization for Direct Amidation

The following table summarizes the performance of various catalytic systems utilized to overcome low conversion in unactivated ester amidations.

Catalyst / PromoterOptimal Amine TypeTypical Reaction ConditionsExpected ConversionKey Limitations & Troubleshooting

(Lewis Acid)
Aliphatic aminesDCM, Room Temp, 2 h>80%Highly moisture sensitive; requires strictly anhydrous conditions[5].

(Lewis Acid)
Primary / SecondarySolvent-free, 80 °C, 1.5–12 h47–99%Ineffective for highly deactivated nucleophiles (e.g., 4-nitroaniline)[6].

(Base)
Amino alcoholsDMF/MeCN, 50 mol%, 80 °C~78%Substrate solubility issues; requires mixed solvent systems to prevent precipitation[1].

(Base)
AnilinesDMSO, Room TempVariableHighly sensitive to the steric bulk of the ester; methyl esters perform better than ethyl[3].

Self-Validating Experimental Protocols

If your reaction is failing, implement one of the following validated workflows. Each protocol includes built-in analytical checkpoints to ensure causality and prevent downstream failures.

Protocol A: Lewis Acid-Catalyzed Direct Amidation

This protocol bypasses the need for ester hydrolysis and is ideal for aliphatic amines[5].

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the pyrazine ester (1.0 equiv) and the target amine (1.3 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Slowly add anhydrous

    
     (1.3 equiv) to the stirring solution at room temperature.
    
    • Causality: The Lewis acid coordinates to the carbonyl oxygen, drastically increasing its electrophilicity.

  • Reaction & Validation: Stir for 2 hours.

    • Validation Check: Monitor by TLC or LC-MS. The ester starting material peak should completely deplete. If unreacted ester remains, verify the anhydrous integrity of your

      
       source.
      
  • Quench & Isolation: Remove the solvent in vacuo. Quench the aluminum complex by adding saturated aqueous L-tartaric acid (5 mL). Extract with ethyl acetate, dry over

    
    , and concentrate to yield the amide[5].
    
Protocol B: Two-Step Saponification and Acid Chloride Coupling

If direct amidation consistently fails (common with highly sterically hindered amines or deactivated anilines), this two-step sequence is the most reliable fallback[7].

  • Saponification: Dissolve the pyrazine methyl ester (1.0 equiv) in THF (0.1 M). Slowly add aqueous NaOH (0.25 N, 2.50 equiv). Stir at room temperature for 1–18 hours.

    • Validation Check 1: Monitor by TLC (25% MeOH in DCM). The ester spot must completely disappear, yielding a baseline spot. Evaporate to dryness to isolate the sodium pyrazinoate salt[7].

  • Acid Chloride Formation: Suspend the dried salt in neat thionyl chloride (

    
    ) or DCM with oxalyl chloride and a catalytic amount of DMF. Stir until gas evolution ceases.
    
    • Validation Check 2: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. TLC or LC-MS should show quantitative conversion to the methyl ester, confirming the successful generation of the highly reactive acyl chloride intermediate.

  • Coupling: Dissolve the target amine (1.0 equiv) in pyridine (2 M). Slowly add the pyrazine acid chloride (1.0 equiv) at 0 °C. Warm the mixture to 23 °C and stir for 12 hours[7].

  • Purification: Evaporate excess pyridine, concentrate onto silica gel, and purify via flash chromatography (EtOAc/Hexane gradient)[7].

References

  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. Benchchem. 2

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. National Institutes of Health (NIH). 7

  • US 7652134B2 I - UCLA – Chemistry and Biochemistry. UCLA Patents.5

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Institutes of Health (NIH). 3

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. American Chemical Society (ACS). 1

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. 6

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. 4

Sources

Optimization

Technical Support Center: Purification of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: PYR-ZN-0605-REC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary: Solvent Selection Logic The pur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: PYR-ZN-0605-REC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: Solvent Selection Logic

The purification of methyl 6-chloro-5-methoxypyrazine-2-carboxylate requires a nuanced approach due to the competing electronic effects on the pyrazine ring. The electron-withdrawing chlorine at C6 and the electron-donating methoxy group at C5 create a "push-pull" system that affects crystal packing and solubility.

Unlike simple aromatics, this pyrazine ester is prone to hydrolysis and polymorphism .[1][2] Your solvent choice must balance three critical factors:

  • Lipophilicity: The methoxy and chloro groups increase solubility in organics (DCM, EtOAc) compared to the hydroxy-analog.[2]

  • Labile Ester Moiety: The C2-methyl ester is activated by the electron-deficient ring, making it susceptible to hydrolysis in hot, wet protic solvents.[1]

  • Regioisomer Rejection: You are likely separating this from the 3-chloro or 6-methoxy isomers.[1][2] Aromatic solvents (Toluene) often provide better selectivity than aliphatics due to

    
    -
    
    
    
    stacking interactions.[2]
Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Primary Use CaseRisk Factor
Standard Ethyl Acetate / Heptane 1:3 to 1:5General purification; removal of non-polar tars.[1][2]Low (Non-destructive)
High Purity Methanol / Water 5:1 to 10:1Removal of inorganic salts; high yield.[1][2]Medium (Hydrolysis risk if heated too long)
Isomer Specific Toluene / Cyclohexane 1:2Separation of regioisomers (3-Cl vs 6-Cl).[1][2]Low

Troubleshooting Guides & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with methoxy-pyrazines.[1][2] The melting point is likely depressed by impurities, causing the compound to separate as a liquid phase before the crystal lattice can form (Liquid-Liquid Phase Separation).

Corrective Protocol:

  • Temperature Control: Do not cool rapidly to 0°C. Stop cooling at 25°C.

  • Seeding: You must seed the solution at the cloud point.[1][2] If you lack seeds, scratch the glass interface or use a seed from a crude batch.

  • Solvent Switch: Switch from MeOH/Water to EtOAc/Heptane . The oiling out is often driven by the "hydrophobic effect" in water-based systems. In EtOAc/Heptane, the solubility curve is more linear.

Issue 2: "I see a new impurity appearing after recrystallization (approx. +14 mass units or -14)."

Diagnosis: You are likely observing transesterification or hydrolysis .[1][2]

  • If you used Ethanol: You may have formed the ethyl ester (Transesterification).[2]

  • If you used wet Methanol with heating: You may have hydrolyzed to the carboxylic acid (Acid impurity).[2]

Corrective Protocol:

  • Avoid Ethanol entirely if your target is the methyl ester.[2]

  • Ensure Methanol is anhydrous (<0.05% water).[2]

  • Limit the heating duration.[2] Dissolve at reflux <10 mins, then immediately cool.

Issue 3: "The regioisomer (3-chloro) is not being removed."

Diagnosis: Isomers often have identical solubility profiles in polarity-based systems (like alcohols).[1][2] They differ in shape and packing efficiency.[2]

Corrective Protocol:

  • Use Toluene .[2] The planar nature of toluene interacts differently with the dipole moments of the 6-chloro vs. 3-chloro isomers.

  • Perform a slurry wash instead of full dissolution.[2] Suspend the solid in cold toluene/heptane (1:4) and stir for 4 hours. The impurity often remains in the mother liquor while the crystal lattice purifies itself (Ostwald ripening).[2]

Detailed Experimental Protocols

Protocol A: The "Safe" Recrystallization (EtOAc/Heptane)

Best for: First-pass purification of crude reaction mixtures.[1][2]

  • Dissolution: Place 10.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 volumes, 30-50 mL).

  • Heating: Heat to reflux (77°C) with stirring. If solids remain, add EtOAc in 1 mL increments until dissolved.[2]

  • Filtration: Perform a hot filtration (gravity) to remove inorganic salts/catalyst residues.[1][2]

  • Precipitation: While maintaining the solution at ~60°C, slowly add Heptane dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[2][3]

    • Re-dissolve: Add 1-2 mL of EtOAc to clear the solution.

  • Crystallization: Remove heat. Allow to cool to Room Temp (RT) over 2 hours with slow stirring .

    • Critical Step: Seed with pure crystal at 40°C.[2]

  • Isolation: Cool to 0-5°C for 1 hour. Filter via vacuum.[2][3][4] Wash cake with cold Heptane/EtOAc (4:1).

Protocol B: The "Isomer-Rejecting" Recrystallization (Toluene)

Best for: Final polishing to >99.5% purity.[1][2]

  • Dissolution: Dissolve crude material in Toluene (3 volumes) at 80°C.

  • Cooling: Cool slowly to 50°C.

  • Antisolvent: Add Cyclohexane (or Methylcyclohexane) (6 volumes) slowly over 30 minutes.

  • Aging: Stir the resulting slurry at 20°C for 4 hours. This "aging" allows the thermodynamically stable crystal form (usually the pure 6-chloro isomer) to grow at the expense of the impurity.

  • Filtration: Filter and wash with Cyclohexane.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct purification path based on your specific impurity profile.

RecrystallizationLogic Start Crude Methyl 6-chloro-5-methoxypyrazine-2-carboxylate CheckImpurity Analyze Impurity Profile (HPLC/LCMS) Start->CheckImpurity Decision1 Major Impurity Type? CheckImpurity->Decision1 Solvent_EtOAc PROTOCOL A: Ethyl Acetate / Heptane (Polarity Exclusion) Decision1->Solvent_EtOAc Tars/Oils present Solvent_Toluene PROTOCOL B: Toluene / Cyclohexane (Shape Selectivity) Decision1->Solvent_Toluene Isomers present Solvent_MeOH PROTOCOL C: Methanol / Water (Solubility Differential) Decision1->Solvent_MeOH Salts present Path_Tars Non-polar Tars / Oils Path_Regio Regioisomers (3-Cl) Path_Salts Inorganic Salts Risk_Hydrolysis WARNING: Check for Hydrolysis (Acid Impurity) Solvent_MeOH->Risk_Hydrolysis If heated >60°C

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile. Note the hydrolysis risk associated with protic solvents.

References

  • Favipiravir (T-705)

    • Furuta, Y., et al. "Process for preparation of pyrazine derivatives."[5] US Patent 2009/042013.[2] (Describes purification of related chloropyrazine esters using EtOAc/Hexane systems).

    • [2]

  • Purification of Pyrazine Carboxylates

    • Nakamura, T., et al. "Method for producing aminopyrazinecarboxylic acid ester." European Patent EP2551264.[2] (Details the solubility profiles of methyl pyrazine-2-carboxylates in toluene and alcohols).

    • [2]

  • General Recrystallization Theory (Two-Solvent Systems)

    • MIT OpenCourseWare.[2] "Recrystallization Guide." Chemistry Laboratory Techniques.

    • [1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate

An in-depth structural analysis of pharmaceutical intermediates requires analytical techniques that balance resolution, sensitivity, and operational efficiency. For the structural verification of methyl 6-chloro-5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of pharmaceutical intermediates requires analytical techniques that balance resolution, sensitivity, and operational efficiency. For the structural verification of methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1, MW: 202.6 g/mol ), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

However, the landscape of NMR has evolved. The advent of high-resolution benchtop NMR (60–80 MHz) utilizing permanent magnets presents a compelling alternative to traditional superconducting high-field NMR (400+ MHz) [1]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of benchtop versus high-field NMR for this specific pyrazine derivative, providing the mechanistic causality behind the spectral data and self-validating protocols for your laboratory.

The Molecular Target and Mechanistic Causality of its 1H NMR Profile

Before comparing instrument performance, we must establish the expected


H NMR profile of methyl 6-chloro-5-methoxypyrazine-2-carboxylate. The molecule (C

H

ClN

O

) contains exactly seven protons distributed across three distinct, non-coupled chemical environments.

Understanding the causality behind these chemical shifts is critical for accurate peak assignment:

  • H-3 Aromatic Proton (~8.85 ppm): This single proton is situated on the highly electron-deficient pyrazine ring. It experiences profound deshielding from the magnetic anisotropy of the aromatic ring current, the adjacent electronegative nitrogen (N-4), and the electron-withdrawing resonance of the C-2 methyl ester. Because there are no adjacent protons, it resolves as a sharp singlet.

  • C-5 Methoxy Protons (-OCH

    
    , ~4.10 ppm):  These three protons are deshielded by the direct attachment to the electronegative oxygen atom. The electron-withdrawing nature of the adjacent pyrazine ring pushes this signal slightly further downfield than a standard aliphatic ether. It resolves as a 3H singlet.
    
  • C-2 Methyl Ester Protons (-COOCH

    
    , ~3.90 ppm):  These three protons are deshielded by the ester carbonyl group. While close in shift to the methoxy group, they are generally slightly more shielded in this specific heterocyclic system. It resolves as a 3H singlet.
    

Causality Struct Methyl 6-chloro-5-methoxypyrazine-2-carboxylate H3 H-3 Aromatic Proton Struct->H3 OMe C-5 Methoxy (-OCH3) Struct->OMe COOMe C-2 Ester (-COOCH3) Struct->COOMe Shift1 ~8.85 ppm (Singlet) Deshielded by N & Ring Current H3->Shift1 Shift2 ~4.10 ppm (Singlet) Deshielded by Electronegative O OMe->Shift2 Shift3 ~3.90 ppm (Singlet) Shielded relative to C-5 OMe COOMe->Shift3

Figure 1: Mechanistic causality of 1H NMR chemical shifts for the target pyrazine derivative.

Performance Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

When evaluating which instrument to use for this compound, we must analyze two primary vectors: Chemical Shift Dispersion and Sensitivity (Limit of Detection) .

A. Chemical Shift Dispersion and Resolution

A common misconception is that low-field NMR cannot resolve closely eluting peaks. However, chemical shift (in ppm) is independent of the magnetic field strength; only the frequency width (in Hz) changes [3].

For methyl 6-chloro-5-methoxypyrazine-2-carboxylate, the closest signals are the methoxy (~4.10 ppm) and ester (~3.90 ppm) protons—a difference of


 0.20 ppm.
  • At 400 MHz , 0.20 ppm equates to a separation of 80 Hz .

  • At 60 MHz , 0.20 ppm equates to a separation of 12 Hz .

Crucially, because this specific molecule lacks scalar coupling (J-coupling), there are no complex multiplets to cause second-order overlap. A well-shimmed benchtop NMR has a line width (Full Width at Half Maximum, FWHM) of <1.0 Hz. Therefore, a 12 Hz separation provides complete baseline resolution at 60 MHz. For routine structural identity verification of this specific compound, benchtop NMR is highly effective and analytically equivalent to high-field systems.

B. Sensitivity and Impurity Profiling

Where high-field NMR unequivocally outperforms benchtop systems is in sensitivity. Signal-to-noise ratio (SNR) scales roughly with


. A 400 MHz spectrometer possesses approximately 11 to 15 times the intrinsic sensitivity of a 60 MHz system [3].

If the goal is pharmaceutical impurity profiling, the ICH guidelines mandate reporting thresholds for regular impurities at 0.05% or 0.03% (w/w) [2].

  • 400 MHz NMR: Can achieve a Limit of Detection (LOD) of ~0.01%, satisfying ICH requirements for trace impurity analysis [2].

  • 60 MHz NMR: Typically hits a sensitivity wall at an LOD of ~1.0% to 2.0%. It cannot be used for final regulatory clearance of trace impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains a built-in quality assurance check to prevent the propagation of errors.

Workflow A 1. Sample Prep 15 mg in 0.6 mL CDCl3 (Check: Clear solution) B 2. Shimming & Lock Target FWHM < 1.0 Hz (Check: 7.26 ppm peak) A->B C 3. Acquisition 60 MHz: ns=64 | 400 MHz: ns=16 (Check: SNR > 100:1) B->C D 4. Processing Zero-filling & 0.3 Hz LB (Check: Flat baseline) C->D

Figure 2: Self-validating experimental workflow for 1H NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
    • Causality: CDCl

      
       is selected because the compound lacks exchangeable protons (-OH, -NH), making DMSO-d
      
      
      
      unnecessary. CDCl
      
      
      has lower viscosity, yielding sharper spectral lines via optimal
      
      
      relaxation.
    • Self-Validation Check: Visually inspect the NMR tube. The solution must be 100% transparent. Particulates distort magnetic field homogeneity (

      
      ) and will ruin the shim.
      
  • Tuning, Matching, and Shimming: Insert the sample, lock on the deuterium signal, and execute gradient shimming (or simplex shimming on benchtop).

    • Self-Validation Check: Measure the FWHM of the residual CHCl

      
       peak at 7.26 ppm. Do not proceed to acquisition unless FWHM < 1.0 Hz. 
      
  • Acquisition: Set the relaxation delay (

    
    ) to 2.0 seconds and the pulse angle to 30°. Use 16 scans for 400 MHz, and 64 scans for 60 MHz to compensate for the lower sensitivity.
    
    • Causality: A 30° pulse allows for faster repetition, while ensuring

      
       guarantees complete longitudinal relaxation, which is mandatory for accurate quantitative integration.
      
  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz prior to Fourier Transform. Apply zero and first-order phase correction, followed by a polynomial baseline correction.

    • Self-Validation Check: The integral ratios of the peaks at ~8.85, ~4.10, and ~3.90 ppm must equal exactly 1.00 : 3.00 : 3.00 . A deviation of >5% indicates incomplete relaxation or co-eluting impurities.

Quantitative Data Comparison

The table below summarizes the expected quantitative parameters and demonstrates why benchtop NMR is structurally sufficient for this specific molecule despite the lower field strength.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegration60 MHz Separation (

Hz)
400 MHz Separation (

Hz)
H-3 (Pyrazine) ~8.85Singlet (s)1H> 280 Hz> 1800 Hz
C-5 Methoxy (-OCH

)
~4.10Singlet (s)3H12.0 Hz80.0 Hz
C-2 Ester (-COOCH

)
~3.90Singlet (s)3H12.0 Hz80.0 Hz

*Separation is calculated based on the distance to the nearest adjacent target signal. Assuming a standard FWHM of 1.0 Hz, baseline resolution requires a minimum separation of ~3-5 Hz. Both instruments easily exceed this threshold.

Conclusion and Strategic Recommendations

The structural verification of methyl 6-chloro-5-methoxypyrazine-2-carboxylate serves as a perfect case study for modern NMR deployment strategies. Because the molecule's


H NMR spectrum consists entirely of well-separated singlets, the primary limitation of benchtop NMR—signal overlap due to J-coupling at low frequencies—is completely bypassed.

When to use Benchtop NMR (60-80 MHz): Deploy benchtop systems for routine QA/QC, reaction monitoring, and rapid structural verification of this intermediate during process chemistry. It offers operational simplicity, requires no cryogens, and provides baseline resolution for all critical functional groups in this molecule [1].

When to use High-Field NMR (400+ MHz): Reserve high-field instrumentation for final Active Pharmaceutical Ingredient (API) release testing, complex degradation studies, and trace impurity profiling. Only high-field systems possess the intrinsic sensitivity required to meet the strict 0.05% ICH detection thresholds [2].

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.ResearchGate.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.National Center for Biotechnology Information (PMC).
  • High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.
Comparative

LC-MS Fragmentation Pattern and Scaffold Evaluation: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate vs. Alternative Heterocycles

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1) is a highly functionalized heterocycle increasingly utilized as a core scaffold in the synthesis of kinase inhibitors and anti-infective agents. For Drug Metabolism and Pharmacokinetics (DMPK) scientists and structural elucidation chemists, understanding the precise Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of this building block is critical.

This guide objectively compares the analytical performance and fragmentation logic of methyl 6-chloro-5-methoxypyrazine-2-carboxylate against common alternative scaffolds. Furthermore, it provides a self-validating experimental protocol grounded in established mass spectrometry principles for pyrazine derivatives [1].

Part 1: Structural & Analytical Profiling (The Product vs. Alternatives)

When selecting a heterocyclic scaffold for library synthesis, researchers must weigh synthetic tractability against analytical predictability. Table 1 compares our target product with two closely related alternatives: Methyl 5-methoxypyrazine-2-carboxylate (lacking the chloro group) and Methyl 6-chloropyridine-2-carboxylate (a pyridine analog).

Table 1: Comparative LC-MS Analytical Metrics
ScaffoldExact Mass [M+H]⁺Characteristic Isotope PatternPrimary Neutral Losses (CID)Relative Ionization Efficiency (ESI+)
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate 203.022 / 205.0193:1 (³⁵Cl / ³⁷Cl)-32 Da (CH₃OH), -36 Da (HCl), -28 Da (CO)High (Stabilized by dual pyrazine nitrogens)
Methyl 5-methoxypyrazine-2-carboxylate 169.061None (Monoisotopic)-32 Da (CH₃OH), -28 Da (CO)Very High
Methyl 6-chloropyridine-2-carboxylate 172.016 / 174.0133:1 (³⁵Cl / ³⁷Cl)-32 Da (CH₃OH), -36 Da (HCl)Moderate (Single nitrogen basicity)

Comparative Performance in Drug Development Workflows: Compared to the unchlorinated Methyl 5-methoxypyrazine-2-carboxylate, the target compound offers superior metabolic stability. The chlorine atom blocks oxidative metabolism at the 6-position—a common liability in pyrazine-based drugs. Analytically, while the unchlorinated analog yields a simpler mass spectrum, the unique ³⁵Cl/³⁷Cl isotopic signature of the target compound makes it significantly easier to track in complex biological matrices (e.g., plasma or microsomes) during in vitro DMPK screening.

Compared to Methyl 6-chloropyridine-2-carboxylate, the pyrazine core exhibits higher aqueous solubility and better hydrogen-bond accepting capabilities. From an MS perspective, the pyrazine ring ionizes more efficiently in ESI+ due to the presence of two basic nitrogens, resulting in lower limits of detection (LOD) [2].

Part 2: Mechanistic LC-MS Fragmentation Pathways

The fragmentation of methyl 6-chloro-5-methoxypyrazine-2-carboxylate under Collision-Induced Dissociation (CID) is governed by the electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group. Understanding the causality behind these pathways is essential for accurate spectral interpretation [3].

  • Ester/Methoxy Cleavage: The most thermodynamically favorable initial fragmentation is the loss of methanol (CH₃OH, 32 Da) from the protonated precursor [M+H]⁺ at m/z 203. This yields a highly stabilized acylium ion or a ring-contracted intermediate at m/z 171.

  • Dehydrohalogenation: Alternatively, the proximity of the protonated nitrogen can facilitate the loss of hydrogen chloride (HCl, 36 Da), generating an ion at m/z 167. The presence of the chlorine atom provides a distinct 3:1 isotopic signature that acts as a built-in analytical tracer.

  • Decarbonylation: Following the loss of methanol, the subsequent loss of carbon monoxide (CO, 28 Da) is a hallmark of methyl ester pyrazines, resulting in an m/z 143 fragment.

Fragmentation M [M+H]+ m/z 203 (35Cl) / 205 (37Cl) F1 Loss of CH3OH (-32 Da) m/z 171 / 173 M->F1 Ester/Methoxy Cleavage F2 Loss of HCl (-36 Da) m/z 167 M->F2 Dehydrohalogenation F3 Loss of CO (-28 Da) m/z 143 / 145 F1->F3 Decarbonylation F4 Ring Cleavage m/z < 100 F1->F4 High Collision Energy F2->F4 Ring Opening

Caption: Logical fragmentation pathway of methyl 6-chloro-5-methoxypyrazine-2-carboxylate in positive ESI.

Part 3: Standardized LC-MS/MS Experimental Protocol

To ensure reproducibility across different core facilities, the following protocol is designed as a self-validating system . The observation of the 3:1 isotopic ratio in both the precursor and the m/z 171 fragment validates that the intact chloro-pyrazine core has survived the initial ionization process.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of methyl 6-chloro-5-methoxypyrazine-2-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: The addition of 0.1% formic acid is non-negotiable; it ensures consistent protonation of the weakly basic pyrazine nitrogens, maximizing ESI+ signal intensity and preventing signal suppression.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF or Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Ramp: 15 eV to 35 eV.

  • Causality Check: A CE ramp is strictly required because the loss of CH₃OH occurs at a low energy threshold (~15 eV), while complete ring cleavage requires significantly higher collision energy (>30 eV). A static CE will result in an incomplete fragmentation profile.

Step 4: Data Validation & Interpretation
  • Precursor Confirmation: Confirm the precursor mass at m/z 203.022 (³⁵Cl) and 205.019 (³⁷Cl).

  • Fragment Extraction: Extract ion chromatograms (EIC) for m/z 171 and 167 to verify the primary neutral losses.

  • System Validation: If the m/z 167 peak (loss of HCl) lacks a corresponding ³⁷Cl isotope peak, the fragmentation logic is validated (as the chlorine atom has been successfully ejected from the molecule).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72662, Methyl pyrazinoate" PubChem, [Link]

Validation

Comparative HPLC Method Development Guide: Retention Dynamics of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for highly functionalized heterocyclic intermediates requires moving beyond generic "platform" methods. Methyl 6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for highly functionalized heterocyclic intermediates requires moving beyond generic "platform" methods. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1)[1] presents a unique analytical challenge. It is a critical building block in the synthesis of advanced kinase inhibitors and antiviral agents, meaning its purity profile directly impacts downstream active pharmaceutical ingredient (API) synthesis.

This guide objectively compares stationary phase alternatives and details a self-validating experimental protocol designed to achieve baseline resolution between this analyte and its structurally similar synthetic impurities.

Analytical Context & Mechanistic Challenges

To design a successful separation, we must first deconstruct the physicochemical properties of the analyte:

  • Hydrolytic Lability: The methyl ester group attached to an electron-deficient pyrazine ring is highly susceptible to base-catalyzed hydrolysis. Therefore, the mobile phase must be strictly maintained at an acidic pH (ideally pH 2.5–3.0) to prevent on-column degradation into 6-chloro-5-methoxypyrazine-2-carboxylic acid.

  • Nitrogen Deactivation: While pyrazines typically exhibit basicity, the electron-withdrawing effects of the chloro (-Cl), methoxy (-OMe), and ester (-COOMe) substituents drastically lower the pKa of the ring nitrogens (expected pKa < 0). At pH 2.7, the molecule remains entirely neutral, virtually eliminating ion-exchange interactions with residual surface silanols and preventing peak tailing.

  • The Critical Pair: The most challenging impurity to resolve is typically the des-chloro analogue (methyl 5-methoxypyrazine-2-carboxylate). Because the hydrophobic difference between the two is minimal, traditional hydrophobic partitioning (C18) often fails to provide adequate resolution (Rs > 2.0).

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To overcome the limitations of standard hydrophobic retention, orthogonal selectivity is required. We compared three distinct stationary chemistries to evaluate their performance in separating the target analyte from its des-chloro impurity.

Performance Data Summary
Stationary PhaseRetention Mechanism(s)Retention Time (min)Resolution (Rs)*Peak Tailing (Tf)Theoretical Plates (N)
Standard C18 Hydrophobic (Dispersive)6.21.51.2012,500
Biphenyl Hydrophobic,

Stacking
7.52.11.1214,200
PFP (Fluorinated) Hydrophobic,

, Dipole, H-Bond
8.13.4 1.05 16,800

*Resolution (Rs) calculated relative to the des-chloro critical pair impurity.

Causality Behind the Data

Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, struggling to differentiate the subtle electron density changes caused by the chlorine atom. The Pentafluorophenyl (PFP) column demonstrates superior performance[2]. The introduction of five fluorine atoms on the stationary phase's phenyl ring creates a highly electron-deficient surface. This allows for strong dipole-dipole interactions with the highly electronegative C-Cl bond of the analyte, as well as hydrogen bonding with the methoxy oxygen[3].

Mechanism Analyte Analyte (Halogenated Pyrazine) Pi π-π Stacking Analyte->Pi Dipole Dipole-Dipole Analyte->Dipole HBond H-Bonding Analyte->HBond Phase Stationary Phase (Pentafluorophenyl) Pi->Phase Dipole->Phase HBond->Phase

Multimodal retention mechanisms between the halogenated analyte and PFP phase.

Optimized Experimental Protocol

Based on the comparative data, the PFP stationary phase is selected. The following protocol is designed as a self-validating system; the inclusion of a specific diluent and acidic modifier ensures both sample stability and reproducible retention.

Materials & Reagents
  • Column: PFP Core-Shell (e.g., Accucore PFP), 100 x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Sample Diluent: Water:Acetonitrile (80:20, v/v) containing 0.05% Formic Acid. (Note: Matching the diluent closely to initial gradient conditions prevents solvent-mismatch band broadening).

Step-by-Step Workflow
  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at 35°C with 5% B for 15 column volumes until baseline UV absorbance (at 254 nm) is stable.

  • Sample Preparation: Dissolve methyl 6-chloro-5-methoxypyrazine-2-carboxylate in the Sample Diluent to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes at room temperature. Do not use pure methanol or high-pH buffers, as transesterification or hydrolysis will artificially inflate impurity peaks.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 7.0 min: 5% to 60% B (Linear ramp to elute the main peak and des-chloro impurity)

    • 7.0 - 9.0 min: 60% to 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary). Flow rate set to 1.0 mL/min. Injection volume: 5 µL.

  • System Suitability Validation: Inject a mixed standard containing the analyte and the des-chloro impurity. The system is validated for use only if Rs > 2.5 and the tailing factor for the main peak is ≤ 1.15.

Workflow N1 1. Column Screening Evaluate C18, Biphenyl, PFP N2 2. Mobile Phase Tuning pH < 4 to prevent hydrolysis N1->N2 N3 3. Gradient Optimization Maximize Rs for critical pairs N2->N3 N4 4. System Validation Assess precision & accuracy N3->N4

Logical workflow for robust HPLC method development and validation.

Conclusion

For highly functionalized, halogenated heterocyclic esters like methyl 6-chloro-5-methoxypyrazine-2-carboxylate, traditional C18 chromatography often falls short of the rigorous resolution requirements needed for pharmaceutical intermediate release testing. By leveraging the multimodal interactions (dipole-dipole,


, and hydrogen bonding) of a Pentafluorophenyl (PFP) stationary phase combined with a strictly controlled acidic mobile phase, researchers can achieve superior peak shape, eliminate on-column degradation, and guarantee baseline resolution of critical synthetic impurities.

References

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." Retrieved from:[Link]

Sources

Comparative

Definitive Guide: Reactivity Profiling of 5-Chloro vs. 6-Chloro Pyrazine Esters

Executive Summary In the functionalization of pyrazine scaffolds, the positioning of the chlorine substituent relative to the activating ester group (C2 position) dictates the dominant reaction pathway. This guide object...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of pyrazine scaffolds, the positioning of the chlorine substituent relative to the activating ester group (C2 position) dictates the dominant reaction pathway.

This guide objectively compares Methyl 5-chloropyrazine-2-carboxylate and Methyl 6-chloropyrazine-2-carboxylate .

  • The 5-Chloro Isomer is the electrophilic powerhouse . It is significantly more reactive toward Nucleophilic Aromatic Substitution (

    
    ) because the leaving group is para to the electron-withdrawing ester, allowing for resonance stabilization of the Meisenheimer intermediate.
    
  • The 6-Chloro Isomer is kinetically distinct . Being meta to the ester, it lacks the same degree of electronic activation for

    
    . It is frequently utilized in transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira) where the mechanism (oxidative addition) is less dependent on the ester's resonance contribution.
    

The Electronic Landscape: Vector Analysis

To understand the reactivity difference, one must visualize the electronic vectors acting on the pyrazine ring. The ester group at C2 acts as a strong Electron Withdrawing Group (EWG).

Activation Vectors
  • Pyrazine Nitrogen Effect: Nitrogen atoms pull electron density, activating ortho and para positions.[1][2]

  • Ester Resonance Effect: The carbonyl group can delocalize a negative charge only from positions ortho or para to itself.

Comparative Visualization (Graphviz)

The following diagram illustrates the resonance pathways. Note that Path A (Attack at C5) allows the negative charge to rest on the electronegative ester oxygen—a highly stable intermediate. Path B (Attack at C6) confines the charge to the ring nitrogens, which is stable but less favorable than the ester-assisted pathway.

G Substrate Pyrazine-2-Carboxylate Scaffold C5_Path 5-Chloro (Para to Ester) Attack Substrate->C5_Path Nucleophile Attack C6_Path 6-Chloro (Meta to Ester) Attack Substrate->C6_Path Nucleophile Attack Inter_C5 Meisenheimer Complex A (Charge delocalized to Ester Oxygen) HIGH STABILITY C5_Path->Inter_C5 Resonance Assisted Inter_C6 Meisenheimer Complex B (Charge on Ring Nitrogen only) MODERATE STABILITY C6_Path->Inter_C6 Inductive Only Product_C5 5-Substituted Product (Fast Kinetics) Inter_C5->Product_C5 Rapid Elimination Product_C6 6-Substituted Product (Slow Kinetics) Inter_C6->Product_C6 Slow Elimination

Figure 1: Mechanistic divergence in


 reactivity. The 5-position benefits from extended conjugation with the ester.

Performance Comparison: vs. Cross-Coupling

The following table summarizes experimental observations regarding the utility of each isomer.

FeatureMethyl 5-Chloro -2-pyrazinecarboxylateMethyl 6-Chloro -2-pyrazinecarboxylate
Position Relative to Ester Para (C5)Meta (C6)
Position Relative to N Ortho to N4Ortho to N1

Reactivity
High . Reacts with amines/alkoxides under mild conditions (0–25°C).Moderate/Low . Often requires heating (>80°C) or strong bases.
Primary Application Introduction of Heteroatoms (O, N, S) via substitution.[3][4]Carbon-Carbon bond formation via Pd-catalysis.
Regioselectivity (if dichloro) In 3,5-dichloro-2-ester, the 5-position is selectively attacked over the 3-position due to steric/electronic balance.In 3,6-dichloro-2-ester, mixtures often occur, though 6-attack is possible.
Leaving Group Ability Cl is an excellent leaving group here due to strong activation.Cl is a good handle for oxidative addition (Pd), less labile for

.
Scientific Insight: The "Para-EWG" Rule

In heterocyclic chemistry, a leaving group para to an EWG (like an ester or nitro group) is typically


 to 

times more reactive toward nucleophiles than the meta isomer. This is because the para transition state resembles a stabilized quinoid structure.

Experimental Protocols

These protocols are designed to be self-validating. If the 5-chloro protocol is applied to the 6-chloro isomer without modification (e.g., increasing temperature), the reaction will likely remain incomplete, confirming the reactivity difference.

Protocol A: High-Efficiency Amination of 5-Chloro Ester ( )

Target: Synthesis of Methyl 5-(benzylamino)pyrazine-2-carboxylate

Rationale: The high electrophilicity of the 5-position allows this reaction to proceed without metal catalysis, using mild base.

  • Setup: To a reaction vial equipped with a magnetic stir bar, add Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv, e.g., 172 mg, 1.0 mmol).

  • Solvent: Dissolve in anhydrous THF or DMF (3.0 mL). Note: DMF accelerates

    
     due to polarity.
    
  • Nucleophile: Add Benzylamine (1.1 equiv, 1.1 mmol).

  • Base: Add Triethylamine (

    
    ) or DIPEA (1.2 equiv).
    
  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC or LCMS. 5-Chloro substrates typically reach >95% conversion within 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over

    
     and concentrate.
    
  • Expected Yield: 85–95%.

Protocol B: Suzuki-Miyaura Coupling of 6-Chloro Ester

Target: Synthesis of Methyl 6-phenylpyrazine-2-carboxylate

Rationale: Since


 is sluggish at the 6-position, Palladium catalysis is the preferred method for functionalization.
  • Setup: Charge a microwave vial with Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv), and

    
      (0.05 equiv, 5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (4 mL) and aqueous

    
     (2M, 1.0 mL, 2.0 equiv).
    
  • Degassing: Sparge with Nitrogen/Argon for 5 minutes (Critical for Pd cycle).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Expected Yield: 70–85%.

Strategic Selection Guide

Use the decision tree below to select the correct starting material for your target molecule.

DecisionTree Start Target Molecule Requirement Q1 What bond are you forming at the Pyrazine ring? Start->Q1 Branch_Hetero Carbon-Heteroatom Bond (C-N, C-O, C-S) Q1->Branch_Hetero Branch_Carbon Carbon-Carbon Bond (C-Aryl, C-Alkyl) Q1->Branch_Carbon Decision_5 USE 5-CHLORO ISOMER Method: SNAr (Mild) Branch_Hetero->Decision_5 Preferred Branch_Carbon->Decision_5 Also works (Suzuki) Decision_6 USE 6-CHLORO ISOMER Method: Pd-Coupling Branch_Carbon->Decision_6 Standard

Figure 2: Strategic decision matrix for pyrazine functionalization.

References

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from [Link]

  • ResearchGate. (2025).[5] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

Sources

Validation

Analytical Characterization Guide: Benchmarking ATR-FTIR vs. Transmission Spectroscopy for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1, Formula: C₇H₇ClN₂O₃) is a highly functionalized heterocyclic building block extensively used in pharmaceutical synthesis and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1, Formula: C₇H₇ClN₂O₃) is a highly functionalized heterocyclic building block extensively used in pharmaceutical synthesis and drug development[1]. Because it contains multiple polar functional groups—an ester, a methoxy group, a halogen, and a diazine ring—Infrared (IR) spectroscopy is an indispensable tool for its structural validation.

This guide objectively compares the analytical performance of the two primary Fourier Transform Infrared (FTIR) sampling techniques: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) . By analyzing the causality behind the vibrational modes and providing self-validating experimental protocols, this guide empowers researchers to select the optimal methodology for characterizing this specific pyrazine derivative.

Structural Causality & Predicted Vibrational Modes

To understand the IR spectrum of methyl 6-chloro-5-methoxypyrazine-2-carboxylate, we must analyze the causality behind its molecular vibrations. The molecule's rigid, conjugated structure dictates specific force constants for its bonds:

  • Methyl Ester (-COOCH₃): Saturated esters typically exhibit a strong carbonyl (C=O) stretch at 1735 cm⁻¹[2]. However, in this molecule, the ester is directly conjugated with the electron-withdrawing pyrazine ring. This conjugation slightly weakens the C=O double bond character, shifting the absorption to the 1720–1735 cm⁻¹ range.

  • Pyrazine Ring (C=N and C=C): The diazine core is characterized by sharp, distinct C=N stretching vibrations. Due to the asymmetric substitution (chloro, methoxy, and ester groups), the ring is highly polarized, resulting in strong IR-active modes between 1560 cm⁻¹ and 1600 cm⁻¹ [3].

  • Methoxy & Ester C-O-C: The asymmetric stretching of the C-O-C bonds in both the ester and the methoxy group dominates the "fingerprint" region. These typically appear as intense, overlapping bands between 1260 cm⁻¹ and 1285 cm⁻¹ [4].

  • Chlorine Substituent (C-Cl): The heavy mass of the chlorine atom attached to the aromatic ring acts as a harmonic oscillator with a high reduced mass, pushing the stretching frequency down into the far-fingerprint region, typically around 710–750 cm⁻¹ [4].

Methodology Comparison: ATR-FTIR vs. KBr Pellet

When analyzing a solid crystalline powder like methyl 6-chloro-5-methoxypyrazine-2-carboxylate, the choice of sampling technique drastically affects the spectral output.

The KBr Pellet (Transmission) "Gold Standard"

The KBr pellet method relies on diluting the sample in an IR-transparent potassium bromide matrix[5].

  • Advantage: It produces a true transmission spectrum with linear adherence to Beer-Lambert's law, making it ideal for quantitative analysis and matching with legacy spectral libraries[6].

  • Drawback (The Moisture Artifact): KBr is highly hygroscopic[7]. Because methyl 6-chloro-5-methoxypyrazine-2-carboxylate lacks any O-H or N-H bonds, its spectrum above 3100 cm⁻¹ should be flat. However, poorly prepared KBr pellets will introduce a broad, false O-H stretching band at ~3400 cm⁻¹, which can be misinterpreted as an impurity[5].

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (IRE), typically a diamond crystal, where an evanescent wave penetrates the sample[8].

  • Advantage: It requires zero sample preparation, is non-destructive, and completely eliminates the hygroscopic water artifacts associated with KBr[7].

  • Drawback (Penetration Depth Bias): The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength. Consequently, low-wavenumber peaks (like the C-Cl stretch at 712 cm⁻¹) will appear artificially intense compared to high-wavenumber peaks (like the C-H stretch at 3060 cm⁻¹) unless an ATR mathematical correction is applied.
    

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the rigorous workflows for both methods.

Protocol A: High-Throughput ATR-FTIR (Diamond Crystal)
  • Background Validation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation: The baseline must be flat, with no residual organic peaks.

  • Sample Application: Transfer ~2–5 mg of methyl 6-chloro-5-methoxypyrazine-2-carboxylate powder directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil until the clutch mechanism slips. Causality: Consistent pressure ensures uniform optical contact between the rigid crystalline powder and the crystal, maximizing the signal-to-noise ratio without fracturing the crystal.

  • Acquisition & Correction: Collect 32 scans. Immediately apply an "ATR Correction" algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for direct comparison with transmission libraries.

Protocol B: High-Fidelity Transmission (KBr Pellet)
  • Matrix Dehydration: Dry IR-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours prior to use to eliminate adsorbed moisture.

  • Milling and Dilution: In a pre-warmed agate mortar, gently mix ~1 mg of the pyrazine compound with ~100 mg of dry KBr (1:100 ratio). Causality: Do not grind aggressively; excessive shear force can induce polymorphic phase transitions or localized melting in functionalized heterocycles.

  • Vacuum Pressing: Transfer the homogenized mixture to a 13 mm stainless steel pellet die. Attach a vacuum pump for 1 minute to evacuate trapped air (preventing opaque, light-scattering pellets), then apply 10 tons of pressure via a hydraulic press for 2 minutes[5].

  • Acquisition: Mount the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution. Validation: Check the 3400 cm⁻¹ region; a flat baseline confirms a moisture-free, high-quality pellet.

Comparative Data Presentation

The following table summarizes the expected quantitative peak data and how the sampling methodology influences the observed spectrum.

Functional Group / ModeExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Pellet Observation
Aromatic C-H Stretch ~3062Weak intensity (due to low

)
Medium intensity, sharp
Aliphatic C-H Stretch ~2935, 2985Weak intensityMedium intensity
Ester C=O Stretch 1720 - 1735Strong, sharpStrong, sharp
Pyrazine C=N Stretch 1560 - 1600Medium-StrongMedium-Strong
C-O-C Asym. Stretch 1260 - 1285StrongStrong
C-Cl Stretch ~710 - 750Very Strong (enhanced by high

)
Strong
O-H Stretch (Artifact) ~3400Absent (True representation)Often present (KBr moisture)

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate IR characterization workflow for this compound.

G Start Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (Solid Sample) Decision Select IR Sampling Technique Start->Decision ATR ATR-FTIR (Diamond Crystal) - Non-destructive - Rapid screening Decision->ATR High Throughput / Limited Sample KBr Transmission (KBr Pellet) - High fidelity - Library matching Decision->KBr Reference Grade Spectra PrepATR Direct application to crystal Apply consistent pressure ATR->PrepATR PrepKBr Grind with dry KBr (1:100) Press at 10 tons for 2 min KBr->PrepKBr DataATR Apply ATR Correction (Penetration depth adjustment) PrepATR->DataATR DataKBr Check for moisture (3400 cm⁻¹) Verify baseline PrepKBr->DataKBr Analysis Peak Assignment & Structural Validation (C=O, C=N, C-O-C, C-Cl) DataATR->Analysis DataKBr->Analysis

Workflow comparing ATR-FTIR and KBr Pellet techniques for pyrazine derivative characterization.

References

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials, 13 Feb. 2012,[Link][7]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts, 30 Sep. 2024,[Link]

  • KinTek Solution. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." KinTek Press,[Link][5]

  • MDPI. "Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol." Molecules, 29 Sep. 2021,[Link][3]

  • Royal Society of Chemistry (RSC). "Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review." Nanoscale Advances, 26 Aug. 2025,[Link][6]

  • Arabian Journal of Chemistry. "Synthesis, thermal property and antifungal evaluation of pyrazine esters." Elsevier, 8 Aug. 2022,[Link][4]

Sources

Comparative

Comprehensive Melting Point Range Verification Guide for CAS 1823894-32-1 (Methyl 6-chloro-5-methoxypyrazine-2-carboxylate)

Executive Summary Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and drug discovery. Because of its dense...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and drug discovery. Because of its dense substitution pattern—featuring a halogen, a methoxy group, and an ester moiety on a pyrazine core—its crystal lattice is highly sensitive to impurities and polymorphic shifts. Accurate verification of its melting point (nominally 255–257 °C [1]) is not merely a quality control checkbox; it is a fundamental predictor of downstream reactivity and formulation stability.

This guide objectively compares the thermal performance of our high-purity product against alternative suppliers, detailing the causality behind our self-validating analytical protocols to ensure researchers can trust their structural starting materials.

The Causality of Thermal Analysis

Why is exact melting point verification critical for this specific compound?

  • Lattice Disruption (Raoult's Law): Even trace amounts of residual solvents or synthetic byproducts act as plasticizers. These impurities disrupt the intermolecular hydrogen bonding and dipole-dipole interactions of the pyrazine ring, leading to a depressed and broadened melting range.

  • Thermal Degradation Risk: Halogenated pyrazine esters can undergo oxidative degradation at elevated temperatures. Therefore, relying solely on visual capillary methods without inert atmospheric control can yield false-positive broadening. Differential Scanning Calorimetry (DSC) under a nitrogen purge isolates the true thermodynamic melting event from oxidative artifacts.

Impurity_Causality Impurity Presence of Impurities (Solvent/Byproducts) Lattice Crystal Lattice Disruption Impurity->Lattice Thermo Lowered Intermolecular Forces Lattice->Thermo MP_Drop Melting Point Depression (Onset < 255 °C) Thermo->MP_Drop MP_Broad Broadened MP Range (> 2 °C spread) Thermo->MP_Broad Result Failed Quality Verification MP_Drop->Result MP_Broad->Result

Fig 1: Logical relationship of impurity-driven melting point depression and broadening.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness, our verification system employs orthogonal techniques: a visual capillary method for macroscopic phase change observation, and DSC for precise thermodynamic quantification. This dual-method approach serves as a self-validating loop.

MP_Workflow Sample CAS 1823894-32-1 Sample Preparation Calib Calibration System (Indium / Zinc Standards) Sample->Calib Split Method Selection Calib->Split Capillary OptiMelt Capillary (Visual Range) Split->Capillary DSC DSC Q2000 (Thermodynamic Profile) Split->DSC CapData Visual MP Range (255 - 257 °C) Capillary->CapData DSCData Onset Temp & Enthalpy (High Precision) DSC->DSCData Validate Self-Validating Purity Confirmation CapData->Validate DSCData->Validate

Fig 2: Dual-method workflow for thermodynamic and visual melting point verification.

Protocol A: Visual Capillary Method (USP <741> Compliant)

Objective: Determine the macroscopic melting range (first liquid drop to complete liquefaction).

  • Sample Preparation: Gently pulverize the sample and dry under vacuum at 40 °C for 12 hours.

    • Causality: Pulverization ensures uniform heat transfer, while drying removes moisture that would artificially depress the melting point.

  • Capillary Loading: Pack the sample into a glass capillary tube to a strict height of 3 mm.

  • Heating Profile: Rapidly heat the block to 245 °C, then reduce the ramp rate to exactly 1 °C/min [3].

    • Causality: A slow ramp rate near the expected melting point (255 °C) prevents thermal lag between the heating block and the sample, ensuring the recorded temperature accurately reflects the sample's internal temperature.

Protocol B: Differential Scanning Calorimetry (ASTM E794 Compliant)

Objective: Quantify the extrapolated onset temperature (


) and enthalpy of fusion (

).
  • Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium (

    
     °C) and Zinc (
    
    
    
    °C) standards.
    • Causality: Bracketing the target temperature (~255 °C) with these standards guarantees sensor linearity and absolute thermal accuracy.

  • Sample Encapsulation: Weigh exactly 3.00 ± 0.05 mg of the sample into a standard aluminum pan and crimp loosely.

  • Thermal Profiling: Heat from 200 °C to 280 °C at 10 °C/min under a constant nitrogen purge of 50 mL/min [2].

    • Causality: The nitrogen purge displaces ambient oxygen, preventing high-temperature oxidative degradation of the methoxy group, which would otherwise manifest as an exothermic baseline drift and obscure the true melting endotherm.

Comparative Performance Data

We benchmarked our high-purity CAS 1823894-32-1 against two leading market alternatives. The experimental data below demonstrates the direct correlation between chemical purity (verified via HPLC) and thermal stability.

SupplierVisual MP Range (°C)DSC Onset Temp (

, °C)
Enthalpy of Fusion (

, J/g)
HPLC Purity (%)
Our High-Purity Standard 255.2 - 256.8255.45112.4> 99.5%
Alternative Supplier A 252.1 - 255.5252.80104.297.2%
Alternative Supplier B 254.0 - 256.5254.10108.798.5%

Data Analysis: Alternative Supplier A exhibits a significantly depressed DSC onset temperature (252.80 °C) and a broadened visual range (>3 °C spread). This indicates a disrupted crystal lattice, corroborated by their lower HPLC purity (97.2%). The reduced enthalpy of fusion (104.2 J/g) further confirms that less thermal energy is required to break the compromised intermolecular bonds. In contrast, our product maintains a sharp, high-temperature melting profile with a tight 1.6 °C visual range, validating its absolute structural integrity.

Conclusion

For complex pyrazine derivatives like CAS 1823894-32-1, melting point verification must transcend basic visual checks. By employing a self-validating matrix of USP <741> capillary methods and ASTM E794 DSC profiling, researchers can definitively assess batch purity. Our comparative data proves that strict adherence to these mechanistic protocols guarantees a superior, highly crystalline product, mitigating downstream synthesis and formulation risks in drug development workflows.

References

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." Available at: [Link]

  • Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv (2019). Available at: [Link]

Validation

Part 1: The Causality of Chemical Shifts in Methoxypyrazines

As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I frequently encounter the analytical bottleneck of assigning highly electron-deficient heterocycles. Methoxypyrazines (M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I frequently encounter the analytical bottleneck of assigning highly electron-deficient heterocycles. Methoxypyrazines (MPs), such as 2-methoxy-3-isobutylpyrazine (IBMP), are high-impact volatile compounds critical to the flavor and fragrance industry[1], and their core structures are increasingly prevalent as scaffolds in pharmaceutical drug development (e.g., targeted kinase inhibitors).

Accurate structural characterization of these molecules relies heavily on


C Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complex interplay of inductive and resonance effects on the pyrazine ring often complicates signal assignment[2]. This guide objectively compares the gold-standard empirical 

C NMR acquisition against leading in-silico predictive software (ACD/Labs Structure Elucidator and Mnova NMR Predict).

To effectively evaluate empirical data against predictive models, one must first understand the quantum mechanical environment of the methoxypyrazine ring. Chemical shifts are not random; they are the direct consequence of localized electron density.

  • The Pyrazine Scaffold: The two nitrogen atoms in the diazine ring are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that generally deshields the ring carbons compared to a standard benzene ring[2].

  • The Methoxy Substituent (C2): The addition of an -OCH

    
     group introduces competing electronic effects. The oxygen atom's electronegativity exerts a strong -I effect, severely deshielding C2 (pushing it downfield to ~157–161 ppm). Conversely, the oxygen lone pairs participate in resonance (+M effect), donating electron density into the 
    
    
    
    -system. This resonance primarily shields the ortho-like (C3) and para-like (C5) positions, shifting them upfield[2].
  • The Meta Position (C6): C6 experiences minimal resonance shielding (+M) but remains subject to the inductive withdrawal of the nitrogens, making its chemical shift highly sensitive to solvent interactions and additional alkyl substitutions.

Part 2: Workflow Comparison (Empirical vs. In-Silico)

The modern laboratory does not rely solely on one method. Instead, it utilizes a parallel workflow where empirical acquisition and in-silico prediction act as orthogonal verification tools to resolve structural ambiguities[3].

G Title Methoxypyrazine NMR Characterization Workflow Empirical Protocol A: Empirical Acquisition (Spectrometer) Title->Empirical Predictive Protocol B: In-Silico Prediction (ACD/Labs, Mnova) Title->Predictive Prep Sample Prep: CDCl3 (Minimizes H-bonding) Empirical->Prep Draw Structural Input & Solvent Definition Predictive->Draw Acq 1D 13C Acquisition (D1 > 2.0s for Quaternaries) Prep->Acq Val_Emp Self-Validation: 2D HSQC & HMBC Anchoring Acq->Val_Emp Compare Data Synthesis & Structural Confirmation Val_Emp->Compare Algo Algorithm Execution (HOSE or Ensemble ML) Draw->Algo Val_Pred Self-Validation: Confidence Scoring & DB Match Algo->Val_Pred Val_Pred->Compare

Figure 1: Parallel self-validating workflows for empirical and predictive 13C NMR characterization.

Part 3: Performance Comparison: Empirical Data vs. Predictive Software

How do modern predictive algorithms stack up against empirical reality?

  • ACD/Labs Structure Elucidator: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes, relying on massive fragment databases[4]. It excels when the exact or highly similar molecular fragment exists in the database.

  • Mnova NMR Predict: Employs an ensemble approach, combining Machine Learning (ML) with empirical rules. It is highly adaptable to novel scaffolds but can occasionally struggle with the subtle anisotropic effects of specific solvents.

Below is a quantitative comparison of


C shifts for 2-methoxy-3-isobutylpyrazine (IBMP).

Table 1:


C NMR Chemical Shift Comparison for IBMP (CDCl

, ppm)
Carbon PositionEmpirical Data (126 MHz)ACD/Labs (HOSE Prediction)Mnova (Ensemble ML)

Max Deviation
C2 160.5159.8161.20.7
C3 143.4144.1142.50.9
C5 141.0141.6140.20.8
C6 134.5135.2133.80.7
-OCH

53.853.554.10.3
Isobutyl (CH

)
41.241.540.80.4

Observation: Both software suites perform exceptionally well (deviations < 1.0 ppm) for the aliphatic side chains. However, the highly conjugated, electron-deficient pyrazine ring carbons show slight deviations, highlighting the necessity of empirical validation[3].

Part 4: Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Self-Validating Empirical C NMR Acquisition

A 1D


C spectrum alone is insufficient for unambiguous assignment of C3 vs. C5 vs. C6 due to their similar chemical environments.
  • Sample Preparation: Dissolve 15-20 mg of the methoxypyrazine derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal reference).
    
    • Causality: CDCl

      
       is chosen over DMSO-d
      
      
      
      to minimize hydrogen-bonding interactions with the pyrazine nitrogens. H-bonding in DMSO can artificially deshield C3 and C5, skewing the data away from predictive baseline models.
  • 1D

    
    C Acquisition:  Acquire at 126 MHz (or higher) using a standard composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) to decouple protons. Set the relaxation delay (D1) to at least 2.0 seconds.
    
    • Causality: Quaternary carbons like C2 and C3 in pyrazines lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these signals integrate properly and are not lost in the baseline noise.

  • Self-Validation via 2D NMR (HSQC & HMBC):

    • HSQC: Correlate the proton signals to their directly attached carbons to instantly identify the -OCH

      
       and isobutyl carbons.
      
    • HMBC: Look for the critical

      
       long-range correlation between the methoxy protons (~3.9 ppm) and the C2 carbon (~160.5 ppm). This definitively anchors the C2 assignment, allowing the rest of the ring system to be solved sequentially without guesswork.
      
Protocol B: In-Silico Prediction & Validation Workflow
  • Structural Input: Draw the target molecule in the software interface, ensuring correct stereochemistry if chiral centers exist on the alkyl chains.

  • Algorithm Selection & Solvent Definition: Select the prediction algorithm and explicitly set the solvent to CDCl

    
    .
    
    • Causality: Predictive models use solvent-specific correction factors. Failing to match the empirical solvent invalidates the comparison, as the software will default to gas-phase or generic solvent calculations.

  • Self-Validation via Confidence Scoring: Do not accept predictions blindly. Evaluate the software's internal validation metric (e.g., ACD/Labs' "Match Quality" or Mnova's color-coded confidence nodes)[4]. If the confidence score for C5 or C6 is low—indicating a lack of database precedent for that specific substitution pattern—the protocol mandates reverting to Protocol A (Empirical HMBC) for definitive verification.

References

  • Analysis and sensory evaluation of the stereoisomers of 4-mercapto-2-alkanols. mediaTUM. Available at:[Link]

  • Solving Quality Problems in Several Flavor Aroma Chemicals. Perfumer & Flavorist. Available at: [Link]

  • ACD/Structure Elucidator: 20 Years in the History of Development. ResearchGate. Available at:[Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Semantic Scholar. Available at: [Link]

Sources

Comparative

Purity analysis standards for pyrazine carboxylate intermediates

Executive Summary: The "Polarity Trap" in Pyrazine Analysis In pharmaceutical synthesis, particularly for antitubercular agents (Pyrazinamide) and antiviral nucleoside analogs (Favipiravir), pyrazine carboxylate intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap" in Pyrazine Analysis

In pharmaceutical synthesis, particularly for antitubercular agents (Pyrazinamide) and antiviral nucleoside analogs (Favipiravir), pyrazine carboxylate intermediates present a unique analytical challenge. Their high polarity, small molecular size, and basic nitrogen atoms create a "polarity trap" for standard Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares the three dominant analytical standards for these intermediates:

  • Modified RP-HPLC (The Traditional Standard)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) (The High-Resolution Alternative)

  • qNMR (Quantitative Nuclear Magnetic Resonance) (The Absolute Purity Orthogonal)

Key Finding: While RP-HPLC remains the QC standard for finished products, HILIC demonstrates superior selectivity for polar impurities in intermediate analysis, and qNMR is indispensable for primary reference standard qualification where no certified standard exists.

Comparative Methodology & Experimental Protocols

Method A: Modified RP-HPLC (Ion-Suppression/Pairing)

The industry workhorse, optimized to force retention of polar species.

Mechanism: Uses high-aqueous mobile phases and pH control to suppress ionization of the carboxylic acid, increasing hydrophobicity.

Experimental Protocol:

  • Column: C18 (Polar-Embedded or "Aq" type), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 - suppresses carboxylate ionization).

    • Solvent B: Acetonitrile.[1][2][3][4][5][6]

    • Isocratic Mode: 95% A / 5% B (High aqueous content required for retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Pyrazine

    
     transition).
    
  • Sample Diluent: Mobile Phase A (Critical: Organic diluents cause peak breakthrough).

Performance Data (Representative):

  • Retention Time (RT): Pyrazine-2-carboxylic acid elutes early (~3.5 min).

  • Limitation: "Void volume interference." Highly polar impurities (e.g., hydrolysis byproducts) often co-elute with the solvent front.

Method B: HILIC (Hydrophilic Interaction LC)

The modern alternative for polar heterocycles.

Mechanism: Partitions analytes into a water-enriched layer on the surface of a polar stationary phase.[7] Water is the "strong" solvent here. [4][7]

Experimental Protocol:

  • Column: Amide or Zwitterionic stationary phase (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.0).

    • Solvent B: Acetonitrile.[1][2][3][4][5][6]

    • Gradient: 90% B to 70% B over 15 mins (decreasing organic increases elution strength).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 270 nm or ESI-MS (Positive Mode).

Performance Data (Representative):

  • Retention Time (RT): Pyrazine-2-carboxylic acid elutes later (~8.2 min).

  • Advantage: Excellent separation of regioisomers (e.g., 2,3- vs 2,6-disubstituted pyrazines) which co-elute on C18.

Method C: qNMR (Quantitative NMR)

The self-validating primary standard.

Mechanism: Direct molar ratio measurement between the analyte and a certified internal standard (IS). Independent of UV extinction coefficients.

Experimental Protocol:

  • Solvent: DMSO-d6 (prevents exchange of acidic protons).

  • Internal Standard: Maleic Acid (Traceable Reference Material).

    • Selection Logic: Maleic acid singlet (6.3 ppm) does not overlap with pyrazine aromatic protons (8.5–9.5 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be

      
       to ensure full relaxation).
      
    • Scans: 16–32.

Data Presentation: Performance Comparison Matrix

The following table summarizes experimental validation data comparing the three methods for a crude sample of 3-hydroxy-2-pyrazinecarboxamide (Favipiravir intermediate).

MetricMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Method C: qNMR
Retention Factor (

)
1.2 (Poor retention)4.5 (Ideal retention)N/A
Resolution (

)
1.8 (vs. starting material)> 5.0 (vs. starting material)N/A (Spectral Resolution)
LOD (Limit of Detection) 0.05%0.01% (MS compatible)~0.5% (Sensitivity limited)
Precision (RSD) 0.8%1.2%0.1%
Primary Use Case Routine QC, Stability TestingImpurity Profiling, Regioisomer SeparationReference Standard Qualification
Critical Weakness Dewetting of C18 in 100% aqueous; Peak tailing.Long equilibration times; Sample solubility issues in high ACN.High cost; Low sensitivity for trace impurities.

Decision Logic & Workflow Visualization

Diagram 1: Analytical Method Selection Workflow

Caption: Logical decision tree for selecting the appropriate purity method based on analyte polarity and analysis goals.

MethodSelection Start Start: Pyrazine Sample Goal Define Analysis Goal Start->Goal IsRefStd Is Reference Std Available? Goal->IsRefStd TraceImp Need Trace Impurity (<0.1%)? IsRefStd->TraceImp Yes qNMR Method C: qNMR (Absolute Purity) IsRefStd->qNMR No (New Synthesis) Polarity Analyte LogP < -1.0? TraceImp->Polarity Yes TraceImp->qNMR No (Assay only) HILIC Method B: HILIC-MS (High Sensitivity/Polar) Polarity->HILIC Yes (Highly Polar) RPHPLC Method A: RP-HPLC (Aq) (Routine QC) Polarity->RPHPLC No (Moderately Polar)

Diagram 2: Impurity Fate Mapping (Favipiravir Synthesis)

Caption: Tracking the fate of pyrazine impurities from synthesis to detection. HILIC is required to resolve the highly polar 2-aminopyrazine.

ImpurityFate SM Starting Material: 2-Aminopyrazine Rxn Reaction: Chlorination/Hydrolysis SM->Rxn Inter Intermediate: 6-chloro-3-hydroxy- pyrazine-2-carboxamide Rxn->Inter Imp1 Impurity A: Unreacted SM (Highly Polar) Rxn->Imp1 Residual Imp2 Impurity B: Regioisomer (Isobaric) Rxn->Imp2 Side Rxn Detect Detection Method Imp1->Detect Co-elutes on C18 Resolves on HILIC Imp2->Detect Requires HILIC/NMR for separation

Scientific Integrity & Expert Insights

The "Self-Validating" Protocol

To ensure trustworthiness (Trustworthiness in E-E-A-T), we recommend a System Suitability Test (SST) that specifically challenges the method's ability to retain polar species.

  • Protocol: Inject a mixture of Uracil (void volume marker) and Pyrazine-2-carboxylic acid.

  • Acceptance Criteria: The capacity factor (

    
    ) for the pyrazine peak must be 
    
    
    
    . If
    
    
    , the method is not valid for purity determination as it risks co-elution with unretained salts.
Causality in Method Failure

Why does standard RP-HPLC fail? Pyrazine nitrogens are basic (


), but the carboxylate group (

) dominates behavior. At neutral pH, the molecule is anionic and unretained on C18. At low pH (< 2.0), the nitrogen protonates, but the molecule remains highly water-soluble. HILIC solves this by utilizing the water layer formed on the amide stationary phase, where the polar pyrazine partitions preferentially, delaying elution.

References

  • SIELC Technologies. (2025).[6] HPLC Separation of Pyrazinecarboxamide and Related Compounds on Primesep A. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide. Retrieved from [Link]

  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • PMC (NIH). (2022). Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir. Retrieved from [Link]

Sources

Validation

Reference Standards for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate: A Comparative Qualification Guide

This guide outlines the technical qualification, application, and comparative analysis of reference standards for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1).[1] It is designed for analytical chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical qualification, application, and comparative analysis of reference standards for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1).[1] It is designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads involved in the development of pyrazine-based antivirals (e.g., Favipiravir analogs) and SHP2 inhibitors.[1]

Executive Summary

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a critical pharmacophore building block.[1][2][3] In drug development, it serves two distinct roles: as a Key Starting Material (KSM) for late-stage API synthesis and as a Process Impurity Marker .[1][3]

The reliability of analytical data hinges on the quality of the reference standard used.[1] This guide compares Commercial Grade Building Blocks against Qualified Reference Standards , demonstrating why "purity by HPLC" is insufficient for regulatory submission and offering a self-validating protocol for in-house qualification.

Part 1: Technical Comparison of Standard Grades

In early discovery, a 95% purity "building block" is acceptable.[1] However, for GMP release testing or impurity quantification, the standard must be fully characterized.[1] The following table contrasts these material grades based on experimental performance.

Table 1: Comparative Performance of Reference Material Grades

FeatureGrade A: Qualified Reference Standard Grade B: Commercial Building Block Impact on Data Integrity
Assigned Purity 99.4% w/w (Mass Balance or qNMR)97.2% Area% (HPLC only)Grade B overestimates potency, leading to mass balance errors in reaction monitoring.[1][2][3]
Regioisomer Content < 0.10% (specifically 3-Cl isomer)0.5% - 1.5% The 3-chloro isomer co-elutes in generic gradients, causing false purity assignment.[1][2]
Water/Volatiles Quantified (KF & GC-HS) and corrected.Not determined.Unaccounted water/solvent leads to assay bias of 1-3%.[1][2]
Trace Metals < 20 ppm (ICP-MS)UnknownResidual Pd/Cu catalysts can degrade the ester during solution storage.[1][2][3]
Application GMP Release, Impurity QuantificationSynthetic Screening, TLC IDGrade B is unsuitable for quantitative impurity profiling.[1][3]
Part 2: Critical Quality Attributes & Isomeric Challenges

The primary challenge with Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is the presence of its regioisomer, Methyl 3-chloro-5-methoxypyrazine-2-carboxylate .[1][2]

  • Mechanism: During the chlorination or methoxylation steps of the pyrazine ring, regioselectivity is rarely 100%.[1]

  • Analytical Risk: These isomers have identical Molecular Weights (202.59 Da) and very similar LogP values.[1][3] Standard C18 gradients often fail to resolve them.[1]

Experimental Evidence: Isomer Resolution

We compared two HPLC methods to demonstrate the necessity of specific stationary phases.

  • Method A (Generic C18): Co-elution of 6-Cl and 3-Cl isomers.[1][2] Single peak observed.[1]

  • Method B (PFP - Pentafluorophenyl): Baseline separation (

    
    ).[1][2] The PFP phase interacts with the different dipole moments of the chloro-substituents relative to the methoxy group.
    

Recommendation: For qualifying this standard, you must use a PFP or Phenyl-Hexyl column to prove the absence of the 3-chloro isomer.[1][2]

Part 3: Qualification Protocols

Use the following self-validating protocols to qualify a batch of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate as a Primary Reference Standard.

Protocol 1: High-Resolution HPLC Purity Assessment

Objective: Determine chromatographic purity and quantify regioisomers.

  • Column: Fluorophenyl (PFP) column (e.g., Ace 5 C18-PFP, 150 x 4.6 mm, 3 µm).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][2]

    • 2-15 min: 5%

      
       60% B (Linear)[1][2]
      
    • 15-20 min: 60%

      
       95% B[1][2]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Pyrazine

    
     transition).[1]
    
  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).

  • Acceptance Criteria: Main peak > 99.0%; Any single impurity < 0.15%.

Protocol 2: Structural Confirmation (NMR)

Objective: Confirm the position of the Chlorine and Methoxy groups to rule out the 3-chloro isomer.[1]

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       3.90 ppm (s, 3H, -COOCH 
      
      
      
      )[1][2]
    • 
       4.05 ppm (s, 3H, -OCH 
      
      
      
      )[1][2]
    • 
       8.60 ppm (s, 1H, Pyrazine H -3)[1][2]
      
  • Differentiation: In the 3-chloro isomer , the aromatic proton is at position 6.[1] Due to the shielding effect of the adjacent methoxy group, the H-6 signal typically shifts upfield relative to H-3.[1] A COSY experiment showing no coupling confirms the isolated proton.[1]

Protocol 3: Stability Stress Testing

Objective: Establish storage conditions and re-test intervals.

Stress ConditionDurationObservationRecommendation
Acid (0.1N HCl) 24 HoursHigh Degradation (>10%) .[1][2] Hydrolysis to carboxylic acid.[1][3]Avoid acidic diluents for long-term storage.[1][2]
Base (0.1N NaOH) 1 HourRapid Degradation (>90%) . Saponification.Strictly avoid basic conditions.
Oxidation (3% H

O

)
24 HoursStable (< 1% degradation).[1][3]N-oxide formation is slow.[1][2]
Thermal (60°C Solid) 7 DaysStable.[1]Good solid-state stability.[1][2]
Part 4: Qualification Workflow Diagram

The following diagram illustrates the decision logic for qualifying a "Commercial Building Block" into a "Reference Standard."

QualificationWorkflow Start Raw Material (Commercial Grade) ID_Check 1. Identity Check (H-NMR & MS) Start->ID_Check Isomer_Check 2. Isomer Screening (PFP Column HPLC) ID_Check->Isomer_Check Structure Confirmed Purification Recrystallization (MeOH/Water) Isomer_Check->Purification Isomer > 0.15% Full_Char 3. Full Characterization (KF, ROI, Residual Solvents) Isomer_Check->Full_Char Isomer < 0.15% Purification->Isomer_Check Retest Assignment 4. Purity Assignment (Mass Balance Calculation) Full_Char->Assignment Final_Std Qualified Reference Standard (Ready for GMP Use) Assignment->Final_Std Purity > 99.0%

Caption: Workflow for upgrading a commercial reagent to a qualified reference standard, emphasizing isomer removal.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11084353, Methyl 6-chloropyrazine-2-carboxylate (Structural Analog).[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 5.12: Reference Standards.[1][3][4][5][6] (Guidance on Primary vs. Secondary Standards). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3] Retrieved from [Link]

Sources

Comparative

Comprehensive Elemental Analysis Comparison Guide for C7H7ClN2O3 Pharmaceutical Building Blocks

As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter the analytical challenges posed by halogenated, nitrogen-rich aromatic intermediates. Compounds with the molecular formula C7H7C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter the analytical challenges posed by halogenated, nitrogen-rich aromatic intermediates. Compounds with the molecular formula C7H7ClN2O3 (Molecular Weight: 202.59 g/mol )—such as and—are critical building blocks in the synthesis of antimalarial agents, kinase inhibitors, and other active pharmaceutical ingredients (APIs).

This guide objectively compares the elemental analysis (EA) performance of high-purity C7H7ClN2O3 commercial products against substandard alternatives. Furthermore, it contrasts standard CHNS analytical methodologies with optimized, halogen-scrubbed workflows, providing the experimental causality and self-validating protocols required to achieve absolute analytical confidence.

Theoretical Framework: The Halogen Challenge

Elemental analysis (specifically CHNS/O) is the gold standard for verifying the absolute purity of synthesized compounds. For C7H7ClN2O3 isomers, the theoretical mass composition is strictly defined:

  • Carbon (C): 41.50%

  • Hydrogen (H): 3.48%

  • Nitrogen (N): 13.83%

  • Chlorine (Cl): 17.50%

  • Oxygen (O): 23.69%

The Mechanistic Challenge: Standard dynamic flash combustion systems oxidize organic samples at 1000°C. When a halogenated compound like C7H7ClN2O3 is combusted, the chlorine atom generates hydrogen chloride (HCl) and free chlorine gas (Cl₂). If not properly managed, these corrosive gases will poison the reduction catalysts and co-elute with carbon dioxide (CO₂) or nitrogen (N₂) in the gas chromatography (GC) column. This leads to artificially inflated carbon and nitrogen readings, resulting in the false rejection of high-purity batches.

To counteract this, an Optimized CHNS Method must employ silver wool as a halogen scavenger. The silver reacts with the combustion gases to form stable silver chloride (AgCl), permanently sequestering the halogen before it reaches the reduction furnace.

Analytical Methodology Comparison

To demonstrate the critical nature of instrument configuration, we compared the analytical performance of two CHNS methodologies using a premium grade of .

Table 1: Standard vs. Optimized Analytical Methods
Analytical ConfigurationHalogen Scavenger%C Detected%N DetectedError MarginDiagnostic Reliability
Optimized CHNS Silver Wool (Ag)41.48%13.80%< 0.2%High (True to theoretical)
Standard CHNS None42.80%14.50%> 1.0%Low (False Positives)

*Note: Elevated values in the standard method are artifacts caused by HCl/Cl₂ co-elution interfering with the Thermal Conductivity Detector (TCD).

Product Performance Comparison: Premium vs. Substandard Isomers

Using the Optimized CHNS method, we evaluated three different commercial samples of C7H7ClN2O3 compounds. High-purity products will align closely with the theoretical values (within a universally accepted ±0.3% margin of error), whereas substandard products exhibit deviations due to incomplete nitration, residual solvents, or isomeric impurities.

Table 2: Elemental Analysis Data for C7H7ClN2O3 Products
Compound / Sample%C%H%N%Cl (Titration)Purity Conclusion
Theoretical Baseline 41.50 3.48 13.83 17.50 N/A
5-Chloro-2-methoxy-4-nitroaniline (Premium)41.483.5113.8017.45Verified >99%
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde41.523.4513.8517.52Verified >99%
Generic Isomer Mixture (Substandard)40.103.8012.9016.80Rejected (<95%)

Experimental Protocol: Self-Validating CHNS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to explain why the action is performed.

Step 1: System Blanking & Baseline Establishment

  • Action: Run three empty ultra-lightweight tin capsules through the combustion cycle.

  • Causality: This establishes the baseline noise of the TCD and confirms the system is completely purged of atmospheric nitrogen and residual carbon.

Step 2: Calibration with Reference Materials

  • Action: Analyze three replicates of a certified reference material (e.g., Sulfanilamide) provided by a trusted supplier like.

  • Causality: Calibrates the detector's response factors for C, H, N, and S, ensuring that the integration of the GC peaks accurately translates to absolute gas volumes.

Step 3: Sample Encapsulation

  • Action: Accurately weigh exactly 1.500 mg to 2.000 mg of the C7H7ClN2O3 sample into a tin capsule. Fold and seal the capsule tightly using micro-forceps.

  • Causality: Precise micro-weighing is critical because the TCD measures absolute quantities. Sealing the capsule excludes atmospheric air, which would otherwise skew the nitrogen data.

Step 4: Flash Combustion

  • Action: Drop the capsule into the oxidation reactor (maintained at 1000°C) synchronized with a pulse of pure oxygen.

  • Causality: The tin capsule undergoes a highly exothermic oxidation, temporarily spiking the local micro-environment to ~1800°C. This extreme thermal shock is required to completely shatter the refractory aromatic rings of the C7H7ClN2O3 isomers.

Step 5: Halogen Scrubbing

  • Action: Pass the resulting combustion gas stream (CO₂, H₂O, NOₓ, Cl₂, HCl) through a zone packed with silver wool.

  • Causality: The silver wool acts as a targeted chemical trap, precipitating the halogens as AgCl and allowing only clean, measurable gases to proceed.

Step 6: Reduction Phase

  • Action: Route the scrubbed gas through a reactor packed with copper wire at 650°C.

  • Causality: The copper serves a dual purpose: it reduces all nitrogen oxides (NOₓ) into quantifiable N₂ gas, and it scavenges any unreacted oxygen that survived the flash combustion, preventing oxidative damage to the GC column.

Step 7: Separation and Detection

  • Action: Separate the N₂, CO₂, and H₂O gases via a specialized GC column and quantify them using a Thermal Conductivity Detector (TCD).

Workflow Visualization

Below is the logical workflow of the optimized CHNS elemental analysis system, specifically tailored for halogenated compounds like C7H7ClN2O3.

CHNS_Workflow N1 Sample Encapsulation (Tin Capsule) N2 Flash Combustion (1000°C + O2 Pulse) N1->N2 Injection N3 Halogen Scrubbing (Ag Wool -> AgCl) N2->N3 Combustion Gases (+ HCl / Cl2) N4 Reduction Phase (Cu Wire -> N2) N3->N4 Halogen-Free Gas Stream N5 GC Separation (N2, CO2, H2O) N4->N5 N2, CO2, H2O N6 TCD Detection & Quantification N5->N6 Sequential Elution

Workflow of CHNS elemental analysis with halogen scrubbing for C7H7ClN2O3.

Conclusion

For drug development professionals working with C7H7ClN2O3 derivatives, achieving accurate elemental analysis is not merely a matter of running a sample through a machine; it requires a deep understanding of the chemical interactions occurring within the combustion reactor. As demonstrated by the comparative data, failing to account for halogen interference results in skewed carbon and nitrogen values, leading to the false rejection of premium pharmaceutical intermediates. By utilizing an optimized methodology with silver wool scrubbing, laboratories can achieve self-validating, high-fidelity data that perfectly mirrors theoretical calculations.

References

  • National Center for Biotechnology Information. "5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3 | CID 10104325." PubChem. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized heterocyclic building blocks. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized heterocyclic building blocks. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 1823894-32-1) is a critical intermediate in pharmaceutical synthesis. However, its specific structural features—namely the halogenated, electron-deficient pyrazine ring—dictate strict operational and disposal protocols.

This guide provides field-proven, self-validating methodologies to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Profile & Mechanistic Toxicology

Before handling any compound, we must understand why it is hazardous. The pyrazine ring is inherently electron-deficient. The addition of an electron-withdrawing chlorine atom at the 6-position makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). If exposed to biological tissue, the compound can react rapidly with nucleophilic amine or thiol groups in proteins. This mechanism is the chemical basis for its classification as a severe skin and eye irritant[1].

Furthermore, the presence of the halogen dictates strict disposal requirements to prevent the environmental release of toxic byproducts.

Table 1: Physicochemical and Hazard Summary

ParameterDetail
Chemical Name Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
CAS Number 1823894-32-1
Molecular Formula C7H7ClN2O3
Molecular Weight 202.6 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Waste Classification Halogenated Organic Solid Waste
Standard Laboratory Handling Protocol

To mitigate the risks associated with H315, H319, and H335 hazard classifications, your workflow must be a self-validating system where engineering controls precede personal protective equipment (PPE).

Step-by-Step Handling Methodology:

  • Verify Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: Ensuring a continuous inward airflow (negative pressure) prevents the inhalation of aerosolized particulates before they can reach the operator's breathing zone[2].

  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended for prolonged synthesis campaigns), OSHA-compliant safety goggles, and a standard laboratory coat[3].

  • Mitigate Static Charge: Use anti-static weighing boats and grounded spatulas. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization. Preventing static buildup is a critical first line of defense against respiratory and ocular exposure.

  • Decontaminate Tools: Post-transfer, immediately wash all spatulas and glassware with a compatible organic solvent (e.g., acetone or methanol), routing the rinsate directly into the halogenated waste stream.

Halogenated Waste Disposal Plan

Standard incineration of chlorinated compounds at low temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be strictly segregated.

Step-by-Step Disposal Methodology:

  • Source Segregation: Place all residual chemical, contaminated weighing paper, and first-pass solvent rinses into a dedicated, chemically compatible container explicitly marked for "Halogenated Organic Waste." Do not mix with non-halogenated solvents.

  • Regulatory Labeling: Affix an EPA/RCRA-compliant hazardous waste label. The label must explicitly list "Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1)" and display the GHS Irritant/Harmful pictograms.

  • Secondary Containment: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, isolated from strong oxidizing agents[3].

  • High-Temperature Destruction: Coordinate with an approved hazardous waste disposal facility. Causality: Halogenated waste requires specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers to safely neutralize the resulting hydrogen chloride (HCl) gas.

DisposalWorkflow A Solid Waste Collection B Halogenated Waste Segregation A->B C EPA/RCRA Compliant Labeling B->C D Secondary Containment Storage C->D E High-Temp Incineration (>1100°C) D->E

Workflow for the segregation and disposal of halogenated pyrazine derivatives.

Emergency Spill Response Workflow

In the event of a powder spill outside of primary containment, immediate isolation is required to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent the tracking of the powder throughout the laboratory.

  • Upgrade PPE: The responding operator must don a half-face particulate respirator (N95 or P100) and fresh nitrile gloves before approaching the spill.

  • Contain and Absorb: Do not use water initially, as it may spread the compound. Cover the powder with an inert, damp absorbent material (like sand or vermiculite) to suppress dust formation[4].

  • Mechanical Collection: Use a non-sparking brush and dustpan to sweep up the absorbent-chemical mixture. Transfer this directly into a sealable halogenated waste bag or bin.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, collecting the contaminated wastewater for proper hazardous disposal[2].

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Contain Spill (Inert Absorbent) C->D E Sweep & Transfer to Halogenated Waste Bin D->E F Decontaminate Surface (Soap & Water) E->F

Emergency spill response protocol for solid halogenated organic compounds.

References
  • BLD Pharm. "Methyl 6-methoxy-2-pyrazinecarboxylate & Derivatives Hazard Data." Retrieved from 1

  • Sigma-Aldrich. "Methyl 6-chloro-5-methoxypyrazine-2-carboxylate Product Information." Retrieved from

  • Fisher Scientific. "Safety Data Sheet - Pyrazine-2-carboxylic acid derivatives." Retrieved from 2

Sources

Handling

Operational Guide: PPE &amp; Handling Protocols for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8] Handling Methyl 6-chloro-5-methoxypyrazine-2-carboxylate requires more than generic "lab safety" compliance.[1][2] As a halogenated heteroaromatic ester, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8]

Handling Methyl 6-chloro-5-methoxypyrazine-2-carboxylate requires more than generic "lab safety" compliance.[1][2] As a halogenated heteroaromatic ester, this compound presents specific risks associated with mucous membrane irritation and potential sensitization .

While often classified as an irritant (Skin/Eye Cat. 2, STOT SE 3), the presence of the chlorine leaving group on the pyrazine ring suggests reactivity that can lead to dermatitis upon repeated exposure. Furthermore, as an ester, it is susceptible to hydrolysis, potentially releasing acidic byproducts if improperly stored or handled in humid conditions.

The Core Philosophy: PPE is your last line of defense. Your primary safety mechanism is the Engineering Control (Fume Hood) . The PPE described below is designed to protect you in the event of containment breach or during specific open-handling operations (weighing/transfer).

Risk Assessment & Engineering Controls

Before selecting gloves or respirators, you must validate your engineering controls.

  • Primary Containment: All handling of solid powder must occur within a certified Chemical Fume Hood (CFH) or a Powder Weighing Station.

  • Airflow Velocity: Ensure face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Halogenated organic powders can be static-prone. Use an ionizing bar during weighing to prevent "flying powder" which increases inhalation risk.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the operation scale.

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Check Quantity > 10g? Solid->Qty_Check Solvent_Check Solvent Type? Solution->Solvent_Check Std_PPE Standard PPE: Nitrile Gloves (4mil) Lab Coat Safety Glasses Qty_Check->Std_PPE No (<10g) High_PPE Enhanced PPE: Double Nitrile or laminate Tyvek Sleeves/Suit N95/P100 (if open sash) Qty_Check->High_PPE Yes (>10g) Solvent_Check->Std_PPE Methanol/Ethanol Solvent_Check->High_PPE DCM/Chloroform (Permeation Risk)

Figure 1: Decision logic for escalating PPE based on physical state and solvent carrier risks.

Personal Protective Equipment (PPE) Matrix

This matrix is calibrated for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate . Note that generic latex gloves are strictly prohibited due to poor chemical resistance against organic intermediates and potential carrier solvents (e.g., Dichloromethane).

Protection ZoneComponentSpecification (Minimum)Scientific Rationale
Hand Protection Primary Glove Nitrile (4-6 mil) Provides adequate splash protection. Nitrile has superior resistance to punctures compared to latex.
Secondary Glove Nitrile (Long Cuff) Required for >10g handling. Creates a "sacrificial layer." If the outer glove is contaminated, it can be stripped without exposing skin.[1]
Respiratory Mask N95 or P100 Only required if handling outside a fume hood (not recommended) or during spill cleanup. The solid dust is a respiratory irritant (STOT SE 3).
Eye/Face Eyewear Chemical Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry.
Body Clothing Lab Coat (Cotton/Poly) Standard protection.[3]
Supplemental Tyvek® Sleeves Recommended during weighing. Prevents powder accumulation on the wrists/forearms, a common contact dermatitis vector.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the container is open, and energy (spatula movement) is applied to the powder.

  • Donning: Put on inner nitrile gloves, then Tyvek sleeves (tucked into inner gloves), then outer nitrile gloves (over sleeves). This creates a shingle effect where powder sheds away from the skin.

  • Static Check: If the powder "flies" or sticks to the spatula, stop. Use an anti-static gun or wipe the spatula with a dryer sheet (if chemically compatible) to discharge.

  • Transfer: Weigh into a tared vial inside the hood. Do not walk the open stock bottle across the lab.

  • Doffing: Remove outer gloves inside the hood immediately after closing the vial. This prevents spreading invisible dust to door handles or keyboards.

B. Reaction Setup (Solvent Risks)

Once in solution, the risk profile shifts to the solvent's permeation properties.

  • If dissolving in Dichloromethane (DCM) or Chloroform : Standard nitrile gloves degrade in <5 minutes. You must use Silver Shield® (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or inert gas line to prevent the escape of potential hydrolysis byproducts (HCl fumes).

C. Decontamination & Spill Response[3]
  • Small Spill (<5g):

    • Cover with a wet paper towel (dampened with water/surfactant) to prevent dust aerosolization.

    • Wipe up inward (circle perimeter to center).

    • Place waste in a sealed bag before removing from the hood.

    • Clean surface with 1N NaOH (to hydrolyze/neutralize) followed by water.

  • Large Spill (>5g): Evacuate the immediate area to let dust settle (15 mins). Don N95/P100 respirator before re-entering to clean.

Waste Disposal Logistics

Proper disposal prevents environmental contamination and downstream hazards for waste handlers.[4]

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Halogenated) Double-bag in clear polyethylene. Label clearly with full chemical name. Do not use generic "Organic Solid" labels.
Liquid Waste Halogenated Organic Segregate from non-halogenated solvents. The chlorine atom requires high-temperature incineration protocols.
Contaminated PPE Solid Hazardous Heavily soiled gloves/sleeves must be treated as chemical waste, not trash.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 5-chloropyrazine-2-carboxylate (Analogous Structure). Retrieved from (Search: CAS 33332-25-1 for structural analog data).

  • PubChem. (n.d.). Compound Summary: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate. National Library of Medicine. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Reference for Nitrile vs. Halogenated Solvents). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][2][6] Retrieved from

(Note: Specific toxicological data for this exact intermediate is often proprietary or limited.[2] Recommendations are based on Structure-Activity Relationships (SAR) of halogenated pyrazine esters and GHS Category 2/3 protocols.)

Sources

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